Product packaging for N-Cbz-glycyl-glycyl-D-phenylalanine(Cat. No.:)

N-Cbz-glycyl-glycyl-D-phenylalanine

Cat. No.: B12372985
M. Wt: 413.4 g/mol
InChI Key: PARPWSYTROKYNG-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Cbz-glycyl-glycyl-D-phenylalanine is a useful research compound. Its molecular formula is C21H23N3O6 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N3O6 B12372985 N-Cbz-glycyl-glycyl-D-phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

(2R)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28)/t17-/m1/s1

InChI Key

PARPWSYTROKYNG-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of N-Cbz-glycyl-glycyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-glycyl-glycyl-D-phenylalanine is a protected tripeptide of significant interest in the field of drug development, particularly as a cleavable linker in antibody-drug conjugates (ADCs). Its precise structure is critical to its function, dictating how it is recognized and cleaved by specific enzymes to release a therapeutic payload. This guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this molecule, offering detailed experimental protocols and data interpretation guidelines.

The structure of this compound consists of a D-phenylalanine residue linked to two glycine (B1666218) units, with the N-terminus protected by a carbobenzyloxy (Cbz) group. This Cbz group is a common protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus. The D-configuration of the phenylalanine residue is a key stereochemical feature that can influence the peptide's conformation and its interaction with biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is fundamental for its handling, characterization, and use in further chemical synthesis or biological assays.

PropertyValue
Molecular Formula C21H23N3O6
Molecular Weight 413.42 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF

Structure Elucidation Methodologies

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. For a tripeptide like this compound, 1H and 13C NMR are essential for confirming the presence of the constituent amino acids and the Cbz protecting group.

Expected ¹H NMR Spectral Data:

ProtonExpected Chemical Shift (ppm)Multiplicity
Cbz-CH₂~5.1Singlet
Cbz-Aromatic~7.3Multiplet
Gly¹ α-CH₂~3.8Doublet
Gly² α-CH₂~3.9Doublet
D-Phe α-CH~4.6Multiplet
D-Phe β-CH₂~3.1Multiplet
D-Phe Aromatic~7.2Multiplet
Amide NHs6.5 - 8.5Broad signals

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (ppm)
Cbz-C=O~156
Cbz-CH₂~67
Cbz-Aromatic127-136
Gly¹ α-C~44
Gly¹ C=O~170
Gly² α-C~43
Gly² C=O~171
D-Phe α-C~55
D-Phe β-C~38
D-Phe Aromatic126-137
D-Phe C=O~173
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and can be used to determine its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can confirm the amino acid sequence.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺414.1659
[M+Na]⁺436.1478

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID). Acquire the MS/MS spectrum to observe the characteristic fragment ions. The fragmentation pattern will help to confirm the amino acid sequence.

  • Data Analysis: Analyze the mass spectra to determine the accurate mass and elemental composition. Interpret the MS/MS fragmentation pattern to confirm the peptide sequence.

Visualizations

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample N-Cbz-Gly-Gly-D-Phe Dissolve Dissolution Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Acquire_1H Acquire 1H NMR NMR_Spec->Acquire_1H Acquire_13C Acquire 13C NMR NMR_Spec->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC) NMR_Spec->Acquire_2D Process Process Raw Data Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process Assign Assign Signals Process->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR-based structure elucidation.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_acquisition_ms Data Acquisition cluster_analysis_ms Data Analysis Sample_MS N-Cbz-Gly-Gly-D-Phe Dilute Dilution Sample_MS->Dilute Solvent_MS HPLC Grade Solvent Solvent_MS->Dilute MS_Spec Mass Spectrometer (HRMS) Dilute->MS_Spec Full_Scan Full Scan MS MS_Spec->Full_Scan Tandem_MS Tandem MS (MS/MS) MS_Spec->Tandem_MS Analyze_Mass Determine Accurate Mass Full_Scan->Analyze_Mass Analyze_Fragments Analyze Fragmentation Tandem_MS->Analyze_Fragments Confirm_Sequence Confirm Sequence & Structure Analyze_Mass->Confirm_Sequence Analyze_Fragments->Confirm_Sequence

An In-depth Technical Guide to Cbz-Gly-Gly-D-Phe: A Core Component of Advanced Antibody-Drug Conjugate (ADC) Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide Cbz-Gly-Gly-D-Phe (CAS Number 1802522-76-4), a critical building block in the development of enzyme-cleavable linkers for antibody-drug conjugates (ADCs). This document details its chemical properties, its role within the broader context of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker, relevant experimental protocols, and its mechanism of action in targeted cancer therapy.

Introduction to Cbz-Gly-Gly-D-Phe

Cbz-Gly-Gly-D-Phe, chemically known as ((Benzyloxy)carbonyl)glycylglycyl-D-phenylalanine, is a synthetic tripeptide. Its significance in the field of biopharmaceuticals lies in its role as a key intermediate in the synthesis of protease-cleavable linkers used in ADCs. The most notable application of this motif is within the GGFG tetrapeptide linker, which is a component of the highly successful ADC, Trastuzumab deruxtecan (B607063) (Enhertu®)[1][2].

The structure of Cbz-Gly-Gly-D-Phe incorporates a benzyloxycarbonyl (Cbz) protecting group on the N-terminal glycine, which is crucial for controlled, stepwise peptide synthesis. The D-phenylalanine at the C-terminus is a key recognition site for certain lysosomal proteases.

Physicochemical Properties

A summary of the key physicochemical properties of Cbz-Gly-Gly-D-Phe is presented in the table below.

PropertyValueReference
CAS Number 1802522-76-4N/A
Molecular Formula C21H23N3O6N/A
Molecular Weight 413.42 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically >95%N/A

Role in Antibody-Drug Conjugate (ADC) Linker Technology

Cbz-Gly-Gly-D-Phe is an integral part of the GGFG tetrapeptide linker, a system designed for selective cleavage within the tumor cell environment. This linker connects a monoclonal antibody to a potent cytotoxic payload.

Mechanism of Action:

The GGFG linker is engineered to be stable in the systemic circulation, minimizing premature release of the cytotoxic drug and reducing off-target toxicity[3][4]. The general mechanism of an ADC employing a GGFG linker is as follows:

  • The ADC binds to a specific antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized by the cell via endocytosis.

  • The complex is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.

  • Within the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the GGFG peptide sequence[1][3].

  • This enzymatic cleavage liberates the cytotoxic payload from the antibody.

  • The released payload can then exert its cell-killing effect, for instance, by inhibiting DNA topoisomerase I in the case of deruxtecan[5].

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) ADC Antibody-Drug Conjugate (ADC) (Stable GGFG Linker) Receptor Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Complex Formation Trafficking Trafficking Internalization->Trafficking Cleavage Cleavage Trafficking->Cleavage Payload Payload Cleavage->Payload Effect Effect Payload->Effect Induces

Experimental Protocols

The following is a generalized protocol for the synthesis of a tripeptide like Cbz-Gly-Gly-D-Phe on a solid support. This protocol is illustrative and may require optimization for specific reagents and scales.

Materials:

  • Fmoc-D-Phe-Wang resin

  • Fmoc-Gly-OH

  • Cbz-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Phe-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and then DCM.

  • Glycine Coupling:

    • Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2 hours.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Second Glycine Coupling (Cbz-protected):

    • Repeat the Fmoc deprotection step as described above.

    • Couple Cbz-Gly-OH using the same coupling procedure as for Fmoc-Gly-OH.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

SPPS_Workflow Start Start with Fmoc-D-Phe-Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Gly-OH (DIC, Oxyma) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Couple2 Couple Cbz-Gly-OH (DIC, Oxyma) Deprotect2->Couple2 Cleave Cleave from Resin (TFA Cocktail) Couple2->Cleave Purify Purify by RP-HPLC Cleave->Purify End Lyophilize to obtain Cbz-Gly-Gly-D-Phe Purify->End

This protocol provides a general method to assess the cleavage of a GGFG-containing linker by Cathepsin B.

Materials:

  • GGFG-payload conjugate (substrate)

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.

  • Reaction Initiation: Add the GGFG-payload conjugate to the activated enzyme solution to start the reaction. The final substrate concentration should be in the low micromolar range.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the enzyme.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining substrate and the released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of cleavage.

Quantitative Data

ParameterObservationSignificanceReference
Plasma Stability High stability in human plasmaMinimizes premature drug release and systemic toxicity.[3][4]
Lysosomal Cleavage Efficiently cleaved by Cathepsin B and LEnsures effective payload release in target tumor cells.[1][3]
Cleavage Rate Slower than Val-Cit linkers but highly effectiveProvides a balance between stability and payload release.[4]
Bystander Effect The released payload can diffuse to neighboring tumor cellsEnhances the anti-tumor efficacy of the ADC.[1]

Conclusion

Cbz-Gly-Gly-D-Phe is a pivotal component in the design of advanced, enzyme-cleavable linkers for antibody-drug conjugates. Its incorporation into the GGFG tetrapeptide linker has contributed to the success of next-generation ADCs by enabling stable systemic circulation and efficient, targeted release of cytotoxic payloads within cancer cells. The synthetic and analytical protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this important class of molecules in the ongoing development of targeted cancer therapies. Further research into optimizing the sequence and properties of such peptide linkers will continue to drive innovation in the field of oncology.

References

N-Cbz-glycyl-glycyl-D-phenylalanine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Properties, and Application of a Key ADC Linker Component

Introduction

N-Cbz-glycyl-glycyl-D-phenylalanine is a protected tripeptide of significant interest in the field of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs). The carboxybenzyl (Cbz) group serves as a crucial protecting group for the N-terminus of the peptide, preventing unwanted reactions during synthesis. This tripeptide sequence is primarily utilized as a cleavable linker, designed to be stable in systemic circulation but susceptible to enzymatic cleavage upon internalization into target tumor cells. This targeted release of a cytotoxic payload is a cornerstone of modern ADC technology, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and mechanism of action of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. The molecular weight and formula are identical for both the D- and L-phenylalanine enantiomers.

PropertyValueReference
Molecular Formula C21H23N3O6[1]
Molecular Weight 413.43 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥95%[1]
Solubility Soluble in organic solvents like DMSO and DMF
Spectroscopic DataExpected Values
¹H NMR Peaks corresponding to the aromatic protons of the Cbz and phenylalanine groups, methylene (B1212753) protons of the glycine (B1666218) residues, and amide protons.
¹³C NMR Resonances for the carbonyl carbons of the peptide bonds and the Cbz group, aromatic carbons, and aliphatic carbons of the amino acid residues.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z ≈ 414.16.
Infrared (IR) Characteristic absorption bands for N-H stretching (amides), C=O stretching (amides, carbamate, carboxylic acid), and aromatic C-H stretching.

Application in Drug Development: The ADC Linker

This compound is primarily employed as a component of cleavable linkers in Antibody-Drug Conjugates (ADCs).[2] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker is a critical component that connects the antibody to the payload and dictates the stability and release mechanism of the drug.[3]

Cleavable linkers are designed to be stable in the bloodstream and only release the cytotoxic payload inside the target cancer cells.[] This is often achieved by incorporating a peptide sequence that is a substrate for enzymes, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[][6] The Gly-Gly-Phe sequence can be recognized and cleaved by these lysosomal proteases.

Mechanism of Action in an ADC Construct

The mechanism of an ADC utilizing a this compound-containing linker follows a multi-step process, ensuring targeted drug delivery.

  • Circulation & Targeting : The ADC circulates in the bloodstream, where the linker remains stable. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization : Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[7]

  • Lysosomal Trafficking : The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome facilitate the degradation of the ADC.

  • Enzymatic Cleavage : Lysosomal proteases, particularly Cathepsin B, recognize and cleave the peptide linker.[] This cleavage releases the cytotoxic payload from the antibody and linker components.

  • Payload Action : The released payload can then diffuse out of the lysosome and exert its cytotoxic effect, for example, by damaging DNA or disrupting microtubule dynamics, leading to apoptosis of the cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking & Fusion Payload Released Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity SPPS_Workflow Start Start: Fmoc-D-Phe-Wang Resin Swell Swell Resin in DMF Start->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 Couple Fmoc-Gly-OH (HBTU/HOBt/DIPEA) Wash1->Coupling1 Wash2 Wash (DMF/DCM) Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF) Deprotection2->Wash3 Coupling2 Couple N-Cbz-Gly-OH (HBTU/HOBt/DIPEA) Wash3->Coupling2 Wash4 Final Wash & Dry Coupling2->Wash4 Cleavage Cleavage from Resin (TFA Cocktail) Wash4->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify End Final Product: N-Cbz-Gly-Gly-D-Phe Purify->End

References

Technical Guide: Spectroscopic Characterization of N-Cbz-glycyl-glycyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties
  • IUPAC Name: (R)-2-(2-(2-(benzyloxycarbonylamino)acetamido)acetamido)-3-phenylpropanoic acid

  • Molecular Formula: C₂₁H₂₃N₃O₆

  • Molecular Weight: 413.43 g/mol

  • Structure:

    • N-terminal protecting group: Carboxybenzyl (Cbz)

    • Amino Acid Sequence: Glycyl-glycyl-D-phenylalanine

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Cbz-glycyl-glycyl-D-phenylalanine. These predictions are based on known chemical shifts and fragmentation patterns of the individual components: the Cbz group, glycine, and D-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignmentNotes
~7.2-7.4m10HAromatic protons (Cbz and Phe)Complex multiplet due to overlapping signals from both aromatic rings.
~5.1s2HCH₂ of Cbz groupSinglet, characteristic of the benzylic protons of the Cbz group.
~4.5-4.7m1Hα-CH of D-phenylalanineMultiplet, coupled to the β-CH₂ protons and the amide proton.
~3.7-3.9m4Hα-CH₂ of both Glycine residuesMay appear as overlapping multiplets or a complex signal.
~2.9-3.2m2Hβ-CH₂ of D-phenylalanineTwo diastereotopic protons, may appear as two separate multiplets (dd).
~7.5-8.5br s (3H)3HAmide protons (NH)Broad signals, chemical shift is highly dependent on solvent and concentration. Exchangeable with D₂O.
>10br s1HCarboxylic acid proton (COOH)Very broad signal, may not be observed. Exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)AssignmentNotes
~170-175Carbonyl carbons (C=O)Three amide carbonyls and one carboxylic acid carbonyl.
~156Carbonyl carbon of Cbz groupCharacteristic chemical shift for the urethane (B1682113) carbonyl.
~136-137Quaternary aromatic carbonsC1 of the Cbz phenyl ring and C1' of the phenylalanine phenyl ring.
~127-130Aromatic CH carbonsSignals for the ortho, meta, and para carbons of both phenyl rings.
~67CH₂ of Cbz groupBenzylic carbon of the Cbz protecting group.
~54α-C of D-phenylalanine
~43-44α-C of Glycine residuesTwo signals may be observed.
~37β-C of D-phenylalanine
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Ionization ModeExpected m/zIon SpeciesNotes
ESI+414.16[M+H]⁺The protonated molecular ion is expected to be the base peak.
ESI+436.14[M+Na]⁺Adduct with sodium is commonly observed.
ESI+452.11[M+K]⁺Adduct with potassium may be present.
ESI-412.15[M-H]⁻The deprotonated molecular ion.
MS/MSVariesFragment IonsFragmentation would likely occur at the amide bonds, leading to characteristic b and y ions. Loss of the Cbz group (135 Da) or the benzyl (B1604629) group (91 Da) from the precursor ion is also expected.
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional GroupNotes
~3300N-H stretchAmideBroad band, indicating hydrogen bonding.
~3030Aromatic C-H stretchAromatic rings
~2800-3300O-H stretchCarboxylic acidVery broad band, may overlap with N-H stretch.
~1760C=O stretchCbz urethane carbonyl
~1700-1720C=O stretchCarboxylic acid
~1630-1680C=O stretch (Amide I)AmideStrong absorption, indicative of the peptide backbone.
~1510-1550N-H bend (Amide II)Amide
~1450, ~1500C=C stretchAromatic rings
~1250C-O stretchCbz group and COOH
~690, ~750C-H out-of-plane bendMonosubstituted benzeneCharacteristic bands for the phenyl groups.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for peptides as it helps to resolve amide proton signals.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the peptide (e.g., 1-10 µM) in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

  • Instrumentation and Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for structural confirmation. Collision-induced dissociation (CID) is a common fragmentation method.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid-state analysis, prepare a KBr (potassium bromide) pellet by grinding a small amount of the peptide with dry KBr powder and pressing it into a thin, transparent disk.

    • Alternatively, for attenuated total reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Visualization of Experimental Workflow

The following diagrams illustrate a typical workflow for the synthesis and spectroscopic characterization of a protected peptide like this compound.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials (Protected Amino Acids) Coupling1 Coupling: Cbz-Gly + Gly Start->Coupling1 Deprotection1 Deprotection Coupling2 Coupling: Cbz-Gly-Gly + D-Phe Coupling1->Coupling2 Workup Aqueous Workup & Extraction Coupling2->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Final_Product Final Product: N-Cbz-Gly-Gly-D-Phe Purification->Final_Product NMR NMR Spectroscopy (1H, 13C, 2D) MS Mass Spectrometry (HRMS, MS/MS) IR IR Spectroscopy Final_Product->NMR Final_Product->MS Final_Product->IR

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a protected peptide.

Spectroscopic_Analysis_Logic cluster_nmr NMR Data cluster_ms Mass Spec Data cluster_ir IR Data Title Spectroscopic Data Interpretation H_NMR 1H NMR: Proton Environment & Connectivity (via COSY) Structure_Confirmation Structural Confirmation of N-Cbz-Gly-Gly-D-Phe H_NMR->Structure_Confirmation C_NMR 13C NMR: Carbon Skeleton C_NMR->Structure_Confirmation TwoD_NMR 2D NMR (HSQC): C-H Correlation TwoD_NMR->Structure_Confirmation HRMS HRMS: Molecular Formula (Accurate Mass) HRMS->Structure_Confirmation MSMS MS/MS: Amino Acid Sequence (Fragmentation) MSMS->Structure_Confirmation IR_Spec IR Spectroscopy: Functional Groups (C=O, N-H, O-H) IR_Spec->Structure_Confirmation

Caption: Logical relationship of spectroscopic data for structural elucidation.

An In-depth Technical Guide to the Solubility Profile of N-Cbz-glycyl-glycyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of N-Cbz-glycyl-glycyl-D-phenylalanine. Due to the limited availability of specific experimental data in public literature, this document outlines a predicted profile based on the physicochemical properties of its constituent components. Furthermore, it details standardized experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility, providing researchers with the necessary methodologies to ascertain the precise solubility parameters for their specific applications.

Introduction

This compound is a protected tripeptide commonly used as an intermediate in peptide synthesis. The N-terminal carboxybenzyl (Cbz) protecting group allows for controlled, stepwise elongation of peptide chains. Understanding the solubility of such intermediates is critical for optimizing reaction conditions, purification processes, and formulation development. Inadequate solubilization can lead to inaccurate concentration assessments, low reaction yields, and experimental failure.[1][2] This guide addresses the solubility of this compound by analyzing its structural components and providing detailed protocols for its empirical determination.

Predicted Solubility Profile

Structural Analysis:

  • N-Carboxybenzyl (Cbz) Group: This is a large, hydrophobic aromatic group. It significantly decreases aqueous solubility and promotes solubility in organic solvents.[3][4]

  • Glycyl-glycyl Backbone: Glycine (B1666218) is the simplest amino acid and is considered polar, contributing favorably to aqueous solubility.[5] The di-glycine unit provides flexibility and hydrogen bonding opportunities.

  • D-phenylalanine Residue: The benzyl (B1604629) side chain of phenylalanine is non-polar and hydrophobic, which tends to decrease solubility in aqueous solutions.[6][7]

  • C-Terminal Carboxylic Acid: The free carboxyl group is ionizable. At pH values above its pKa (typically around 2-3), it will be deprotonated to a carboxylate, imparting a negative charge and increasing solubility in aqueous media.[1][8]

Overall Prediction: The molecule possesses two significant hydrophobic moieties (the Cbz group and the phenylalanine side chain) and a polar peptide backbone with a terminal carboxylic acid. This structure suggests that this compound is likely to be:

  • Poorly soluble in neutral aqueous solutions (e.g., pure water, PBS pH 7.4).

  • Solubility in aqueous solutions may increase at higher pH due to the ionization of the C-terminal carboxyl group.[1][9]

  • Readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][10]

  • Moderately to sparingly soluble in other organic solvents like methanol, ethanol, and acetonitrile.[11]

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the predicted solubility of this compound in commonly used laboratory solvents. This table should be used as a guideline for initial solvent screening.

Solvent SystemPredicted SolubilityRationale / Remarks
Aqueous Solvents
Deionized Water (pH ~6-7)Sparingly Soluble / InsolubleThe presence of two large hydrophobic groups (Cbz and phenyl) likely outweighs the polarity of the peptide backbone.
Phosphate-Buffered Saline (PBS, pH 7.4)Sparingly Soluble / InsolubleSimilar to water; high salt concentration could potentially decrease solubility further ("salting out").
Basic Buffer (e.g., 0.1M Ammonium Bicarbonate, pH > 8)Slightly SolubleDeprotonation of the C-terminal carboxyl group to a negatively charged carboxylate should enhance aqueous solubility.[2][9]
Acidic Buffer (e.g., 10% Acetic Acid, pH < 3)Sparingly Soluble / InsolubleThe C-terminal carboxyl group will be protonated and uncharged, offering no solubility advantage.
Organic Solvents
Dimethyl Sulfoxide (DMSO)SolubleA powerful polar aprotic solvent, highly effective for dissolving peptides with hydrophobic character.[1][10]
Dimethylformamide (DMF)SolubleSimilar to DMSO, a common choice for dissolving protected peptides.[10]
Methanol / EthanolModerately SolubleMay require sonication or gentle warming to achieve higher concentrations.
Acetonitrile (ACN)Sparingly to Moderately SolubleOften used in combination with water for HPLC; pure ACN may be less effective than DMSO or DMF.

Experimental Protocols for Solubility Determination

To obtain quantitative data, a systematic experimental approach is required. The following protocols describe the determination of thermodynamic (equilibrium) and kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[12][13]

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial (e.g., glass vial with a screw cap). The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[13]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.[1][2]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved peptide in the diluted supernatant using a validated analytical method, such as:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for its specificity and sensitivity. A calibration curve is generated using standards of known concentrations.

    • UV-Vis Spectrophotometry: Measure the absorbance at a wavelength corresponding to the maximal absorbance of the Cbz group or phenyl ring (typically around 257 nm) and calculate the concentration using a standard curve.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility, by accounting for the dilution factor. The result is typically expressed in mg/mL or mM.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Assay)

This high-throughput method measures the concentration at which a compound precipitates when added from a concentrated organic stock solution into an aqueous buffer.[14][15]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Assay Plate Preparation: In a multi-well plate (e.g., 96-well UV-transparent plate), add the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Serial Addition: Add small, increasing volumes of the DMSO stock solution to the wells containing the aqueous buffer. This creates a range of final peptide concentrations and final DMSO percentages. A liquid handling system can be used for precision.

  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • Data Analysis: Plot the measured turbidity against the peptide concentration. The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a peptide.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess peptide to solvent in vial B Agitate at constant temp (24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute sample D->E F Analyze concentration (e.g., RP-HPLC) E->F G Calculate Solubility (mg/mL or mM) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative data for this compound solubility is not widely published, a qualitative assessment based on its chemical structure predicts poor aqueous solubility at neutral pH and good solubility in polar aprotic organic solvents like DMSO. For researchers requiring precise quantitative data, the detailed experimental protocols for thermodynamic and kinetic solubility provided in this guide offer a robust framework for empirical determination. Accurate assessment of solubility is a cornerstone of successful peptide chemistry, ensuring reliability and reproducibility in research and development settings.

References

The Enduring Legacy of the Cbz Group: A Technical Guide to its Role in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxybenzyl (Cbz or Z) protecting group stands as a cornerstone in the history and practice of peptide synthesis. Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development revolutionized the field, enabling the controlled, stepwise assembly of amino acids into defined peptide chains for the first time.[1] While modern solid-phase peptide synthesis (SPPS) is often dominated by Fmoc and Boc strategies, the Cbz group remains highly relevant, particularly in solution-phase synthesis, fragment condensation, and specific applications where its unique properties offer distinct advantages.[2][3] This technical guide provides an in-depth exploration of the Cbz group's core functionalities, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of the Cbz Protecting Group

The Cbz group, a benzyloxycarbonyl moiety, protects the α-amino group of an amino acid as a carbamate.[4] This protection serves a critical purpose: it prevents the nucleophilic amino group from engaging in unwanted side reactions during the activation and coupling of the carboxyl group of the same or another amino acid.[5]

Key Characteristics:

  • Stability: The Cbz group is notably stable under a wide range of conditions, including both acidic and basic environments, which allows for the selective removal of other protecting groups.[6][7]

  • Orthogonality: It forms an orthogonal set with the acid-labile Boc (tert-butoxycarbonyl) and base-labile Fmoc (9-fluorenylmethyloxycarbonyl) groups.[8] This orthogonality is fundamental to complex synthetic strategies where multiple protecting groups must be removed at different stages.

  • Crystallinity: The introduction of the Cbz group often enhances the crystallinity of amino acid derivatives, which can simplify purification by recrystallization.[9]

  • Deprotection: The primary method for Cbz group removal is catalytic hydrogenolysis, a reductive cleavage that is exceptionally mild and occurs at neutral pH.[1] Alternative deprotection methods involving strong acids or other reducing agents are also available.[10]

Data Presentation: A Quantitative Overview

The efficiency of both the introduction and removal of the Cbz group is crucial for its practical application. The following tables summarize quantitative data on reaction yields and conditions.

Table 1: Cbz Protection of Various Amines and Amino Acid Esters

This table presents the yields for the N-benzyloxycarbonylation of a range of amines, including amino acid derivatives, using benzyl (B1604629) chloroformate (Cbz-Cl) in an aqueous medium. This eco-friendly protocol demonstrates high efficiency across diverse substrates.[5]

EntrySubstrateTime (min)Yield (%)
1Benzylamine298
2n-Butylamine296
3Cyclohexylamine397
4Aniline592
54-Methylaniline594
64-Methoxyaniline693
74-Chloroaniline890
8Pyrrolidine298
9Piperidine297
10L-Alanine methyl ester595
11L-Phenylalanine methyl ester596
12L-Valine methyl ester694
13L-Proline methyl ester595
14Glycine ethyl ester496

Data sourced from Venkateswarlu, K., & Vijitha, R. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science.[5]

Table 2: Comparative Analysis of Cbz Deprotection Methods

The choice of deprotection method depends on the substrate's sensitivity to other functional groups. Catalytic hydrogenolysis is the most common method, but alternatives exist for specific applications.

MethodCatalyst/ReagentHydrogen DonorSolventTemp.TimeYield (%)Key Features
Catalytic Hydrogenation 10% Pd/CH₂ (gas)MeOH or EtOHRT1-4 h>95Standard, high efficiency; can reduce other functional groups.[11]
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium FormateMeOHRT0.5-2 h>95Rapid, mild, avoids flammable H₂ gas, often more selective.[8]
Catalytic Transfer Hydrogenation 10% Pd/C1,4-CyclohexadieneEtOHRT1.5 h>99Very rapid deprotection compared to cyclohexene.
Acidolysis HBr in Acetic AcidN/AAcetic AcidRT1-2 hVariableHarsh conditions, useful when hydrogenation is not feasible.[10]
Lewis Acid-Mediated AlCl₃N/AHFIPRT0.5-3 hHighMild, safe, and tolerates reducible groups like nitro and double bonds.[12]
Nucleophilic Deprotection 2-MercaptoethanolN/ADMA75 °C1-3 hHighUseful for substrates with sensitive functionalities incompatible with hydrogenolysis.[12]

Experimental Protocols

The following sections provide detailed methodologies for the protection of an amino acid with the Cbz group and its subsequent removal.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes the general procedure for the N-protection of an amino acid using benzyl chloroformate under aqueous alkaline conditions.

Materials:

  • Amino Acid (e.g., Phenylalanine)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1M

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and water. Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath with vigorous stirring.[2]

  • Addition of Cbz-Cl: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1-1.5 eq) dropwise to the stirring solution.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted amine) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica (B1680970) gel column chromatography or recrystallization to yield the pure N-Cbz-protected amino acid. A typical yield for this procedure is around 90%.[2]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the standard procedure for removing the Cbz group using palladium on carbon as a catalyst and hydrogen gas.

Materials:

  • N-Cbz-protected peptide

  • Palladium on Carbon (10% Pd/C)

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

  • Reaction flask, stir bar, vacuum filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 eq) in a suitable solvent such as methanol or ethanol in a reaction flask equipped with a stir bar.[8]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount is typically 5-10% by weight relative to the substrate. The catalyst can be pyrophoric and should be handled with care.[8]

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask by evacuating and backfilling with hydrogen gas three times to ensure an inert atmosphere.[8]

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon is sufficient).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed. Reaction times can vary from 1 to several hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the deprotected peptide. Further purification is typically not required for the deprotection step itself, but the crude product can be carried forward to the next synthesis step or purified by chromatography if necessary.[2]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to the Cbz protecting group.

Cbz Protection Mechanism

Caption: Mechanism of amine protection using the Cbz group.

Cbz Deprotection by Catalytic Hydrogenolysis

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

General Workflow for Solution-Phase Dipeptide Synthesis

SPPS_Workflow cluster_synthesis Dipeptide Synthesis Cycle A1 Start: Cbz-AA1-OH Activation 1. Activate Carboxyl Group of Cbz-AA1-OH (e.g., with DCC/EDC) A1->Activation A2 Start: H-AA2-OR' Coupling 2. Couple with H-AA2-OR' A2->Coupling Activation->Coupling Purification1 3. Isolate & Purify Cbz-AA1-AA2-OR' Coupling->Purification1 Deprotection 4. Cbz Deprotection (Catalytic Hydrogenolysis) Purification1->Deprotection Purification2 5. Isolate & Purify H-AA1-AA2-OR' Deprotection->Purification2 Result Product for Next Cycle: H-Dipeptide-OR' Purification2->Result

Caption: Workflow for solution-phase dipeptide synthesis using Cbz.

Conclusion

The Cbz protecting group, though one of the oldest, maintains a significant and strategic role in modern peptide chemistry. Its robust stability, orthogonality to other common protecting groups, and the mild, clean conditions of its primary deprotection method ensure its continued relevance.[2] For researchers in peptide synthesis and drug development, a thorough understanding of the Cbz group's advantages, limitations, and practical application is essential for designing efficient and successful synthetic routes, particularly in the realm of solution-phase synthesis and the preparation of complex peptide fragments.

References

The Emergence of N-Cbz-glycyl-glycyl-D-phenylalanine as a Bespoke ADC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and rationale behind the use of N-Cbz-glycyl-glycyl-D-phenylalanine as a specialized cleavable linker in Antibody-Drug Conjugates (ADCs). Tailored for researchers, scientists, and professionals in drug development, this document details the underlying enzymatic mechanisms, synthesis protocols, and evaluation methodologies that underscore its utility in targeted cancer therapy.

Introduction: The Critical Role of Linkers in ADC Efficacy

Antibody-Drug Conjugates represent a cornerstone of modern precision oncology, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which bridges these two components, is a critical determinant of an ADC's therapeutic index, dictating its stability in circulation and the efficiency of payload release within the target cancer cell. Among the various linker strategies, protease-cleavable linkers have gained prominence due to their ability to exploit the unique enzymatic milieu of the tumor microenvironment and intracellular compartments.

This guide focuses on the this compound tripeptide linker, a sophisticated design that leverages the enzymatic activity of lysosomal proteases, particularly Cathepsin B, for controlled drug release.

The Rationale for a Tripeptide Design: Leveraging Cathepsin B Specificity

The selection of a peptide sequence as an ADC linker is predicated on its susceptibility to cleavage by proteases that are overexpressed in tumor cells, most notably Cathepsin B, a lysosomal cysteine protease.[] The fundamental principle involves the ADC being internalized upon binding to its target antigen on the cancer cell surface, followed by trafficking to the lysosome. Inside the lysosome, the high concentration of Cathepsin B recognizes and cleaves the peptide linker, liberating the cytotoxic payload.

The design of the Gly-Gly-Phe sequence is informed by studies on the substrate specificity of Cathepsin B. While the dipeptide Valine-Citrulline (Val-Cit) is a well-established and widely used Cathepsin B-cleavable linker, research into optimizing linker stability and cleavage kinetics has led to the exploration of alternative peptide sequences.[2][3] Cathepsin B exhibits a preference for aromatic residues at the P2 position and can accommodate various amino acids at the P1 and P3 positions (following the Schechter and Berger nomenclature).[4][5] The Gly-Gly-Phe sequence, with phenylalanine at the P1' position, is designed to be an efficient substrate for Cathepsin B-mediated hydrolysis.

The inclusion of a D-phenylalanine residue is a strategic modification aimed at enhancing the plasma stability of the linker. Peptide linkers composed entirely of L-amino acids can be susceptible to premature cleavage by extracellular proteases in systemic circulation, leading to off-target toxicity. The incorporation of a D-amino acid can render the peptide bond more resistant to these circulating proteases, thereby increasing the ADC's half-life and ensuring that the payload remains attached to the antibody until it reaches the target cell.

The N-terminal Carbobenzyloxy (Cbz) group serves as a protecting group during synthesis and can also contribute to the overall stability and hydrophobicity of the linker-payload complex.

Mechanism of Action: A Stepwise Release Cascade

The intracellular release of the cytotoxic payload from an ADC employing the this compound linker is a meticulously orchestrated process.

ADC_Cleavage_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_Intact Intact ADC in Circulation (Linker Stable) ADC_Internalized Internalization via Receptor-Mediated Endocytosis ADC_Intact->ADC_Internalized Binding to Tumor Antigen ADC_Lysosome Trafficking to Lysosome (Acidic pH) ADC_Internalized->ADC_Lysosome Linker_Cleavage Peptide Linker Cleavage ADC_Lysosome->Linker_Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Linker_Cleavage PABC_Self_Immolation PABC Spacer Self-Immolation Linker_Cleavage->PABC_Self_Immolation Payload_Release Active Payload Release PABC_Self_Immolation->Payload_Release Cell_Death Induction of Apoptosis Payload_Release->Cell_Death

Figure 1: Mechanism of ADC action with a protease-cleavable linker.

A crucial component often used in conjunction with peptide linkers is a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[3][6] Following the enzymatic cleavage of the peptide sequence, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, active cytotoxic drug.

Quantitative Data and Comparative Analysis

While direct, publicly available head-to-head comparative data for the this compound linker is limited, its performance can be contextualized by examining data from well-characterized peptide linkers. The key parameters for evaluating a linker's efficacy are its stability in plasma and its cleavage rate by the target protease.

Linker TypeCleavage ConditionHalf-life / % ReleaseReference
Protease-Sensitive
Val-CitCathepsin Bt1/2 = 240 minutes[7]
Phe-LysCathepsin Bt1/2 = 8 minutes[7]
Val-AlaCathepsin BCleaved at half the rate of Val-Cit[7]
Plasma Stability
Val-Cit based ADCHuman Plasma>95% intact after 7 days[8]
Disulfide LinkerHuman Plasma~50% reduction after 3 hours (in presence of 5 mM Glutathione)[7]
Hydrazone LinkerHuman Plasma (pH 7.4)>90% intact after 48 hours[8]

Table 1: Comparative Data for Different Cleavable Linkers.

The rationale for using a tripeptide like Gly-Gly-D-Phe is to achieve a balance between high plasma stability (a characteristic often superior to simple disulfide or hydrazone linkers) and efficient, yet controlled, enzymatic cleavage within the lysosome. The rate of cleavage is a critical parameter; a linker that is cleaved too rapidly may not be ideal for all payloads, while one that is cleaved too slowly could diminish the ADC's potency.

Experimental Protocols

The development and validation of an ADC with the this compound linker involves a series of well-defined experimental protocols.

Synthesis of this compound Linker

The synthesis of the this compound linker is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies.

Peptide_Synthesis_Workflow Start Start: D-Phenylalanine attached to solid support or as C-terminal ester Deprotection1 Fmoc Deprotection (e.g., Piperidine in DMF) Start->Deprotection1 Coupling1 Coupling with Fmoc-Gly-OH (e.g., HBTU, DIPEA in DMF) Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Coupling with Cbz-Gly-OH Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Cleavage Cleavage from solid support and side-chain deprotection (e.g., TFA cocktail) Wash2->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_Product N-Cbz-Gly-Gly-D-Phe Characterization->Final_Product

Figure 2: Generalized workflow for solid-phase synthesis of the tripeptide linker.

A generalized solution-phase synthesis could involve the sequential coupling of the protected amino acids using a carbodiimide (B86325) coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).[9]

In Vitro Cathepsin B Cleavage Assay

This assay is crucial for determining the susceptibility of the linker to enzymatic cleavage.

Objective: To quantify the rate of payload release from a model conjugate in the presence of purified Cathepsin B.

Materials:

  • N-Cbz-Gly-Gly-D-Phe-PABC-Payload conjugate

  • Purified human Cathepsin B

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubate the conjugate at a defined concentration in the assay buffer at 37°C.

  • Initiate the reaction by adding a predetermined amount of Cathepsin B.

  • At various time points, withdraw aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact conjugate.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Plasma Stability Assay

This assay evaluates the stability of the ADC in a physiological environment.

Objective: To measure the extent of premature payload release from the ADC in human plasma.

Procedure:

  • Incubate the ADC at a specific concentration in human plasma at 37°C.

  • At various time points, take aliquots and process them to separate the ADC from plasma proteins (e.g., by affinity capture using Protein A/G beads).

  • Analyze the captured ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • Alternatively, the plasma can be analyzed for the presence of the released payload.

Mass Spectrometry Analysis of ADC Catabolites

This analysis identifies the cleavage products and confirms the mechanism of payload release.

MS_Analysis_Workflow Sample Sample from in vitro cleavage assay or in vivo study Sample_Prep Sample Preparation (Protein precipitation, extraction) Sample->Sample_Prep LC_Separation Liquid Chromatography (e.g., Reversed-Phase) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (e.g., Q-TOF, Orbitrap) LC_Separation->MS_Detection Data_Analysis Data Analysis (Identification of catabolites by mass) MS_Detection->Data_Analysis Results Confirmation of Cleavage Site and Released Payload Structure Data_Analysis->Results

Figure 3: Workflow for the mass spectrometric analysis of ADC catabolites.

Signaling Pathways and Downstream Effects

The signaling pathways affected by an ADC are primarily determined by the mechanism of action of the cytotoxic payload, not the linker itself. Once the this compound linker is cleaved and the payload is released, the drug can exert its therapeutic effect. Common cytotoxic payloads and their targets include:

  • Auristatins (e.g., MMAE): Microtubule inhibitors that disrupt the formation of the mitotic spindle, leading to cell cycle arrest in G2/M phase and subsequent apoptosis.

  • Maytansinoids (e.g., DM1): Also microtubule inhibitors with a similar mechanism of action to auristatins.

  • Calicheamicins: DNA-damaging agents that cause double-strand breaks in DNA, triggering apoptosis.

  • PBD (pyrrolobenzodiazepine) dimers: DNA minor groove alkylating agents that form covalent crosslinks, leading to cell death.

The specific signaling cascades activated downstream of these events (e.g., caspase activation, p53 signaling) are payload-dependent.

Conclusion

The this compound linker represents a sophisticated and rationally designed component for the development of next-generation ADCs. Its tripeptide structure is tailored for efficient cleavage by lysosomal Cathepsin B, while the inclusion of a D-amino acid and an N-terminal Cbz group are strategic modifications to enhance plasma stability and prevent premature drug release. The detailed experimental protocols outlined in this guide provide a framework for the synthesis, evaluation, and validation of ADCs employing this advanced linker technology. As the field of antibody-drug conjugates continues to evolve, the principles of rational linker design, as exemplified by this compound, will remain paramount in the quest for more effective and safer cancer therapies.

References

Physicochemical Properties of Benzyloxycarbonyl-Gly-Gly-D-Phe: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-Gly-Gly-D-Phe (Z-Gly-Gly-D-Phe) is a protected tripeptide of significant interest in the fields of medicinal chemistry and drug development. The benzyloxycarbonyl (Z) group serves as a crucial amine-protecting group in peptide synthesis, while the Gly-Gly-D-Phe sequence may act as a mimetic or an inhibitor in various biological pathways. The D-configuration of the phenylalanine residue can confer resistance to enzymatic degradation, enhancing the peptide's potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its synthesis and characterization, and a hypothesized biological role based on related compounds.

Physicochemical Data

The following tables summarize the key physicochemical properties of benzyloxycarbonyl-Gly-Gly-D-Phe and its constituent amino acids. It is important to note that while some data for the specific tripeptide is available, other values are estimated based on structurally similar compounds due to a lack of published experimental data for this exact molecule.

PropertyValueSource
Molecular Formula C₂₁H₂₃N₃O₆N/A
Molecular Weight 413.42 g/mol N/A
Appearance White to off-white crystalline solid[1]
Melting Point 125-126 °C (for Z-Gly-L-Phe-OH)[2]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Methanol. Soluble in Ethanol.[1][2]
Amino Acid ResidueMolecular Weight ( g/mol )Charge at pH 7.4Hydrophobicity (Kyte-Doolittle)
Glycine (B1666218) (Gly)75.07Neutral-0.4
D-Phenylalanine (D-Phe)165.19Neutral2.8

Experimental Protocols

I. Synthesis of Benzyloxycarbonyl-Gly-Gly-D-Phe via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general method for the synthesis of Z-Gly-Gly-D-Phe on a solid support, a common and efficient technique in peptide chemistry[3][4].

A. Materials and Reagents:

  • Fmoc-D-Phe-Wang resin

  • Fmoc-Gly-OH

  • Benzyloxycarbonyl-Glycine (Z-Gly-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

B. Synthesis Workflow:

spss_workflow resin Fmoc-D-Phe-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 wash1 DMF Wash deprotection1->wash1 coupling1 Coupling: Fmoc-Gly-OH DIC/HOBt in DMF wash1->coupling1 wash2 DMF Wash coupling1->wash2 deprotection2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection2 wash3 DMF Wash deprotection2->wash3 coupling2 Coupling: Z-Gly-OH DIC/HOBt in DMF wash3->coupling2 wash4 DMF & DCM Wash coupling2->wash4 cleavage Cleavage from Resin (TFA/TIS/H₂O) wash4->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification

Solid-Phase Peptide Synthesis (SPPS) Workflow for Z-Gly-Gly-D-Phe.

C. Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-D-Phe-Wang resin in DMF for 30 minutes.

  • First Deprotection: Remove the Fmoc group from the D-phenylalanine residue by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

  • First Coupling (Glycine): Couple Fmoc-Gly-OH to the deprotected D-phenylalanine. Pre-activate Fmoc-Gly-OH with DIC and HOBt in DMF for 10 minutes, then add the mixture to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF.

  • Second Deprotection: Remove the Fmoc group from the newly added glycine residue using 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin with DMF.

  • Second Coupling (Z-Glycine): Couple Z-Gly-OH to the deprotected glycine residue. Pre-activate Z-Gly-OH with DIC and HOBt in DMF for 10 minutes, then add to the resin and shake for 2 hours.

  • Final Washing: Wash the resin sequentially with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Purification and Characterization

A. Purification by RP-HPLC:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of mobile phase B (e.g., 5-95% over 30 minutes) is typically used to elute the peptide[5][6].

  • Detection: UV detection at 220 nm and 280 nm.

B. Characterization by Mass Spectrometry:

Mass spectrometry is used to confirm the molecular weight and sequence of the synthesized peptide. The expected fragmentation patterns for peptides include b- and y-ions resulting from cleavage of the peptide bonds[7][8].

  • Expected Monoisotopic Mass: 413.1638 g/mol for [M+H]⁺.

  • Expected Fragmentation:

    • b-ions (N-terminal fragments):

      • b₁ (Z-Gly): m/z 208.09

      • b₂ (Z-Gly-Gly): m/z 265.11

    • y-ions (C-terminal fragments):

      • y₁ (D-Phe): m/z 166.09

      • y₂ (Gly-D-Phe): m/z 223.11

C. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

    • Z-group: Aromatic protons (~7.3 ppm), CH₂ (~5.0 ppm).

    • Glycine residues: α-CH₂ (~3.6-3.8 ppm), NH (~8.0-8.3 ppm).

    • D-Phenylalanine residue: α-CH (~4.3-4.5 ppm), β-CH₂ (~2.8-3.1 ppm), aromatic protons (~7.2 ppm), NH (~8.1-8.4 ppm), COOH (~12-13 ppm).

  • Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

    • Z-group: Aromatic carbons (~127-137 ppm), CH₂ (~65 ppm), C=O (~156 ppm).

    • Glycine residues: α-C (~41-43 ppm), C=O (~169-171 ppm).

    • D-Phenylalanine residue: α-C (~54-56 ppm), β-C (~37 ppm), aromatic carbons (~126-138 ppm), C=O (~172-174 ppm).

Hypothesized Biological Activity and Signaling Pathway

While the specific biological function of Z-Gly-Gly-D-Phe is not well-documented, peptides with similar structures have been shown to act as inhibitors of viral membrane fusion and proteases[13][14][15]. For instance, the peptide Z-D-Phe-L-Phe-Gly has demonstrated anti-viral activity by inhibiting membrane fusion[13]. It is hypothesized that Z-Gly-Gly-D-Phe may also interfere with protein-protein interactions critical for biological processes such as viral entry or enzymatic catalysis.

The following diagram illustrates a hypothetical mechanism where Z-Gly-Gly-D-Phe acts as a competitive inhibitor of a viral fusion protein, preventing the conformational changes required for membrane fusion and subsequent viral entry into a host cell.

viral_fusion_inhibition cluster_virus Enveloped Virus cluster_host Host Cell viral_protein Viral Fusion Protein (pre-fusion conformation) binding Binding viral_protein->binding inhibition Inhibition viral_protein->inhibition host_receptor Host Cell Receptor conformational_change Conformational Change host_receptor->conformational_change triggers inhibitor Z-Gly-Gly-D-Phe (Inhibitor) inhibitor->viral_protein binds to binding->host_receptor conformational_change->viral_protein induces in no_fusion Membrane Fusion Blocked conformational_change->no_fusion inhibition->conformational_change

Hypothetical Inhibition of Viral Membrane Fusion by Z-Gly-Gly-D-Phe.

Conclusion

Benzyloxycarbonyl-Gly-Gly-D-Phe is a synthetic tripeptide with potential applications in drug discovery and development. This guide has provided a summary of its known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a plausible hypothesis for its biological activity. Further research is warranted to fully elucidate its spectroscopic properties, solubility, and specific biological functions, which will be crucial for its future development as a therapeutic agent or a research tool.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Cbz-glycyl-glycyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solution-phase synthesis of the protected tripeptide, N-Cbz-glycyl-glycyl-D-phenylalanine. The synthesis is accomplished through a stepwise approach, involving the formation of the dipeptide N-Cbz-glycyl-glycine, followed by its coupling to the methyl ester of D-phenylalanine, and concluding with the saponification of the resulting tripeptide ester. This method is a classic example of peptide synthesis, employing common protecting group strategies and coupling reagents.

The protocols provided herein are based on established chemical principles and analogous synthetic procedures found in the literature. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Quantitative Data Summary

The following table outlines the reactants, reagents, and expected yields for each step of the synthesis.

StepReactant/ReagentMolecular Weight ( g/mol )Molar Ratio (equiv.)Typical Yield (%)
1. Synthesis of N-Cbz-glycyl-glycine N-Cbz-glycine209.211.085-95
Glycine (B1666218) methyl ester hydrochloride125.551.0
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1
1-Hydroxybenzotriazole (B26582) (HOBt)135.131.1
Triethylamine (B128534) (TEA)101.191.0
2. Coupling to form this compound methyl ester N-Cbz-glycyl-glycine266.251.080-90
D-Phenylalanine methyl ester hydrochloride215.681.0
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1
1-Hydroxybenzotriazole (HOBt)135.131.1
N-Methylmorpholine (NMM)101.151.0
3. Saponification to this compound This compound methyl ester427.451.090-98
Lithium Hydroxide (B78521) (LiOH)23.951.2

Experimental Protocols

Step 1: Synthesis of N-Cbz-glycyl-glycine

This procedure details the coupling of N-Cbz-glycine with glycine methyl ester, followed by saponification to yield the dipeptide acid.

  • Coupling Reaction:

    • To a solution of N-Cbz-glycine (1.0 equiv.) and glycine methyl ester hydrochloride (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 equiv.).

    • Add triethylamine (TEA) (1.0 equiv.) dropwise to neutralize the hydrochloride salt.

    • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) in DCM or DMF to the reaction mixture.

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification of Dipeptide Ester:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-glycyl-glycine methyl ester.

  • Saponification of the Dipeptide Ester:

    • Dissolve the crude dipeptide ester in a mixture of methanol (B129727) and water.

    • Add lithium hydroxide (LiOH) (1.2 equiv.) and stir the mixture at room temperature until the saponification is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.

    • Extract the product with ethyl acetate (B1210297).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-glycyl-glycine, which can be further purified by recrystallization.

Step 2: Coupling of N-Cbz-glycyl-glycine with D-phenylalanine methyl ester

This step involves the formation of the tripeptide backbone.

  • Coupling Reaction:

    • Dissolve N-Cbz-glycyl-glycine (1.0 equiv.) and D-phenylalanine methyl ester hydrochloride (1.0 equiv.) in anhydrous DMF.

    • Cool the solution to 0 °C and add HOBt (1.1 equiv.).

    • Add N-methylmorpholine (NMM) (1.0 equiv.) to the mixture.

    • Add DCC (1.1 equiv.) and stir the reaction at 0 °C for 2 hours, followed by stirring at room temperature overnight.

  • Work-up and Purification:

    • Filter off the precipitated DCU.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude this compound methyl ester.

    • The crude product can be purified by silica (B1680970) gel column chromatography.

Step 3: Saponification of this compound methyl ester

The final step is the deprotection of the C-terminal methyl ester to yield the desired tripeptide acid.

  • Saponification Reaction:

    • Dissolve the purified tripeptide methyl ester (1.0 equiv.) in a mixture of tetrahydrofuran (B95107) (THF) and water.

    • Add LiOH (1.2 equiv.) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Final Product Isolation:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-Cbz-glycyl-glycine cluster_step2 Step 2: Coupling cluster_step3 Step 3: Saponification CbzGly N-Cbz-glycine Coupling1 DCC, HOBt, TEA in DCM/DMF CbzGly->Coupling1 GlyOMe Glycine Methyl Ester GlyOMe->Coupling1 CbzGlyGlyOMe N-Cbz-glycyl-glycine Methyl Ester Coupling1->CbzGlyGlyOMe Saponification1 LiOH in MeOH/H2O CbzGlyGlyOMe->Saponification1 CbzGlyGly N-Cbz-glycyl-glycine Saponification1->CbzGlyGly Coupling2 DCC, HOBt, NMM in DMF CbzGlyGly->Coupling2 DPheOMe D-Phenylalanine Methyl Ester DPheOMe->Coupling2 TripeptideEster This compound Methyl Ester Coupling2->TripeptideEster Saponification2 LiOH in THF/H2O TripeptideEster->Saponification2 FinalProduct This compound Saponification2->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for N-Cbz-glycyl-glycyl-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-glycyl-glycyl-D-phenylalanine is a protected tripeptide that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The use of pre-synthesized peptide fragments, such as this N-terminally protected tripeptide, can significantly streamline the synthesis of complex peptides. This approach, known as segment condensation, can improve the efficiency and purity of the final product by reducing the number of individual coupling and deprotection steps, particularly for sequences prone to aggregation or difficult couplings. The N-terminal benzyloxycarbonyl (Cbz) protecting group is stable under the basic conditions used for Fmoc removal in standard Fmoc-based SPPS and can be retained in the final peptide or removed during the final acidic cleavage step, depending on the desired outcome and the specific cleavage conditions employed.[1][2]

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis, including detailed protocols for its incorporation into a peptide chain, and information on cleavage and purification.

Applications

The primary application of this compound in SPPS is to introduce the Gly-Gly-D-Phe motif into a peptide sequence in a single coupling step. This is particularly advantageous for:

  • Accelerating the synthesis of long peptides: By adding three amino acid residues at once, the overall synthesis time is reduced.

  • Overcoming difficult couplings: Stepwise synthesis of glycine-rich sequences can sometimes be challenging. Using a pre-formed tripeptide can circumvent these issues.

  • Synthesizing peptides with specific N-terminal modifications: The Cbz group can be retained as a permanent N-terminal blocking group in the final peptide, which can be desirable for certain therapeutic or diagnostic applications.

  • Fragment condensation strategies: This protected tripeptide can be coupled to a resin-bound peptide fragment to build larger, more complex peptides.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively reported in the literature, typical coupling efficiencies for peptide fragments in SPPS can range from 85% to over 95%, depending on the resin, coupling reagents, and the specific peptide sequence. Optimization of coupling time and temperature may be required to achieve optimal results.

Table 1: Reagents and Materials for Solid-Phase Synthesis

Reagent/MaterialPurposeRecommended Grade
Rink Amide ResinSolid support for C-terminal amide peptides100-200 mesh, ~0.5 mmol/g loading
Wang ResinSolid support for C-terminal acid peptides100-200 mesh, ~0.8 mmol/g loading
This compoundTripeptide building blockSynthesis Grade (≥98% purity)
Fmoc-protected amino acidsFor peptide chain elongationSynthesis Grade
HBTU/HOBt or HATU/HOAtCoupling reagentsPeptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactionPeptide synthesis grade
20% Piperidine (B6355638) in DMFFmoc deprotection solutionPeptide synthesis grade
N,N-Dimethylformamide (DMF)SolventPeptide synthesis grade
Dichloromethane (DCM)SolventACS grade or higher
Trifluoroacetic acid (TFA)Cleavage reagentReagent grade
Triisopropylsilane (TIS)Scavenger for cleavageReagent grade
Water (H₂O)Scavenger for cleavageDeionized or HPLC grade
Diethyl ether (cold)For peptide precipitationACS grade or higher

Table 2: Typical Protocol Parameters for Coupling this compound

ParameterValueNotes
Resin Scale0.1 mmol
N-Cbz-Gly-Gly-D-Phe Equivalents2.0 - 3.0Relative to resin loading
Coupling Reagent Equivalents1.9 - 2.9(e.g., HBTU)
HOBt Equivalents2.0 - 3.0
DIPEA Equivalents4.0 - 6.0
Coupling Time2 - 4 hoursCan be extended for difficult couplings
Coupling TemperatureRoom Temperature
MonitoringKaiser Test (for primary amines)Not applicable for the N-Cbz tripeptide itself

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide chain using manual Fmoc-based solid-phase peptide synthesis. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a fritted reaction vessel.

  • Add enough DMF to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection of the Resin-Bound Peptide

This step is performed on the resin-bound peptide prior to coupling the N-Cbz-tripeptide.

  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Wash the resin with DCM (3 times) and then again with DMF (3 times).

Protocol 3: Coupling of this compound
  • In a separate vial, dissolve this compound (2-3 equivalents), HBTU (1.9-2.9 equivalents), and HOBt (2-3 equivalents) in DMF.

  • Add DIPEA (4-6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the tripeptide.

  • Immediately add the activated tripeptide solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours. For potentially difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 30-40°C).

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 4: Peptide Cleavage and Deprotection

The Cbz group is generally stable to the standard TFA cleavage conditions used in Fmoc-SPPS.[1]

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect the fractions containing the pure peptide and confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation (if applicable) cluster_coupling Tripeptide Coupling cluster_cleavage Cleavage & Purification Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Activate Activate N-Cbz-Gly-Gly-D-Phe (HBTU/HOBt/DIPEA) Wash1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Cleave Cleave from Resin (TFA/TIS/H2O) Wash2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize

Caption: Workflow for SPPS using this compound.

References

Application Notes and Protocols for the Use of Z-Gly-Gly-D-Phe as a Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload upon internalization into target cancer cells, often triggered by the unique microenvironment of the lysosome.

This document provides detailed application notes and protocols for the use of the peptide linker, Z-Gly-Gly-D-Phe, in the development of ADCs. This tripeptide sequence is designed for cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. The benzyloxycarbonyl (Z) group serves as a protecting group for the N-terminus of the peptide. The D-phenylalanine at the C-terminus can influence the enzymatic cleavage kinetics and the overall stability of the linker.

Mechanism of Action

The Z-Gly-Gly-D-Phe linker is a substrate for lysosomal proteases. The general mechanism of action for an ADC utilizing this linker is as follows:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases such as cathepsin B recognize and cleave the peptide backbone of the Z-Gly-Gly-D-Phe linker.

  • Payload Release: Cleavage of the linker liberates the cytotoxic payload, often through a self-immolative spacer, allowing it to diffuse into the cytoplasm and/or nucleus.

  • Induction of Apoptosis: The released payload exerts its cytotoxic effect, leading to cancer cell death.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage (Cathepsin B) Apoptosis Apoptosis Payload_Release->Apoptosis Cytotoxic Effect

Figure 1: General mechanism of action of an ADC with a protease-cleavable linker.

Data Presentation

The following tables summarize representative quantitative data for ADCs utilizing protease-cleavable peptide linkers. While specific data for Z-Gly-Gly-D-Phe is limited in publicly available literature, the data for the commonly used Val-Cit and GGFG linkers are provided for comparative purposes.

Table 1: In Vitro Cytotoxicity of ADCs with Different Peptide Linkers

Cell LineTarget AntigenPayloadLinkerAverage DARIC50 (ng/mL)
SK-BR-3HER2MMAEVal-Cit3.815.2
NCI-N87HER2MMAEVal-Cit4.025.7
BT-474HER2MMAEGGFG3.518.9
JIMT-1HER2MMAEVal-Cit3.9150.3
MDA-MB-468EGFRMMAEVal-Cit4.1>1000
TBD TBD TBD Z-Gly-Gly-D-Phe TBD TBD

TBD: To be determined. Data is hypothetical and for illustrative purposes.

Table 2: In Vitro Cathepsin B Cleavage Kinetics

Linker-Payload ConjugateEnzymeSubstrate Concentration (µM)Enzyme Concentration (nM)Initial Rate (RFU/min)
MC-Val-Cit-PABC-MMAECathepsin B10501250
MC-GGFG-PABC-MMAECathepsin B1050850
MC-Z-Gly-Gly-D-Phe-PABC-MMAE Cathepsin B 10 50 TBD

TBD: To be determined. Data is hypothetical and for illustrative purposes.

Table 3: Representative Pharmacokinetic Parameters of ADCs in Rats

ADCLinkerDose (mg/kg)Cmax (µg/mL)AUC (µg*h/mL)CL (mL/h/kg)t1/2 (h)
Trastuzumab-vc-MMAEVal-Cit385.2102240.29120
Trastuzumab-GGFG-DXdGGFG392.5111000.27135
Antibody-Z-GGD-Phe-Payload Z-Gly-Gly-D-Phe 3 TBD TBD TBD TBD

TBD: To be determined. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Z-Gly-Gly-D-Phe Peptide Linker

This protocol describes the manual solid-phase peptide synthesis (SPPS) of the Z-Gly-Gly-D-Phe peptide using Fmoc chemistry.

SPPS_Workflow Resin Start: 2-Chlorotrityl Chloride Resin Attach 1. Attach Fmoc-D-Phe-OH Resin->Attach Deprotect1 2. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Attach->Deprotect1 Couple1 3. Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotect1->Couple1 Deprotect2 4. Fmoc Deprotection Couple1->Deprotect2 Couple2 5. Couple Fmoc-Gly-OH Deprotect2->Couple2 Deprotect3 6. Fmoc Deprotection Couple2->Deprotect3 Z_Protect 7. Couple Z-OSu Deprotect3->Z_Protect Cleave 8. Cleave from Resin (TFA/TIS/H2O) Z_Protect->Cleave Purify 9. Purify by RP-HPLC Cleave->Purify Final End: Z-Gly-Gly-D-Phe Purify->Final

Figure 2: Solid-phase peptide synthesis workflow for Z-Gly-Gly-D-Phe.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-D-Phe-OH

  • Fmoc-Gly-OH

  • N-Benzyloxycarbonyl-N-hydroxysuccinimide ester (Z-OSu)

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Attachment of the First Amino Acid (Fmoc-D-Phe-OH):

    • Dissolve Fmoc-D-Phe-OH (2 eq) and DIPEA (4 eq) in DCM.

    • Add the solution to the swollen resin and shake for 2 hours at room temperature.

    • Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Fmoc-Gly-OH):

    • In a separate vessel, pre-activate Fmoc-Gly-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1 hour at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 3 and 4 for the third amino acid (Fmoc-Gly-OH).

  • N-terminal Z-protection:

    • After the final Fmoc deprotection (of the N-terminal Glycine), wash the resin thoroughly with DMF.

    • Add a solution of Z-OSu (3 eq) and DIPEA (3 eq) in DMF to the resin and shake overnight at room temperature.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain the final Z-Gly-Gly-D-Phe peptide.

Protocol 2: ADC Conjugation via Cysteine Alkylation

This protocol describes the conjugation of a Z-Gly-Gly-D-Phe-PABC-MMAE linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS

  • Z-Gly-Gly-D-Phe-PABC-maleimide-MMAE linker-payload

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PD-10 desalting columns

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Linker-Payload Preparation:

    • Dissolve the Z-Gly-Gly-D-Phe-PABC-maleimide-MMAE in DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature.

    • Slowly add a 10-fold molar excess of the linker-payload solution to the reduced antibody while gently stirring.

    • Incubate the reaction at room temperature for 1 hour.

  • Quenching:

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Remove the unreacted linker-payload and other small molecules by buffer exchange into PBS using a PD-10 desalting column according to the manufacturer's instructions.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) and/or reverse-phase chromatography.

    • Assess the level of aggregation by size-exclusion chromatography (SEC).

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This protocol describes a fluorometric assay to measure the cleavage of the Z-Gly-Gly-D-Phe linker by cathepsin B. A fluorogenic substrate such as Z-Gly-Gly-D-Phe-AMC (7-amino-4-methylcoumarin) is used.

Materials:

  • Z-Gly-Gly-D-Phe-AMC

  • Recombinant human cathepsin B

  • Assay buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Activate the cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.

  • Assay Setup:

    • In the wells of the 96-well plate, add the assay buffer.

    • Add the Z-Gly-Gly-D-Phe-AMC substrate to a final concentration of 10 µM.

    • Add the activated cathepsin B to a final concentration of 50 nM to initiate the reaction. Include a no-enzyme control.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 1-2 hours.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Calculate the initial rate of the reaction from the linear portion of the curve.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes a cell viability assay to determine the IC50 value of the ADC.

Materials:

  • Target cancer cell line (e.g., SK-BR-3)

  • Control cell line (low antigen expression)

  • Complete cell culture medium

  • ADC solution

  • Isotype control ADC

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well clear-bottom white microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the isotype control ADC in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells.

    • Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Viability Measurement:

    • Allow the plate and the viability reagent to equilibrate to room temperature.

    • Add the viability reagent to each well according to the manufacturer's protocol.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the untreated control wells.

    • Plot the percentage of cell viability versus the ADC concentration (log scale).

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).

Signaling Pathway

The cytotoxic payload released from the ADC determines the downstream signaling pathway that leads to apoptosis. For ADCs utilizing auristatins like MMAE, the primary mechanism of action is the disruption of the microtubule network, leading to cell cycle arrest and apoptosis.

MMAE_Signaling_Pathway MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Polymerization MMAE->Microtubule Inhibits Tubulin->Microtubule Disruption Microtubule Disruption Microtubule->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Bcl2->Apoptosis

Figure 3: Simplified signaling pathway for MMAE-induced apoptosis.

Conclusion

The Z-Gly-Gly-D-Phe peptide linker offers a promising option for the development of cathepsin B-cleavable ADCs. Its synthesis can be achieved through standard solid-phase peptide synthesis techniques, and it can be conjugated to antibodies using established methods. The provided protocols offer a framework for the synthesis, conjugation, and in vitro evaluation of ADCs utilizing this linker. Further optimization and characterization will be necessary to fully elucidate its potential in a therapeutic context.

Application Notes and Protocols for N-Cbz-glycyl-glycyl-D-phenylalanine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the conjugation of the peptide N-Cbz-glycyl-glycyl-D-phenylalanine. This peptide is a valuable building block in bioconjugation, often utilized as a cleavable linker in antibody-drug conjugates (ADCs). The protocols outlined below focus on the widely used carbodiimide (B86325) chemistry, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to covalently link the peptide to a carrier protein.

Introduction

This compound is a tripeptide derivative featuring a C-terminal carboxylic acid, an N-terminal benzyloxycarbonyl (Cbz) protecting group, and a D-phenylalanine residue. The C-terminal carboxyl group serves as the primary site for conjugation to amine-containing molecules, such as lysine (B10760008) residues on carrier proteins (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)). This conjugation is crucial for various applications, including the generation of immunogens for antibody production and the construction of targeted drug delivery systems.[1][2][3]

The use of EDC in conjunction with NHS is a popular and effective method for forming stable amide bonds between a carboxyl group and a primary amine.[4][5] EDC activates the carboxyl group of the peptide to form a highly reactive O-acylisourea intermediate.[4] This intermediate can then react with a primary amine on the carrier protein. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable NHS ester, which then efficiently reacts with the amine group to form a stable amide bond.[4][6]

Experimental Protocols

Materials and Reagents
  • This compound

  • Carrier Protein (e.g., BSA, KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Quenching Solution: Hydroxylamine (B1172632) hydrochloride or Tris buffer

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the peptide

  • Desalting columns for purification of the conjugate

  • Spectrophotometer for protein and conjugate concentration determination

One-Step Conjugation Protocol

This protocol is simpler but may result in some protein polymerization.

  • Preparation of Reactants:

    • Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • Dissolve this compound in a minimal amount of DMF or DMSO and then dilute with Conjugation Buffer to the desired concentration. The final concentration of the organic solvent should be kept low to avoid denaturation of the protein.

  • Conjugation Reaction:

    • Combine the carrier protein and the peptide solution in a reaction vessel. A typical molar ratio of peptide to protein is 20-50:1.

    • Freshly prepare a solution of EDC in ultrapure water (10 mg/mL).

    • Add the EDC solution to the protein-peptide mixture. The molar excess of EDC over the peptide is typically 2-10 fold.

    • Optionally, freshly prepare a solution of NHS or Sulfo-NHS in ultrapure water (10 mg/mL) and add it to the reaction mixture. A slight molar excess of NHS over EDC is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted peptide and crosslinking reagents by dialysis against PBS or by using a desalting column.

  • Characterization:

    • Determine the protein concentration of the final conjugate using a protein assay (e.g., BCA assay).

    • Characterize the conjugation efficiency using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or UV-Vis spectroscopy.

Two-Step Conjugation Protocol

This protocol minimizes protein-protein crosslinking by first activating the peptide and then adding it to the carrier protein.[4][6]

  • Activation of this compound:

    • Dissolve the peptide in Activation Buffer.

    • Freshly prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Add EDC and NHS to the peptide solution. A typical molar ratio is 1:2:2 (Peptide:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester of the peptide.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein in Conjugation Buffer.

    • Add the activated peptide solution to the carrier protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Follow the same quenching and purification steps as described in the one-step protocol.

  • Characterization:

    • Perform characterization as described in the one-step protocol.

Data Presentation

The success of the conjugation reaction can be quantified by determining the molar ratio of the peptide to the carrier protein in the final conjugate. The following table provides representative data for a typical conjugation of this compound to BSA.

ParameterOne-Step MethodTwo-Step Method
Initial Reactants
BSA Concentration10 mg/mL10 mg/mL
Peptide Concentration2 mg/mL2 mg/mL
Molar Ratio (Peptide:BSA)40:140:1
Molar Ratio (EDC:Peptide)5:12:1
Molar Ratio (NHS:EDC)1.2:11:1
Reaction Conditions
Reaction Time2 hoursActivation: 15 min, Conjugation: 2 hours
TemperatureRoom TemperatureRoom Temperature
Conjugate Characterization
Final BSA Concentration8.5 mg/mL9.0 mg/mL
Peptide:BSA Molar Ratio8:112:1
Conjugation Efficiency20%30%

Note: The values presented in this table are for illustrative purposes and actual results may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the two-step conjugation protocol.

G cluster_activation Peptide Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization peptide This compound activated_peptide Activated Peptide (NHS-ester) peptide->activated_peptide Incubate 15-30 min reagents EDC + NHS in Activation Buffer reagents->activated_peptide conjugate Peptide-Protein Conjugate activated_peptide->conjugate Incubate 2-4 hours carrier Carrier Protein (e.g., BSA) in Conjugation Buffer carrier->conjugate quenching Quench Reaction conjugate->quenching purification Desalting/Dialysis quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Workflow for the two-step conjugation of this compound.

Chemical Reaction Pathway

The following diagram illustrates the chemical reactions involved in the EDC/NHS-mediated conjugation.

G cluster_reaction EDC/NHS Conjugation Chemistry Peptide_COOH Peptide-COOH O_acylisourea O-acylisourea intermediate Peptide_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester NHS-ester O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Amide_bond Peptide-CO-NH-Protein NHS_ester->Amide_bond + Protein_NH2 Protein-NH2 Protein_NH2->Amide_bond

References

Application Notes and Protocols for N-Cbz-glycyl-glycyl-D-phenylalanine in Enzyme Substrate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-glycyl-glycyl-D-phenylalanine (N-Cbz-Gly-Gly-D-Phe) is a synthetic tripeptide derivative that serves as a valuable tool in enzymology, particularly for the characterization of peptidases with specific stereochemical requirements. The presence of a D-phenylalanine residue at the C-terminus makes this substrate highly resistant to hydrolysis by common carboxypeptidases, such as bovine pancreatic Carboxypeptidase A, which exhibit strong specificity for L-amino acids. This inherent resistance allows for the selective identification and characterization of enzymes capable of cleaving peptide bonds involving C-terminal D-amino acids, such as D-carboxypeptidases or other enzymes with broad substrate specificity.

These application notes provide a comprehensive overview of the utility of N-Cbz-Gly-Gly-D-Phe, along with detailed protocols for performing enzyme kinetic studies using both spectrophotometric and chromatographic methods.

Principle of Enzymatic Hydrolysis

The enzymatic cleavage of N-Cbz-Gly-Gly-D-Phe occurs at the peptide bond between the second glycine (B1666218) residue and the D-phenylalanine, releasing D-phenylalanine and N-Cbz-glycyl-glycine as products. The rate of this hydrolysis can be monitored to determine the kinetic parameters of the enzyme under investigation.

G sub N-Cbz-Gly-Gly-D-Phe (Substrate) enzyme D-Carboxypeptidase or other suitable enzyme sub->enzyme prod1 N-Cbz-Gly-Gly (Product 1) enzyme->prod1 Hydrolysis prod2 D-Phenylalanine (Product 2) enzyme->prod2

Caption: Enzymatic cleavage of N-Cbz-Gly-Gly-D-Phe.

Applications

  • Identification and Characterization of D-Carboxypeptidases: This substrate is particularly useful for identifying and characterizing enzymes that specifically cleave C-terminal D-amino acids, which are found in various organisms, including bacteria.

  • Stereospecificity Studies: It can be used in comparative studies with its L-enantiomer (N-Cbz-Gly-Gly-L-Phe) to elucidate the stereospecificity of novel peptidases.

  • Screening for Enzyme Inhibitors: The substrate can be employed in high-throughput screening assays to identify inhibitors of D-carboxypeptidases or other relevant enzymes.

  • ADC Linker Cleavage Studies: Given its mention as a potential cleavable linker in Antibody-Drug Conjugates (ADCs), this substrate can be used to study the enzymatic release mechanisms of drugs from ADCs in relevant biological matrices.

Quantitative Data Summary

As specific kinetic data for N-Cbz-glycyl-glycyl-D-phenylalanine is not widely published, the following table is provided as a template for researchers to populate with their experimental data. The values presented are hypothetical and for illustrative purposes only.

Enzyme StudiedKm (mM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp. (°C)
Hypothetical D-Carboxypeptidase A 1.5106,6677.537
Hypothetical Bacterial Peptidase B 5.259628.030

Experimental Protocols

Two primary methods for monitoring the enzymatic hydrolysis of N-Cbz-Gly-Gly-D-Phe are presented: a continuous spectrophotometric assay for initial screening and a more definitive High-Performance Liquid Chromatography (HPLC) method for quantitative kinetics.

Protocol 1: Continuous Spectrophotometric Assay

This method is based on the change in absorbance in the UV spectrum as the peptide bond is cleaved. It is a convenient method for continuous monitoring of the reaction rate.

Principle: The hydrolysis of the peptide bond can lead to a small but measurable change in the molar extinction coefficient at a specific UV wavelength (e.g., 230-250 nm). The precise wavelength of maximum absorbance change should be determined empirically for the specific buffer system used.

G cluster_0 Assay Preparation cluster_1 Measurement cluster_2 Data Analysis A Prepare Buffer (e.g., 50 mM Tris-HCl, pH 7.5) D Equilibrate Substrate/Buffer in cuvette at desired temperature A->D B Prepare Substrate Stock (N-Cbz-Gly-Gly-D-Phe in DMSO or Ethanol) B->D C Prepare Enzyme Solution (in cold buffer) E Add Enzyme to start reaction C->E D->E F Monitor Absorbance Change (e.g., at 232 nm) over time E->F G Calculate Initial Velocity (ΔAbs/min) F->G H Determine Kinetic Parameters (Kₘ, Vₘₐₓ) using Michaelis-Menten plot G->H

Caption: Experimental workflow for the spectrophotometric assay.

Materials:

  • This compound

  • Enzyme to be assayed

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, or other suitable buffer)

  • Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-Cbz-Gly-Gly-D-Phe (e.g., 100 mM) in a suitable organic solvent like DMSO or ethanol.

    • Prepare a series of substrate dilutions in the assay buffer to achieve the desired final concentrations (e.g., 0.1 to 10 mM). Note: Ensure the final concentration of the organic solvent is low (<1%) and consistent across all assays to avoid affecting enzyme activity.

    • Prepare the enzyme solution in a cold, stable buffer at a concentration that provides a linear rate of reaction for at least 5-10 minutes.

  • Assay Execution:

    • Set the spectrophotometer to the predetermined wavelength (e.g., 232 nm) and the desired temperature (e.g., 37°C).

    • To a 1 ml quartz cuvette, add the appropriate volume of assay buffer and substrate solution. Mix and allow to equilibrate to the set temperature for 5 minutes.

    • Initiate the reaction by adding a small volume of the enzyme solution. Mix quickly by inverting the cuvette.

    • Immediately begin recording the absorbance at fixed intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Data Analysis:

    • Plot absorbance versus time. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.

    • Repeat the assay with varying substrate concentrations.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Reverse-Phase HPLC Method

This method offers high specificity and sensitivity by directly measuring the formation of one of the products (e.g., N-Cbz-Gly-Gly) or the disappearance of the substrate over time. It is the preferred method for accurate kinetic analysis.

Principle: The substrate and its hydrolysis products have different polarities and can be separated and quantified using reverse-phase HPLC. By taking aliquots of the enzymatic reaction at different time points and quenching the reaction, the concentration of each component can be determined.

G cluster_0 Reaction cluster_1 Analysis cluster_2 Quantification A Incubate Enzyme + Substrate at desired temperature B Take aliquots at various time points A->B C Quench reaction (e.g., with Trifluoroacetic Acid) B->C D Inject quenched sample onto RP-HPLC column C->D E Separate components using a gradient elution D->E F Detect peaks by UV absorbance (e.g., at 214 nm or 254 nm) E->F G Integrate peak areas F->G H Calculate concentration of product formed using a standard curve G->H I Determine initial velocity H->I

Caption: Experimental workflow for the HPLC-based assay.

Materials:

  • This compound

  • Enzyme to be assayed

  • Assay buffer

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Standards of the substrate and expected products for calibration

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing assay buffer, substrate, and enzyme in a microcentrifuge tube.

    • Incubate the reaction at the desired temperature.

    • At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the reaction.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the quenched sample onto the column.

    • Elute the components using a linear gradient of acetonitrile (e.g., 5% to 70% Mobile Phase B over 20 minutes).[1][2][3]

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm for the peptide bond or 254 nm for the Cbz group).

  • Data Analysis:

    • Identify the peaks corresponding to the substrate and products based on the retention times of the standards.

    • Integrate the peak area of the product formed (or substrate consumed) at each time point.

    • Create a standard curve by injecting known concentrations of the product to correlate peak area with concentration.

    • Calculate the concentration of product formed at each time point.

    • Plot product concentration versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.

    • Repeat for different substrate concentrations to determine kinetic parameters.

Conclusion

This compound is a specialized substrate essential for the study of enzymes that interact with D-amino acids. Its resistance to common proteases makes it a powerful tool for discovering and characterizing novel enzymatic activities. The protocols outlined above provide a robust framework for researchers to investigate these enzymes, contributing to a deeper understanding of their function and potential applications in biotechnology and drug development.

References

Application of N-Cbz-glycyl-glycyl-D-phenylalanine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-glycyl-glycyl-D-phenylalanine is a synthetic tripeptide that holds significant promise in the field of drug discovery, primarily as a cleavable linker in Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The strategic design of the linker component is critical to the success of an ADC, ensuring stability in circulation and efficient release of the payload within the target cell. This document provides detailed application notes and experimental protocols for the synthesis, conjugation, and evaluation of this compound as a key component in ADC development.

The rationale for using a peptide linker like this compound lies in its susceptibility to cleavage by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. Upon internalization of the ADC into a cancer cell, the linker is cleaved, releasing the cytotoxic payload and inducing cell death. The N-terminal benzyloxycarbonyl (Cbz) protecting group offers a handle for further chemical modifications and can influence the overall physicochemical properties of the linker-payload complex.

Application 1: Cleavable Linker for Antibody-Drug Conjugates

This compound can be employed as a protease-sensitive linker in the construction of ADCs. The peptide sequence is designed to be recognized and cleaved by lysosomal enzymes, leading to the release of a conjugated cytotoxic drug within the target cancer cell.

General Workflow for ADC Development using a Peptide Linker

ADC_Workflow cluster_synthesis Component Synthesis cluster_conjugation ADC Construction cluster_evaluation Preclinical Evaluation Linker_Synthesis Synthesis of N-Cbz-Gly-Gly-D-Phe Linker Conjugation Conjugation of Linker-Payload to Antibody Linker_Synthesis->Conjugation Payload_Modification Payload Modification (with conjugation handle) Payload_Modification->Conjugation Antibody_Production Monoclonal Antibody Production Antibody_Production->Conjugation Purification Purification and Characterization of ADC Conjugation->Purification In_Vitro_Assays In Vitro Evaluation (Cytotoxicity, Stability) Purification->In_Vitro_Assays In_Vivo_Studies In Vivo Evaluation (Efficacy, Toxicology) In_Vitro_Assays->In_Vivo_Studies

Caption: General workflow for the development of an Antibody-Drug Conjugate.

Signaling Pathway: Mechanism of Action of an ADC with a Cleavable Linker

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death Cathepsin Cathepsin B

Caption: Mechanism of action of an ADC with a protease-cleavable linker.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a solution-phase synthesis approach.

Materials:

  • N-Cbz-glycyl-glycine

  • D-phenylalanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of N-Cbz-glycyl-glycine:

    • Dissolve N-Cbz-glycyl-glycine (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in DCM dropwise.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.

    • The filtrate containing the activated ester is used in the next step.

  • Coupling with D-phenylalanine methyl ester:

    • Dissolve D-phenylalanine methyl ester hydrochloride (1 equivalent) in DCM and add TEA (1.2 equivalents) to neutralize.

    • Add the filtrate containing the activated N-Cbz-glycyl-glycine to the D-phenylalanine methyl ester solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate in hexanes).

  • Saponification (optional, for free acid):

    • Dissolve the purified methyl ester in a mixture of methanol and water.

    • Add lithium hydroxide (B78521) (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract the product with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Protocol 2: Conjugation of this compound Linker to a Payload and Antibody

This protocol outlines a general strategy for ADC synthesis.

Materials:

  • Monoclonal antibody (mAb)

  • This compound with a terminal functional group (e.g., maleimide (B117702) or NHS ester) for conjugation

  • Cytotoxic payload with a compatible functional group (e.g., thiol or amine)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if conjugating to cysteines)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) columns

Procedure:

  • Antibody Preparation (for cysteine conjugation):

    • Dialyze the mAb into a suitable buffer (e.g., PBS with EDTA).

    • Partially reduce the interchain disulfide bonds by adding a controlled molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP by buffer exchange using an SEC column.

  • Linker-Payload Conjugation:

    • Prepare a solution of the linker-payload construct in a co-solvent (e.g., DMSO).

    • Add the linker-payload solution to the prepared antibody solution at a specific molar ratio.

    • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by SEC.

    • The purified ADC is then characterized for drug-to-antibody ratio (DAR), aggregation, and purity.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to enzymatic cleavage.

Materials:

  • Purified ADC with this compound linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, incubate the ADC (e.g., 10 µM) in the assay buffer.

    • Initiate the reaction by adding activated Cathepsin B (e.g., 50 nM).

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the quenching solution.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

    • Plot the concentration of the released payload against time to determine the cleavage rate.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC against cancer cell lines.[1][2][3]

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and unconjugated payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the free payload in cell culture medium.

    • Remove the old medium from the cells and add the ADC or payload dilutions.

    • Include untreated cells as a control.

    • Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.[3]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.[1]

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.[1]

    • Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

The following tables provide a template for summarizing quantitative data from the experimental protocols. Note: The data presented here is illustrative and should be replaced with experimental results.

Table 1: Physicochemical Properties of N-Cbz-Gly-Gly-D-Phe Linker-Payload Conjugate

PropertyValueMethod of Determination
Molecular Weight[Insert Value]Mass Spectrometry
Purity>95%HPLC
Solubility[Insert Value]Visual Inspection/Nephelometry

Table 2: Characterization of the Resulting ADC

ParameterValueMethod of Determination
Drug-to-Antibody Ratio (DAR)[e.g., 3.8]UV-Vis Spectroscopy / HIC
Monomer Content>98%Size-Exclusion Chromatography (SEC)
Endotoxin Level<0.1 EU/mgLAL Assay

Table 3: In Vitro Cathepsin B Cleavage Rate

Time (hours)Released Payload (%)
00
1[e.g., 15]
4[e.g., 45]
8[e.g., 70]
24[e.g., 95]

Table 4: In Vitro Cytotoxicity (IC₅₀ Values)

CompoundTarget Cell Line (Antigen-Positive)Control Cell Line (Antigen-Negative)
ADC with N-Cbz-Gly-Gly-D-Phe Linker[e.g., 1.5 nM][e.g., >1000 nM]
Unconjugated Payload[e.g., 0.1 nM][e.g., 0.2 nM]
Control ADC (non-cleavable linker)[e.g., 50 nM][e.g., >1000 nM]

Conclusion

This compound serves as a promising building block for the development of advanced drug delivery systems, particularly as a protease-cleavable linker in ADCs. The protocols outlined in this document provide a framework for the synthesis, conjugation, and preclinical evaluation of ADCs incorporating this tripeptide linker. Robust and reproducible experimental data are crucial for advancing novel ADC candidates into further development. The provided methodologies and data presentation templates are intended to guide researchers in this critical endeavor.

References

Application Note: A Robust HPLC Purification Method for N-Cbz-glycyl-glycyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Cbz-glycyl-glycyl-D-phenylalanine is a protected tripeptide utilized in various stages of peptide synthesis and drug discovery. The carboxybenzyl (Cbz) protecting group on the N-terminus increases its hydrophobicity, making it an ideal candidate for purification using reversed-phase high-performance liquid chromatography (RP-HPLC). Achieving high purity is critical, as residual impurities from the synthesis process, such as truncated or deletion sequences, can significantly impact the outcomes of subsequent research and development phases.[1] This application note provides a detailed protocol for the efficient purification of this peptide using a standard C18 stationary phase.

Principle of Separation Reversed-phase HPLC is the standard and most dominant method for peptide purification.[1][2] The separation is based on the hydrophobic interactions between the peptide and the nonpolar stationary phase (typically C18-modified silica).[3] The peptide is loaded onto the column in a highly aqueous mobile phase. A gradually increasing concentration of an organic solvent, such as acetonitrile (B52724), in the mobile phase then reduces the polarity of the eluent, causing molecules to elute in order of increasing hydrophobicity.[4] The Cbz and phenylalanine groups in the target molecule provide significant hydrophobicity, allowing for strong retention and effective separation from more polar impurities. Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape and resolution.

Experimental Protocol

This protocol outlines the necessary steps for purifying this compound on an analytical or semi-preparative scale.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column is recommended. The dimensions can be adjusted based on the required loading capacity (e.g., Analytical: 4.6 x 250 mm, 5 µm; Semi-preparative: 10 x 250 mm, 5 µm). Wide-pore silica (B1680970) (e.g., 300 Å) is often suitable for peptides.[3]

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and Trifluoroacetic acid (TFA).

  • Sample: Crude this compound synthesized product.

  • Filters: 0.45 µm syringe filters for sample preparation.

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use to prevent bubble formation in the system.

3. Sample Preparation

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and a small amount of acetonitrile or DMSO is often effective.

  • Aim for a concentration of approximately 5-10 mg/mL. The optimal concentration may vary and should be determined empirically.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Method Parameters

The following parameters provide a starting point for method development and can be optimized for specific instruments and columns.

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min (for 4.6 mm ID column)
Column Temperature 25-30 °C
Detection Wavelength 210-220 nm (for peptide bonds) and 260 nm (for Cbz group)[1][5]
Injection Volume 20 - 100 µL (dependent on concentration and column size)

5. Gradient Elution Program

A linear gradient is typically used to separate the target peptide from impurities.[1]

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
35.03565
40.0595
45.0595
46.0955
55.0955

Experimental Workflow

The following diagram illustrates the logical flow of the purification process, from initial setup to final product isolation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) prep_sample Prepare Crude Sample (Dissolve & Filter) setup_hplc Equilibrate HPLC System (Initial Conditions) prep_sample->setup_hplc inject_sample Inject Sample setup_hplc->inject_sample run_gradient Run Gradient Elution & Monitor UV Signal inject_sample->run_gradient collect_fractions Collect Fractions (Based on UV Peak) run_gradient->collect_fractions analyze_fractions Analyze Fraction Purity (Analytical HPLC) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure lyophilize Lyophilize to Obtain Pure Peptide Powder pool_pure->lyophilize

Caption: Workflow for the HPLC purification of N-Cbz-Gly-Gly-D-Phe.

Expected Results and Data

After running the purification, fractions corresponding to the major peak on the chromatogram should be collected and analyzed for purity. The target peptide, being relatively hydrophobic, is expected to elute during the mid-to-late stage of the acetonitrile gradient.

Typical Quantitative Results (Example)

The following table summarizes representative data expected from a successful purification run. Actual values will vary based on the crude sample purity and specific HPLC system.

ParameterExpected Value
Retention Time (t_R) 25 - 30 minutes
Purity (Post-Purification) >98% (by analytical HPLC)
Recovery Yield 60 - 80%
Resolution (Rs) from nearest impurity >1.5

Fraction Analysis Each collected fraction should be re-analyzed using a faster analytical HPLC method to determine its purity. Fractions meeting the required purity threshold (e.g., >98%) are then pooled together.

Final Product Isolation The pooled, pure fractions are typically lyophilized (freeze-dried) to remove the mobile phase solvents (water, acetonitrile, and TFA), yielding the final product as a white, fluffy powder.

Conclusion

The described reversed-phase HPLC method provides a reliable and high-resolution approach for the purification of this compound.[3] By utilizing a standard C18 column and a water/acetonitrile gradient with TFA as an ion-pairing agent, this protocol can effectively separate the target peptide from synthesis-related impurities. The method is scalable and serves as a robust foundation for researchers requiring a high-purity protected peptide for subsequent applications in pharmaceutical and scientific research.

References

Application Note: Mass Spectrometry Analysis of Z-Gly-Gly-D-Phe Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the mass spectrometry analysis of Z-Gly-Gly-D-Phe and its conjugates. The tripeptide Gly-Gly-D-Phe, when N-terminally protected with a benzyloxycarbonyl (Z) group, serves as a valuable building block in synthetic peptide chemistry and can be a substrate for enzymes like carboxypeptidase A. Its conjugation to therapeutic agents or reporter molecules is a common strategy in drug development and biomedical research. Accurate and sensitive analytical methods are crucial for the characterization and quantification of these conjugates. This application note details the protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data interpretation for Z-Gly-Gly-D-Phe and its derivatives.

Predicted Mass Spectrometry Data

The analysis of Z-Gly-Gly-D-Phe and its conjugates by mass spectrometry will yield predictable molecular ions and fragmentation patterns. The theoretical masses of the protonated parent molecule and its expected major fragment ions are crucial for developing targeted LC-MS/MS methods.

Table 1: Predicted m/z for Z-Gly-Gly-D-Phe and a Hypothetical Drug Conjugate

AnalyteMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Major Predicted Fragment Ions (m/z)
Z-Gly-Gly-D-PheC₂₁H₂₃N₃O₆414.16369.15 (y₂-ion), 222.10 (b₂-ion), 165.08 (y₁-ion), 108.04 (Z-group fragment)
Z-Gly-Gly-D-Phe-Drug Conjugate (e.g., with Doxorubicin)C₄₈H₅₀N₄O₁₇939.32792.25 (Loss of Doxorubicin sugar), 526.15 (Doxorubicin aglycone), 412.14 (Peptide fragment)

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.[1][2]

Protocol for Extraction from Biological Matrices (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., isotopically labeled Z-Gly-Gly-D-Phe).

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The following parameters provide a starting point for method development and can be optimized for specific conjugates and matrices.

Table 2: LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)
Z-Gly-Gly-D-Phe414.2 > 369.2 (Quantifier), 414.2 > 222.1 (Qualifier)
Z-Gly-Gly-D-Phe-Doxorubicin939.3 > 792.3 (Quantifier), 939.3 > 526.2 (Qualifier)
Internal Standard(e.g., ¹³C₆, ¹⁵N₁-Z-Gly-Gly-D-Phe) 421.2 > 376.2

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the analysis of Z-Gly-Gly-D-Phe conjugates.

Predicted Fragmentation Pattern of Z-Gly-Gly-D-Phe

fragmentation_pathway cluster_peptide Z Z- Gly1 Gly- Z->Gly1 b₁/y₂ Gly2 Gly- Gly1->Gly2 b₂/y₁ DPhe D-Phe precursor [M+H]⁺ m/z 414.16 b2 b₂ m/z 249.10 precursor->b2 Loss of D-Phe y2 y₂ m/z 223.11 precursor->y2 Loss of Z-Gly b1 b₁ m/z 192.08 b2->b1 Loss of Gly y1 y₁ m/z 166.09 y2->y1 Loss of Gly

Caption: Predicted fragmentation of Z-Gly-Gly-D-Phe.

Potential Biological Signaling Pathway

Z-Gly-Gly-D-Phe can serve as a substrate for carboxypeptidase A, an enzyme involved in the C-terminal processing of peptides and proteins. This interaction can be relevant in various physiological and pathological processes.

signaling_pathway Z_GGD_Phe Z-Gly-Gly-D-Phe (Substrate) CPA Carboxypeptidase A (Enzyme) Z_GGD_Phe->CPA Binds to active site Z_GG Z-Gly-Gly (Product) CPA->Z_GG Cleavage DPhe D-Phenylalanine (Product) CPA->DPhe Release Downstream Downstream Signaling Events DPhe->Downstream

Caption: Carboxypeptidase A-mediated cleavage of Z-Gly-Gly-D-Phe.

Quantitative Data Summary

The following tables present hypothetical yet representative quantitative data for the LC-MS/MS analysis of Z-Gly-Gly-D-Phe, based on typical performance for similar peptide assays.

Table 3: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
Z-Gly-Gly-D-Phe1 - 1000> 0.995

Table 4: Assay Performance Characteristics

ParameterZ-Gly-Gly-D-Phe
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Bias)± 15%
Precision (% CV)< 15%
Recovery (%)85 - 95%
Matrix Effect (%)< 10%

Conclusion

The methods outlined in this application note provide a robust framework for the sensitive and specific quantification of Z-Gly-Gly-D-Phe and its conjugates using LC-MS/MS. The detailed protocols for sample preparation and analysis, combined with the predictive fragmentation data and workflow visualizations, offer a comprehensive resource for researchers in drug development and related fields. These methodologies can be adapted and validated for specific conjugate molecules and biological matrices to support a wide range of research applications.

References

Handling and storage conditions for Cbz-Gly-Gly-D-Phe

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Cbz-Gly-Gly-D-Phe

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive guidelines for the proper handling, storage, and application of Cbz-Gly-Gly-D-Phe (Carbobenzyloxy-Glycyl-Glycyl-D-Phenylalanine), an N-terminally protected tripeptide. It is a crucial building block in peptide synthesis and a valuable tool in the development of peptide-based therapeutics, enzyme inhibitors, and biochemical probes.[1]

Physicochemical Properties

Cbz-Gly-Gly-D-Phe is typically supplied as a high-purity, white to off-white crystalline solid.[1] Its key properties are summarized below.

PropertyDescriptionReference
Appearance White to off-white crystalline powder.[1]
Purity ≥98%[1]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and methanol. Sparingly soluble in water.[1]
Stability Stable under recommended storage conditions. Sensitive to moisture.[2][3]
Incompatible Materials Strong oxidizing agents, bases.[2][3]

Safety and Handling Protocols

Cbz-Gly-Gly-D-Phe may cause skin, eye, and respiratory irritation.[2][4] Adherence to standard laboratory safety protocols is mandatory.

2.1 Personal Protective Equipment (PPE) Always use appropriate personal protective equipment when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.[1]

2.2 Engineering Controls

  • Handle the compound in a well-ventilated area.[2]

  • For procedures that may generate dust, use a chemical fume hood.[4]

2.3 General Handling Guidelines

  • Avoid the formation of dust and aerosols.[2][3]

  • Avoid inhalation, ingestion, and contact with skin and eyes.[1][4]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory area.[2]

2.4 First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Call a physician if you feel unwell.[2]

GHS_Safety_Workflow cluster_prep Preparation cluster_handling Procedure cluster_cleanup Post-Procedure Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Use Fume Hood Use Fume Hood Don PPE->Use Fume Hood Handle Compound Handle Compound Use Fume Hood->Handle Compound Decontaminate Area Decontaminate Area Handle Compound->Decontaminate Area Dispose Waste Dispose Waste Decontaminate Area->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE

General laboratory workflow for safely handling chemical compounds.

Storage Conditions

Proper storage is critical to maintain the stability and purity of Cbz-Gly-Gly-D-Phe. The compound is sensitive to moisture and light.[1][3]

ConditionTemperatureContainer / EnvironmentRecommended Duration
Short-Term (Lyophilized) Room Temperature or 4°COriginal, tightly sealed container. Protect from light.Days to Weeks
Long-Term (Lyophilized) -20°C to -80°CTightly sealed container, protected from light and moisture. Use sealing tape for extra protection.Months to Years[5][6]
In Solution -20°C (preferred)Sterile buffer (pH 5-7) or dry organic solvent, in aliquots to avoid freeze-thaw cycles.1-2 weeks at 4°C, 3-4 months at -20°C[6]

Experimental Protocols

4.1 Protocol for Preparing a Stock Solution

This protocol outlines the steps to prepare a stock solution of Cbz-Gly-Gly-D-Phe in an appropriate organic solvent like DMSO or DMF.

Materials:

  • Cbz-Gly-Gly-D-Phe powder

  • Anhydrous-grade DMSO or DMF

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

  • Analytical balance

Procedure:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes to prevent condensation.

  • In a chemical fume hood, quickly and carefully weigh the desired amount of peptide into a sterile tube.

  • Add the calculated volume of the appropriate solvent (e.g., DMSO) to the tube to achieve the target concentration.

  • Cap the tube tightly and vortex thoroughly until the peptide is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.

  • For storage, dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date.

  • Store the aliquots at -20°C or -80°C as per the long-term storage guidelines.

Stock_Solution_Workflow start equilibrate Equilibrate Vial to Room Temp start->equilibrate weigh Weigh Peptide equilibrate->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store Aliquots at -20°C / -80°C aliquot->store end store->end

Workflow for the preparation and storage of a peptide stock solution.

4.2 Conceptual Protocol: Use in Solution-Phase Peptide Coupling

Cbz-Gly-Gly-D-Phe serves as a key intermediate for elongating a peptide chain.[1] This conceptual protocol describes its use in a standard solution-phase coupling reaction to form a larger peptide.

Reaction: Cbz-Gly-Gly-D-Phe-OH + H-AA-OR' → Cbz-Gly-Gly-D-Phe-AA-OR' (where H-AA-OR' is a C-terminally protected amino acid)

Materials:

  • Cbz-Gly-Gly-D-Phe

  • Amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl)

  • Coupling Reagent: Dicyclohexylcarbodiimide (DCC)

  • Coupling Additive: Hydroxybenzotriazole (HOBt)

  • Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF

Procedure:

  • Dissolve Cbz-Gly-Gly-D-Phe and HOBt (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • In a separate flask, neutralize the amino acid ester hydrochloride (1.1 eq) with NMM (1.1 eq) in DMF.

  • Add the neutralized amino acid solution to the flask containing the Cbz-tripeptide.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in DMF to the cooled reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Proceed with standard aqueous work-up and purification (e.g., extraction, column chromatography) to isolate the desired protected tetrapeptide.

Peptide_Coupling_Pathway cluster_reactants Reactants cluster_reagents Reagents A Cbz-Gly-Gly-D-Phe-OH (Carboxyl Component) D Activated Ester Intermediate A->D + HOBt/DCC B H-AminoAcid-OR' (Amine Component) B->D C DCC / HOBt (Coupling Agents) C->D E Protected Peptide (Product) D->E Coupling F DCU (Byproduct) D->F Rearrangement

Logical pathway of a DCC/HOBt mediated peptide coupling reaction.

Disposal

Dispose of unused Cbz-Gly-Gly-D-Phe and any contaminated materials as hazardous chemical waste.[1] All disposal methods must comply with local, state, and federal environmental regulations.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Cbz-glycyl-glycyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-glycyl-glycyl-D-phenylalanine. This tripeptide serves as a valuable building block and can be utilized as a cleavable linker in antibody-drug conjugates (ADCs).[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
GGDP-01 Low overall yield (<50%) Incomplete coupling reactions. Side reactions consuming starting materials. Difficult purification leading to product loss.- Optimize Coupling: Ensure stoichiometric amounts or a slight excess of coupling reagents. Consider using more powerful coupling reagents like HATU or HBTU. - Monitor Reactions: Use TLC or HPLC to monitor the reaction progress and ensure completion before proceeding to the next step. - Control Temperature: Maintain low temperatures (0-25°C) during activation and coupling to minimize side reactions.
GGDP-02 Presence of a major impurity with the same mass as the product in HPLC/MS Racemization: The D-phenylalanine may have partially racemized to L-phenylalanine during the coupling reaction, resulting in a diastereomer that is difficult to separate.- Use Racemization Suppressants: Additives like HOBt or Oxyma are crucial when using carbodiimide (B86325) coupling agents (DCC, EDC). - Choice of Base: Use a hindered base like diisopropylethylamine (DIEA) instead of triethylamine (B128534) (TEA) to minimize base-catalyzed racemization.
GGDP-03 Difficult removal of dicyclohexylurea (DCU) byproduct Use of dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent. DCU has low solubility in many organic solvents.- Filtration: Most of the DCU can be removed by filtration after the reaction. Cooling the reaction mixture can further precipitate the DCU. - Alternative Reagents: Use a water-soluble carbodiimide like EDC, where the urea (B33335) byproduct can be removed with an aqueous wash.
GGDP-04 Oily product that is difficult to crystallize or precipitate Residual solvent or impurities. The product itself may be amorphous.- Solvent Extraction: Perform a thorough work-up with multiple aqueous washes (e.g., dilute acid, dilute base, brine) to remove unreacted starting materials and byproducts. - Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent like diethyl ether or hexane. - Chromatography: If crystallization fails, purification by column chromatography on silica (B1680970) gel is a reliable alternative.
GGDP-05 Incomplete Cbz-deprotection in subsequent steps Catalyst poisoning or insufficient hydrogen source during hydrogenolysis.- Catalyst Quality: Use fresh, high-quality Pd/C catalyst. - Hydrogen Source: Ensure an adequate supply of hydrogen gas or use a transfer hydrogenation agent like ammonium (B1175870) formate. - Solvent Choice: Perform the reaction in a solvent that does not interfere with the catalyst, such as methanol, ethanol, or THF.

Frequently Asked Questions (FAQs)

Q1: Which coupling method is recommended for the final step (coupling of N-Cbz-glycyl-glycine to D-phenylalanine methyl ester)?

A1: A carbodiimide-mediated coupling using DCC or EDC in the presence of a racemization suppressant like HOBt or Oxyma is a standard and effective method. For difficult couplings or to maximize yield, phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents can be used, although they are more expensive.[2]

Q2: Why is it important to use the methyl or ethyl ester of D-phenylalanine in the final coupling step?

A2: Protecting the carboxylic acid of D-phenylalanine as an ester prevents it from reacting with the activated N-Cbz-glycyl-glycine, which would lead to unwanted side products and prevent the formation of the desired tripeptide. The ester can be saponified in a subsequent step to yield the final carboxylic acid.

Q3: Can I use a different protecting group instead of Cbz?

A3: Yes, other N-terminal protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) can be used. The choice of protecting group will dictate the deprotection strategy. Cbz is advantageous for its stability and removal by hydrogenolysis, which is orthogonal to many other protecting groups.[3]

Q4: My final product shows low solubility in common organic solvents. How can I purify it?

A4: Low solubility can be a challenge with peptides. If solubility in solvents like ethyl acetate (B1210297) or dichloromethane (B109758) is poor, consider using more polar solvents like DMF, DMSO, or mixtures of alcohols and water for purification by preparative HPLC.

Q5: How can I confirm the stereochemical purity of my final this compound?

A5: Confirmation of stereochemical purity can be achieved using chiral HPLC or by derivatization with a chiral reagent followed by analysis with standard HPLC or NMR.

Data Presentation

Table 1: Comparison of Coupling Reagents for the N-Cbz-Gly-Gly + D-Phe-OMe Step
Coupling Reagent Additive Typical Yield (%) Relative Reaction Rate Risk of Racemization Key Considerations
DCCHOBt75-85ModerateLowDCU byproduct is poorly soluble.[4]
EDCHOBt70-85ModerateLowWater-soluble urea byproduct, easy work-up.
HBTUN/A85-95FastLowReliable and cost-effective for routine couplings.[2]
HATUN/A90-98Very FastVery LowHighly efficient, especially for hindered couplings.[2]
Table 2: Effect of Solvent on a Typical DCC/HOBt Coupling Reaction
Solvent Relative Reaction Time Typical Purity (Crude, %) Notes
Dichloromethane (DCM)4-6 hours~90%Good solubility for reactants, but lower boiling point.
Tetrahydrofuran (THF)3-5 hours~92%Good solvating properties.
Dimethylformamide (DMF)2-4 hours~95%Excellent solubility for peptides, but harder to remove.[5]
Ethyl Acetate6-8 hours~88%Greener solvent option, but may have lower solubility for reactants.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-glycyl-glycine
  • Dissolution: Dissolve glycyl-glycine (1.0 eq) in a 1:1 mixture of water and dioxane.

  • Basification: Cool the solution to 0°C in an ice bath and add sodium bicarbonate (2.5 eq) with stirring.

  • Cbz-Protection: Slowly add benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

    • Acidify the aqueous layer to pH 2 with cold 1N HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethyl acetate/hexane to yield N-Cbz-glycyl-glycine as a white solid.

Protocol 2: Synthesis of D-phenylalanine methyl ester hydrochloride
  • Suspension: Suspend D-phenylalanine (1.0 eq) in methanol.

  • Esterification: Cool the suspension to 0°C and bubble dry HCl gas through it for 15 minutes, or add thionyl chloride (1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Triturate the resulting solid with cold diethyl ether and filter to obtain D-phenylalanine methyl ester hydrochloride.

Protocol 3: Coupling to form this compound methyl ester
  • Dissolution: Dissolve N-Cbz-glycyl-glycine (1.0 eq), D-phenylalanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Neutralization: Cool the solution to 0°C and add DIEA (1.1 eq) dropwise.

  • Activation: Add DCC (1.1 eq) dissolved in a small amount of DMF.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with ethyl acetate.

    • Dilute the filtrate with ethyl acetate and wash successively with 5% citric acid, 5% sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Protocol 4: Saponification to this compound
  • Dissolution: Dissolve the purified methyl ester from Protocol 3 in a 3:1 mixture of THF and water.

  • Hydrolysis: Cool to 0°C and add 1N NaOH (1.1 eq) dropwise.

  • Reaction: Stir at room temperature and monitor the reaction by TLC until all starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Tripeptide Coupling cluster_step4 Step 4: Saponification A Gly-Gly C N-Cbz-Gly-Gly A->C Coupling B Cbz-Cl, NaHCO3 B->C G N-Cbz-Gly-Gly D D-Phenylalanine F D-Phe-OMe D->F Esterification E MeOH, SOCl2 E->F H D-Phe-OMe J N-Cbz-Gly-Gly-D-Phe-OMe G->J H->J I DCC, HOBt I->J Coupling K N-Cbz-Gly-Gly-D-Phe-OMe M Final Product: N-Cbz-Gly-Gly-D-Phe K->M Hydrolysis L NaOH, H2O/THF L->M

Caption: Workflow for the 4-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Coupling Was coupling complete? (TLC/HPLC) Start->Check_Coupling Check_Side_Reactions HPLC/MS shows unexpected peaks? Check_Coupling->Check_Side_Reactions Yes Sol_Coupling Increase coupling time Use stronger reagents (HATU) Double couple Check_Coupling->Sol_Coupling No Check_Purification Product loss during work-up? Check_Side_Reactions->Check_Purification No Sol_Racemization Impurity has same mass? -> Likely Racemization Add HOBt/Oxyma Use DIEA instead of TEA Check_Side_Reactions->Sol_Racemization Yes Sol_Purification Optimize extraction pH Use column chromatography Triturate oily product Check_Purification->Sol_Purification Yes Sol_Byproducts Other impurities? -> Incomplete Reaction/Side Products Optimize stoichiometry Control temperature Sol_Racemization->Sol_Byproducts Other impurities also present

Caption: Troubleshooting logic for low yield and purity issues in the synthesis.

Side_Reactions center Peptide Coupling Step (Carboxyl Activation) racemization Racemization (Loss of stereochemistry at α-carbon) center->racemization Base, High Temp n_acylurea N-acylurea Formation (With DCC/EDC) center->n_acylurea Side reaction of activated ester diketopiperazine Diketopiperazine Formation (At dipeptide stage) center->diketopiperazine Intramolecular cyclization

Caption: Common side reactions during peptide coupling steps.[6]

References

Technical Support Center: Z-Gly-Gly-D-Phe Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of the tripeptide Z-Gly-Gly-D-Phe.

Troubleshooting Guide

This guide addresses specific issues that may arise during the peptide coupling reaction.

Q1: My reaction is incomplete, and I still have a significant amount of starting Z-Gly-Gly and D-Phe. What could be the cause?

A1: Incomplete coupling is a common issue that can stem from several factors, including insufficient activation of the carboxylic acid, steric hindrance, or peptide aggregation.[1] When using carbodiimide (B86325) reagents like DCC or DIC, the primary cause is often the rearrangement of the highly reactive O-acylisourea intermediate into a stable, unreactive N-acylurea byproduct.[2][3] This side reaction deactivates the coupling agent and prevents the formation of the desired peptide bond.[3]

Troubleshooting Steps:

  • Use an Additive: The addition of a nucleophilic additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure is strongly recommended.[3] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement, while still being reactive enough to form the peptide bond.[2]

  • Optimize Reagent Stoichiometry: Ensure you are using a slight excess of the coupling reagent and the Z-Gly-Gly dipeptide relative to the D-Phe amino acid. A common starting point is 1.1 to 1.5 equivalents of the acid and coupling reagent.

  • Change Coupling Reagent: If N-acylurea formation is persistent, consider switching to a phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) coupling reagent. These reagents operate through a different mechanism that avoids the O-acylisourea intermediate.

Q2: I've isolated a major byproduct with a mass corresponding to my desired product, but analytical tests (e.g., chiral HPLC) show a diastereomeric impurity. What is this byproduct?

A2: This impurity is likely the L-Phe diastereomer of your target peptide (Z-Gly-Gly-L-Phe), resulting from the racemization of the D-Phe starting material. Racemization is a significant side reaction in peptide synthesis, often occurring when the α-carbon of an activated amino acid loses its stereochemical integrity.[3] This can happen via two primary pathways: direct proton abstraction from the α-carbon or through the formation of a planar oxazolone (B7731731) (azlactone) intermediate, both of which are promoted by the presence of a base.[3][4] While urethane-protected amino acids (like Z, Boc, Fmoc) are generally resistant to racemization, the risk increases with prolonged activation times or the use of strong bases.[3]

Preventative Measures:

  • Control Base Exposure: Use the weakest base necessary for the coupling reaction. For many modern coupling reagents, a mild base like N,N-diisopropylethylamine (DIEA) is used. In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferable.[3]

  • Minimize Activation Time: Use in situ activation, where the coupling reagent is added to the reaction mixture containing both the carboxylic acid and the amine component, rather than pre-activating the acid component for an extended period.[1]

  • Low Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.[3]

Q3: My purification is complicated by a neutral, non-peptide byproduct that is difficult to separate. What is its likely identity?

A3: If you are using a carbodiimide coupling reagent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), this byproduct is almost certainly the corresponding urea (B33335) (Dicyclohexylurea - DCU, or Diisopropylurea - DIU).[5] This is formed when the carbodiimide activates the carboxylic acid.[5] While DCU is largely insoluble in many organic solvents and can be removed by filtration, DIU is more soluble and can complicate purification.[2][5]

Mitigation Strategy:

  • Reagent Choice: Use DCC when possible, as the insoluble DCU byproduct can be easily filtered off post-reaction.[5] If using DIC for its solubility advantages during the reaction, be prepared for a more involved purification process, typically requiring column chromatography.

  • Aqueous Workup: For water-soluble carbodiimides like EDC, the urea byproduct is also water-soluble and can be removed with a simple aqueous extraction during the workup.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when coupling a peptide fragment like Z-Gly-Gly?

A1: The most significant risk when activating a peptide fragment (any peptide longer than a single amino acid) is racemization of the C-terminal residue.[3] However, in the specific case of Z-Gly-Gly, the C-terminal residue is glycine (B1666218), which is achiral and therefore cannot racemize. The primary side reactions of concern for this specific coupling are N-acylurea formation (if using carbodiimides) and diketopiperazine formation .[2][6] Diketopiperazine formation is the intramolecular cyclization of a dipeptide to form a stable six-membered ring, which can occur under basic or thermal conditions.[4][6]

Q2: How can I prevent diketopiperazine (DKP) formation from my Z-Gly-Gly starting material?

A2: DKP formation is a known side reaction for dipeptides, especially those containing glycine or proline.[6] To minimize this, avoid prolonged exposure to basic conditions before the coupling reaction is initiated. It is best to add the activating agent and the D-Phe component promptly after the neutralization of any salts of the Z-Gly-Gly dipeptide.

Q3: Which coupling reagents are recommended for the Z-Gly-Gly-D-Phe synthesis to minimize side reactions?

A3: For this coupling, aminium/uronium salt-based reagents like HBTU or HATU combined with an additive like HOBt or HOAt and a mild base (DIEA or NMM) are excellent choices. These reagents provide high coupling efficiency and rapid reaction times, which helps to suppress side reactions like racemization.[3] If using a carbodiimide, DIC in combination with Oxyma Pure is a modern and highly effective alternative that minimizes both N-acylurea formation and racemization.[2][7]

Q4: Is it necessary to protect the side chain of D-Phenylalanine?

A4: No, the side chain of phenylalanine is a benzyl (B1604629) group, which is non-reactive under standard peptide coupling conditions. Therefore, it does not require a protecting group.[8]

Data on Common Coupling Reagents

The choice of coupling reagent significantly impacts reaction efficiency and the profile of potential side reactions.

Coupling ReagentAdditiveCommon BaseKey AdvantagesPotential Side Reactions / Byproducts
DCC / DIC HOBt, OxymaDIEA, NMMCost-effective, well-established.[9]N-acylurea formation, Racemization, Insoluble DCU byproduct (with DCC).[2][3]
HBTU / HATU (Self-contained)DIEA, NMMHigh efficiency, fast reactions, low racemization.Guanidinylation of free amines if excess reagent is used.
PyBOP (Self-contained)DIEA, NMMExcellent for hindered couplings, does not cause guanidinylation.Byproducts can be difficult to remove during purification.
EDC HOBt, OxymaNone (often used in aqueous media)Water-soluble reagent and byproduct, ideal for bioconjugation.[2]Hydrolysis of O-acylisourea intermediate in aqueous solution.[5]

Experimental Protocols

Protocol 1: General Peptide Coupling using DIC/Oxyma

  • Dissolution: Dissolve Z-Gly-Gly (1.0 eq) and D-Phe methyl ester hydrochloride (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or NMP).

  • Neutralization: Add N-methylmorpholine (NMM) (1.0 eq) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Additive Addition: Add Oxyma Pure (1.1 eq) to the reaction mixture and stir until fully dissolved.

  • Cooling: Cool the reaction vessel to 0 °C in an ice bath.

  • Activation & Coupling: Slowly add Diisopropylcarbodiimide (DIC) (1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS to check for the consumption of the starting materials.

  • Workup: Once complete, filter the reaction mixture to remove any precipitated diisopropylurea. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% HCl solution, 5% NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Z-Gly-Gly & D-Phe Ester HCl in DMF neutralize Add NMM (1.0 eq) start->neutralize add_additive Add Oxyma Pure (1.1 eq) neutralize->add_additive cool Cool to 0°C add_additive->cool activate Add DIC (1.1 eq) cool->activate react Stir at 0°C -> RT (4-16h) activate->react monitor Monitor by TLC / LC-MS react->monitor filter Filter DIU Byproduct monitor->filter Reaction Complete extract Aqueous Workup filter->extract purify Purify Crude Product extract->purify end Z-Gly-Gly-D-Phe purify->end

// Nodes reagents [label="Z-Gly-Gly + D-Phe + DIC", fillcolor="#FFFFFF", penwidth=2, color="#4285F4"]; o_acyl [label="O-Acylisourea\n(Reactive Intermediate)", shape=Mdiamond, fillcolor="#FBBC05"];

// Products desired_peptide [label="Z-Gly-Gly-D-Phe\n(Desired Product)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; n_acyl [label="N-Acylurea\n(Inactive Byproduct)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; diu [label="Diisopropylurea\n(Byproduct)", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges reagents -> o_acyl [label=" Activation "]; o_acyl -> desired_peptide [label=" + D-Phe (Coupling) "]; o_acyl -> n_acyl [label=" Intramolecular\n Rearrangement "]; desired_peptide -> diu [style=dotted, arrowhead=none]; reagents -> diu [style=dotted, arrowhead=none, label=" Forms DIU\n byproduct "];

} dot Caption: Desired coupling pathway vs. N-acylurea side reaction.

troubleshooting_logic start Problem Observed During Synthesis q1 Major byproduct with same mass as product? start->q1 q2 Incomplete reaction? Starting materials remain? start->q2 q3 Difficult-to-remove neutral byproduct? start->q3 q1->q2 No ans1 Cause: Racemization of D-Phe Solution: Use milder base, lower temperature, add HOBt. q1->ans1 Yes q2->q3 No ans2 Cause: N-Acylurea Formation Solution: Add Oxyma/HOBt, change coupling reagent. q2->ans2 Yes ans3 Cause: Urea Byproduct (DIU/DCU) Solution: Filter (DCU) or use chromatography (DIU). q3->ans3 Yes ans_other Other issues: - Aggregation - Poor solubility - DKP formation q3->ans_other No

References

Technical Support Center: Cbz-Gly-Gly-D-Phe Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of Cbz-Gly-Gly-D-Phe to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on Cbz-Gly-Gly-D-Phe for antibody conjugation?

A1: The reactive group on Cbz-Gly-Gly-D-Phe for conjugation to an antibody is the free carboxyl group (-COOH) at the C-terminus of the D-Phenylalanine residue. The N-terminus is protected by a Carboxybenzyl (Cbz) group, making it unavailable for reaction.

Q2: What is the most common chemistry used for conjugating Cbz-Gly-Gly-D-Phe to an antibody?

A2: The most common method is the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This chemistry activates the carboxyl group of the peptide, allowing it to form a stable amide bond with the primary amine groups (e.g., from lysine (B10760008) residues) on the antibody.[1][2][3]

Q3: Why am I seeing low conjugation efficiency?

A3: Low conjugation efficiency can be due to several factors, including suboptimal pH, inactive reagents, interfering substances in the antibody buffer, or inappropriate molar ratios of the reactants. A thorough review of the reaction conditions and reagent quality is recommended.

Q4: What is causing my antibody to aggregate during or after conjugation?

A4: Antibody aggregation is a common issue and can be caused by several factors. The conjugation of the hydrophobic Cbz-Gly-Gly-D-Phe peptide can increase the overall hydrophobicity of the antibody, leading to aggregation. Other causes include suboptimal buffer conditions, excessive molar ratio of the peptide, or harsh reaction conditions (e.g., pH, temperature).

Q5: How can I determine the drug-to-antibody ratio (DAR) of my conjugate?

A5: The drug-to-antibody ratio (DAR) can be determined using several analytical techniques. Hydrophobic Interaction Chromatography (HIC) is a widely used method that separates antibody species based on the number of conjugated peptides.[4][5][6][7] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often after reduction of the antibody, can also be used to determine the DAR.[8] Mass Spectrometry (MS) provides a direct measurement of the conjugate's mass and can be used to calculate the DAR.[9][10][11]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield
Potential Cause Recommended Action
Suboptimal pH The two-step EDC/NHS reaction has different optimal pH ranges. The activation of the peptide's carboxyl group with EDC/NHS is most efficient at a slightly acidic pH (e.g., pH 6.0 using MES buffer).[1][12] The subsequent conjugation to the antibody's amines is more efficient at a neutral to slightly basic pH (e.g., pH 7.2-8.0 using PBS buffer). Ensure you are using the correct buffers for each step.[1]
Inactive EDC or NHS EDC and NHS are moisture-sensitive.[2] Always use fresh, high-quality reagents. Allow the vials to warm to room temperature before opening to prevent condensation. Prepare solutions of EDC and NHS immediately before use.
Interfering substances in antibody buffer Buffers containing primary amines (e.g., Tris) or carboxyl groups will compete with the reaction. Other additives like sodium azide (B81097) or high concentrations of glycerol (B35011) can also interfere. It is crucial to buffer exchange the antibody into an amine-free and carboxyl-free buffer, such as PBS, before conjugation.
Insufficient molar ratio of peptide or coupling reagents A molar excess of the activated peptide over the antibody is generally required. Similarly, an excess of EDC and NHS over the peptide is needed for efficient activation. A typical starting point is a 10-20 fold molar excess of peptide to antibody and a 2-5 fold molar excess of EDC/NHS to peptide. Optimization may be required.[13]
Short reaction times Ensure sufficient incubation time for both the activation and conjugation steps. Peptide activation with EDC/NHS is typically fast (15-30 minutes at room temperature). The conjugation to the antibody may require longer incubation (e.g., 2 hours at room temperature or overnight at 4°C).[1][12]
Issue 2: Antibody Aggregation
Potential Cause Recommended Action
Increased Hydrophobicity The Cbz-Gly-Gly-D-Phe peptide is hydrophobic. Conjugating too many peptide molecules to the antibody can lead to aggregation. Try reducing the molar excess of the peptide in the reaction to target a lower drug-to-antibody ratio (DAR).
Suboptimal Buffer Conditions Perform the conjugation in a buffer that is known to maintain the stability of your specific antibody. The pH of the buffer should not be close to the isoelectric point (pI) of the antibody.
High Protein Concentration High concentrations of the antibody during the conjugation reaction can promote aggregation. If possible, perform the reaction at a lower antibody concentration (e.g., 1-5 mg/mL).
Presence of Unreacted Crosslinkers Residual EDC can lead to intermolecular crosslinking of the antibody. Ensure that the reaction is properly quenched (e.g., with hydroxylamine (B1172632) or Tris) or that the conjugate is promptly purified to remove excess reagents.[1][2]
Post-conjugation Handling After purification, store the conjugate in a stability-optimized buffer, which may include excipients like polysorbate or sucrose. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of Cbz-Gly-Gly-D-Phe to Antibody

This protocol is a general guideline. Optimization of molar ratios and reaction times may be necessary for your specific antibody and application.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Cbz-Gly-Gly-D-Phe

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into Coupling Buffer (PBS, pH 7.2-7.4) to remove any interfering substances.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Peptide Activation:

    • Dissolve Cbz-Gly-Gly-D-Phe in a minimal amount of DMF or DMSO.

    • Dilute the peptide solution with Activation Buffer to the desired concentration.

    • Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).

    • Add a 2 to 5-fold molar excess of EDC and NHS to the peptide solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Add the activated peptide solution to the antibody solution. A 10 to 20-fold molar excess of peptide to antibody is a good starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess peptide and byproducts by purifying the conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Characterization of the Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Column: A HIC column (e.g., Butyl-NPR).[4][6]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Detection: UV at 280 nm.

  • Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR, which are more hydrophobic and thus have longer retention times. The average DAR can be calculated from the peak areas of the different species.[4]

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • Column: A suitable SEC column for monoclonal antibodies.

  • Mobile Phase: PBS, pH 7.4.

  • Detection: UV at 280 nm.

  • Analysis: Compare the chromatogram of the conjugate to the starting antibody. The appearance of high molecular weight species indicates aggregation.

3. Confirmation of Conjugation by SDS-PAGE:

  • Run the conjugate on an SDS-PAGE gel under non-reducing and reducing conditions.

  • Under reducing conditions, an increase in the molecular weight of the heavy and/or light chains compared to the unconjugated antibody confirms covalent attachment of the peptide.

Data Presentation

Table 1: Example of DAR Determination by HIC-HPLC

PeakRetention Time (min)Relative Peak Area (%)Assigned DAR
18.5100
210.2251
311.8352
413.1203
514.5104
Average DAR 2.2

Note: This is example data. Actual retention times and peak distributions will vary.

Table 2: Troubleshooting Summary for Low Conjugation Efficiency

Parameter Varied Molar Ratio (Peptide:Ab) Molar Ratio (EDC:Peptide) pH (Activation) pH (Conjugation) Observed Avg. DAR
Experiment 1 5:12:16.07.41.5
Experiment 2 10:12:16.07.42.8
Experiment 3 20:12:16.07.44.1
Experiment 4 10:11:16.07.41.2
Experiment 5 10:15:16.07.43.0
Experiment 6 10:12:15.07.42.5
Experiment 7 10:12:16.08.03.1

Note: This table illustrates how varying reaction parameters can influence the average DAR.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Ab_prep Antibody Preparation (Buffer Exchange to PBS) Conjugation Conjugation (Add Activated Peptide to Antibody, 2h - overnight) Ab_prep->Conjugation Peptide_prep Peptide Solution (Cbz-Gly-Gly-D-Phe in MES) Activation Peptide Activation (Add EDC/NHS to Peptide, 15-30 min) Peptide_prep->Activation Reagent_prep Reagent Preparation (Fresh EDC/NHS in MES) Reagent_prep->Activation Activation->Conjugation Molar Excess Quenching Quenching (Add Tris or Hydroxylamine) Conjugation->Quenching Purification Purification (Desalting Column) Quenching->Purification Characterization Characterization - DAR (HIC-HPLC) - Aggregation (SEC) - Confirmation (SDS-PAGE) Purification->Characterization Final_Product Purified Conjugate Characterization->Final_Product

Caption: Experimental workflow for Cbz-Gly-Gly-D-Phe conjugation to an antibody.

G Start Low Conjugation Yield pH_check Is pH of activation (6.0) and conjugation (7.2-8.0) optimal? Start->pH_check Reagent_check Are EDC/NHS reagents fresh and handled under anhydrous conditions? pH_check->Reagent_check Yes Adjust_pH Adjust buffer pH for each step. pH_check->Adjust_pH No Buffer_check Does antibody buffer contain amines (e.g., Tris) or azide? Reagent_check->Buffer_check Yes Use_fresh_reagents Use fresh, high-quality reagents. Reagent_check->Use_fresh_reagents No Ratio_check Are molar ratios of Peptide:Ab (e.g., 10:1) and EDC:Peptide (e.g., 2:1) sufficient? Buffer_check->Ratio_check No Buffer_exchange Buffer exchange antibody into PBS. Buffer_check->Buffer_exchange Yes Increase_ratios Increase molar excess of peptide and/or reagents. Ratio_check->Increase_ratios No Success Re-run experiment Ratio_check->Success Yes Adjust_pH->Success Use_fresh_reagents->Success Buffer_exchange->Success Increase_ratios->Success

Caption: Troubleshooting flowchart for low conjugation yield.

References

Technical Support Center: Optimizing Cleavage of Z-Gly-Gly-D-Phe ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage conditions of the Z-Gly-Gly-D-Phe linker in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cleavage for the Z-Gly-Gly-D-Phe linker in a cellular context?

The Z-Gly-Gly-D-Phe linker is designed to be cleaved by lysosomal proteases following internalization of the ADC into target cells. The acidic environment of the lysosome (pH 4.5-5.5) provides the optimal conditions for the activity of these enzymes.

Q2: Which enzymes are responsible for cleaving the Z-Gly-Gly-D-Phe linker?

The primary enzymes involved in the cleavage of peptide linkers within lysosomes are cysteine proteases, particularly Cathepsin B and Cathepsin L . While both can cleave peptide bonds, their efficiency can vary depending on the specific amino acid sequence. For tetrapeptide linkers like Gly-Gly-Phe-Gly (GGFG), which is structurally similar to Z-Gly-Gly-D-Phe, Cathepsin L has been reported to be more effective than Cathepsin B.[1] The presence of a D-amino acid (D-Phe) is expected to increase the linker's resistance to general proteolytic degradation, enhancing its stability in systemic circulation.

Q3: What is the expected cleavage site within the Z-Gly-Gly-D-Phe linker?

Cleavage is anticipated to occur at the peptide bond C-terminal to the Phenylalanine residue, releasing the drug payload. Lysosomal proteases recognize and cleave specific peptide sequences. For linkers like GGFG, cleavage occurs between the Phenylalanine and Glycine residues.

Q4: How does the D-Phenylalanine in the linker affect its cleavage?

The incorporation of a D-amino acid, such as D-Phenylalanine, generally increases the stability of the peptide linker against enzymatic degradation.[1] This is because most proteases are stereospecific and preferentially recognize L-amino acids. This enhanced stability is advantageous for preventing premature drug release in the bloodstream. However, it may also lead to slower or incomplete cleavage within the lysosome. Optimizing enzyme concentration and incubation time during in vitro assays is crucial to overcome this potential issue.

Q5: What are the optimal pH and temperature conditions for in vitro cleavage assays?

For in vitro assays mimicking the lysosomal environment, the optimal conditions are:

  • pH: 4.5 - 5.5

  • Temperature: 37°C

These conditions ensure the maximal activity of lysosomal proteases like Cathepsin B and Cathepsin L.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic cleavage of the Z-Gly-Gly-D-Phe linker.

Issue 1: Incomplete or No Cleavage of the Linker

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inactive Enzyme - Ensure the enzyme has been stored correctly (typically at -80°C). - Perform an activity assay with a known fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B, Ac-FR-AFC for Cathepsin L) to confirm enzyme activity. - Use a fresh batch of enzyme if necessary.
Suboptimal Reaction Buffer - Verify the pH of the reaction buffer is within the optimal range (4.5-5.5). - Ensure the presence of a reducing agent, such as Dithiothreitol (DTT), in the buffer. Cysteine proteases like cathepsins require a reducing environment for their activity. A typical concentration is 1-5 mM DTT.
Insufficient Enzyme Concentration - The D-amino acid may necessitate a higher enzyme-to-ADC ratio. - Titrate the enzyme concentration to determine the optimal level for efficient cleavage. Start with a standard concentration and increase it incrementally.
Short Incubation Time - The stability imparted by the D-amino acid may require a longer incubation period. - Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal incubation time for maximal cleavage.
Inhibitors in the ADC Preparation - Ensure that the purified ADC solution is free from any residual protease inhibitors used during manufacturing or purification. - Perform buffer exchange or dialysis of the ADC sample before the cleavage assay.
Issue 2: High Variability in Cleavage Efficiency Between Experiments

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inconsistent Enzyme Activity - Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. - Always run a positive control with a known substrate to normalize for variations in enzyme activity.
Inaccurate Pipetting - Use calibrated pipettes, especially for dispensing small volumes of enzyme and ADC. - Prepare a master mix of the reaction components to ensure consistency across different samples.
Fluctuations in Temperature - Use a calibrated incubator or water bath to maintain a constant temperature of 37°C throughout the experiment.

Experimental Protocols

Protocol 1: In Vitro Cleavage of Z-Gly-Gly-D-Phe Linker using Cathepsin L

Objective: To determine the cleavage efficiency of the Z-Gly-Gly-D-Phe linker by Cathepsin L.

Materials:

  • ADC with Z-Gly-Gly-D-Phe linker

  • Recombinant Human Cathepsin L

  • Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT)

  • Quenching Solution (e.g., Acetonitrile with 0.1% Trifluoroacetic Acid)

  • 96-well microplate

  • Incubator at 37°C

  • HPLC or LC-MS system

Procedure:

  • Prepare the ADC solution: Dilute the ADC stock solution to a final concentration of 1 µM in the Cathepsin L Assay Buffer.

  • Activate Cathepsin L: Prepare a working solution of Cathepsin L at a final concentration of 100 nM in the assay buffer. Incubate at 37°C for 15 minutes to activate the enzyme.

  • Initiate the reaction: Add the activated Cathepsin L solution to the ADC solution in the microplate wells.

  • Incubate: Incubate the reaction mixture at 37°C.

  • Time points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding an equal volume of Quenching Solution.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.

Protocol 2: In Vitro Cleavage of Z-Gly-Gly-D-Phe Linker using Thermolysin

Objective: To assess the susceptibility of the Z-Gly-Gly-D-Phe linker to cleavage by Thermolysin, which is known to cleave at the N-terminus of hydrophobic residues.

Materials:

  • ADC with Z-Gly-Gly-D-Phe linker

  • Thermolysin

  • Thermolysin Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)

  • Quenching Solution (e.g., 10 mM EDTA in water)

  • 96-well microplate

  • Incubator at 37°C

  • HPLC or LC-MS system

Procedure:

  • Prepare the ADC solution: Dilute the ADC stock solution to a final concentration of 1 µM in the Thermolysin Assay Buffer.

  • Prepare Thermolysin solution: Prepare a working solution of Thermolysin at a final concentration of 50 nM in the assay buffer.

  • Initiate the reaction: Add the Thermolysin solution to the ADC solution in the microplate wells.

  • Incubate: Incubate the reaction mixture at 37°C.

  • Time points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding an equal volume of Quenching Solution.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.

Data Presentation

Table 1: Comparison of Cleavage Efficiency with Different Enzymes

EnzymeOptimal pHOptimal TemperatureRelative Cleavage Efficiency (%)*
Cathepsin B4.5 - 5.537°C30
Cathepsin L4.5 - 5.537°C85
Thermolysin7.0 - 8.037°C60

*Illustrative data based on 24-hour incubation. Actual values should be determined experimentally.

Table 2: Effect of pH on Cathepsin L-mediated Cleavage

pHRelative Cleavage Efficiency (%)*
4.595
5.5100
6.540
7.4<5

*Illustrative data based on 8-hour incubation. Actual values should be determined experimentally.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome (pH 5.5-6.2) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Enzymatic Cleavage (Cathepsins) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces Troubleshooting_Workflow Start Incomplete Linker Cleavage CheckEnzyme Verify Enzyme Activity (Fluorogenic Substrate Assay) Start->CheckEnzyme CheckBuffer Check Reaction Buffer (pH 4.5-5.5, presence of DTT) Start->CheckBuffer CheckPurity Check ADC Purity (Presence of Inhibitors) Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckEnzyme->OptimizeConditions CheckBuffer->OptimizeConditions IncreaseEnzyme Increase Enzyme Concentration OptimizeConditions->IncreaseEnzyme If cleavage is still low IncreaseTime Increase Incubation Time OptimizeConditions->IncreaseTime If cleavage is slow End Successful Cleavage IncreaseEnzyme->End IncreaseTime->End CheckPurity->OptimizeConditions

References

Preventing racemization during N-Cbz-glycyl-glycyl-D-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the synthesis of N-Cbz-glycyl-glycyl-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the process where the D-phenylalanine residue, which has a specific three-dimensional arrangement (stereochemistry), converts into a mixture of both D- and L-phenylalanine. This loss of stereochemical integrity can significantly impact the biological activity of the final peptide.[1][2][3] Glycine residues are not chiral and therefore not susceptible to racemization.

Q2: What is the primary mechanism of racemization during peptide bond formation?

A2: The most common mechanism for racemization in peptide synthesis is through the formation of an oxazol-5(4H)-one intermediate.[1][3][4] This occurs when the carboxyl group of the N-Cbz-glycyl-glycine is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone (B7731731). The α-proton of the phenylalanine residue in this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[1][4] Subsequent reaction with the amine component can result in both the desired D- and the undesired L-diastereomer.

Q3: Which step in the synthesis of this compound is most susceptible to racemization?

A3: The coupling of the N-Cbz-glycyl-glycyl dipeptide to the D-phenylalanine methyl ester (or other ester) is the critical step where racemization of the D-phenylalanine residue is most likely to occur. This is because the carboxyl group of the D-phenylalanine is activated for the subsequent coupling step, making its α-proton susceptible to abstraction.

Q4: How do additives like HOBt and HOAt prevent racemization?

A4: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are highly effective in suppressing racemization.[5][6][7][8] They react with the activated carboxylic acid to form an active ester intermediate. This intermediate is more reactive towards the amine component and less prone to cyclizing into the problematic oxazolone.[8] HOAt is generally considered more effective than HOBt in both accelerating the coupling reaction and suppressing racemization.[6][9]

Q5: Does the choice of coupling reagent affect the extent of racemization?

A5: Absolutely. Carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) can lead to significant racemization if used alone.[1][10] However, their tendency to cause racemization is greatly reduced when used in combination with additives like HOBt or HOAt.[1][6][10] Uronium/aminium-based reagents like HBTU and HATU, which contain a HOBt or HOAt moiety within their structure, are generally very efficient and lead to low levels of racemization.[6][7][11]

Q6: What is the role of the base in racemization?

A6: The choice and amount of base used can significantly impact racemization.[12][13] Strong or sterically unhindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) can readily abstract the α-proton of the activated amino acid, promoting racemization.[12] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are preferred as they are less likely to cause this side reaction.[12][14]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides solutions to minimize racemization.

Issue Potential Cause Recommended Solution
High levels of L-phenylalanine diastereomer detected in the final product. Inappropriate Coupling Reagent: Using a carbodiimide (B86325) (DCC, EDC) without an additive.[1][10]Use a coupling reagent known for low racemization, such as HATU or HBTU. Alternatively, use DCC or EDC in the presence of an equimolar amount of HOBt or HOAt.[5][6][7]
Strong or Excess Base: Use of triethylamine (TEA) or diisopropylethylamine (DIEA) as the base.[12][13]Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[12][14] Use the minimum amount of base necessary to neutralize any salts and facilitate the reaction.
High Reaction Temperature: Performing the coupling reaction at elevated temperatures.[11][12][15][16]Conduct the coupling reaction at a lower temperature, typically 0 °C, and then allow it to slowly warm to room temperature.[12]
Prolonged Activation Time: Allowing the activated carboxylic acid to stand for an extended period before adding the amine component.Add the coupling reagent to a mixture of the carboxylic acid and amine components (in-situ activation). If pre-activation is necessary, keep the time to a minimum.[12]
Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization.Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used. Non-polar solvents may reduce racemization in some cases.[12]
Low reaction yield. Steric Hindrance: The bulky side chain of phenylalanine can slow down the coupling reaction.Use a more potent coupling reagent like HATU.[12] A slight increase in reaction time may be necessary, but monitor for racemization.
Peptide Aggregation: The growing peptide chain may aggregate, preventing complete reaction.Consider using a solvent that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP) or adding a small amount of DMSO.[12]
Difficulty in purifying the desired D-diastereomer. Formation of Diastereomers: Racemization has occurred, leading to a mixture of D- and L-isomers which can be difficult to separate by standard chromatography.Optimize the coupling conditions to minimize racemization as described above. If diastereomers are present, chiral chromatography will be required for purification.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound Methyl Ester with Minimal Racemization

This protocol employs HATU as the coupling reagent and NMM as the base to minimize racemization.

  • Materials:

    • N-Cbz-glycyl-glycine

    • D-Phenylalanine methyl ester hydrochloride

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N-Methylmorpholine (NMM)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve N-Cbz-glycyl-glycine (1.0 equivalent) and D-Phenylalanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-methylmorpholine (NMM) (1.0 equivalent) to neutralize the hydrochloride salt. Stir for 10 minutes.

    • Add HATU (1.05 equivalents) to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Chiral HPLC Analysis for Racemization Detection

This protocol provides a method to determine the enantiomeric purity of the synthesized peptide.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • Chiral HPLC column (e.g., Astec CHIROBIOTIC T or equivalent)[17][18][19]

    • HPLC grade methanol, ethanol, acetic acid, and triethylamine

    • Synthesized this compound product

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, ethanol, and a small percentage of acetic acid and triethylamine (e.g., 90:10:0.1:0.1 v/v/v/v). The exact composition may need to be optimized for the specific chiral column used.[18]

    • Sample Preparation: Dissolve a small amount of the purified peptide in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

    • HPLC Analysis:

      • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

      • Inject the sample onto the column.

      • Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Data Analysis: The D- and L-diastereomers will have different retention times. Integrate the peak areas of both diastereomers to calculate the percentage of racemization.

Visualizations

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_activation Activation cluster_racemization_pathway Racemization Pathway cluster_desired_pathway Desired Pathway Activated_Acid Activated N-Cbz-Gly-Gly Oxazolone Oxazolone Intermediate Activated_Acid->Oxazolone Intramolecular Cyclization Desired_Product N-Cbz-Gly-Gly-D-Phe (Desired Product) Activated_Acid->Desired_Product + D-Phe-OMe (Direct Coupling) Enolate Achiral Enolate Oxazolone->Enolate + Base (Proton Abstraction) Racemized_Product Mixture of D- and L- Products Enolate->Racemized_Product + D-Phe-OMe N-Cbz-Gly-Gly N-Cbz-Gly-Gly N-Cbz-Gly-Gly->Activated_Acid + Coupling Reagent Coupling_Reagent Coupling Reagent Base Base D-Phe-OMe D-Phe-OMe

Caption: Mechanism of racemization via the oxazolone intermediate during peptide coupling.

Workflow for Minimizing Racemization

workflow Start Start Synthesis Choose_Reagents Select Coupling Reagent and Additive (e.g., HATU or DCC/HOAt) Start->Choose_Reagents Choose_Base Select Weak, Sterically Hindered Base (e.g., NMM) Choose_Reagents->Choose_Base Control_Temp Set Reaction Temperature to 0 °C Choose_Base->Control_Temp Coupling Perform Coupling Reaction (In-situ activation) Control_Temp->Coupling Monitor Monitor Reaction Progress (TLC or LC-MS) Coupling->Monitor Workup Aqueous Workup and Purification Monitor->Workup Analysis Analyze for Racemization (Chiral HPLC) Workup->Analysis End Pure N-Cbz-Gly-Gly-D-Phe Analysis->End Racemization within limit Troubleshoot High Racemization Detected Analysis->Troubleshoot Racemization > acceptable limit Troubleshoot->Choose_Reagents Re-optimize Conditions

Caption: Experimental workflow for the synthesis of N-Cbz-Gly-Gly-D-Phe with minimal racemization.

References

Technical Support Center: N-Cbz-glycyl-glycyl-D-phenylalanine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Cbz-glycyl-glycyl-D-phenylalanine and its conjugates. The information provided is designed to address common aggregation issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic tripeptide derivative. It is commonly used as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). The N-terminal carboxybenzyl (Cbz) group serves as a protecting group during synthesis.

Q2: What is the significance of the Cbz (carboxybenzyl) protecting group?

The Cbz group is a common protecting group for amines in peptide synthesis. It is relatively stable under various reaction conditions but can be removed under specific conditions, such as catalytic hydrogenation. The Cbz group is hydrophobic, which can influence the solubility and aggregation propensity of the peptide.[1]

Q3: Why is the D-isomer of phenylalanine used in this peptide linker?

The use of D-amino acids, such as D-phenylalanine, in peptide linkers can confer resistance to enzymatic degradation by proteases that are typically specific for L-amino acids. This can enhance the stability of the linker in biological systems.

Q4: What are the general solubility characteristics of this compound?

Due to the hydrophobic nature of the Cbz group and the phenylalanine residue, this compound is expected to have limited solubility in aqueous solutions. It is generally more soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and methanol.[2]

Q5: What factors can contribute to the aggregation of this peptide conjugate?

Several factors can induce aggregation of this compound conjugates. These include high peptide concentration, the hydrophobic nature of the peptide sequence and protecting groups, the pH of the solution, temperature, and the composition of the buffer.[3]

Troubleshooting Guide: Aggregation Issues

Aggregation of this compound conjugates can manifest as visible precipitation, cloudiness in solution, or the appearance of high molecular weight species in analytical chromatography. Below is a guide to troubleshoot and mitigate these issues.

Common Problems, Causes, and Solutions
Problem Probable Cause(s) Recommended Solution(s)
Precipitation upon dissolution - Low solubility in the chosen solvent.- Peptide concentration is too high.- Initially dissolve the peptide in a small amount of a polar organic solvent like DMSO or DMF before diluting with the aqueous buffer.[3] - Reduce the working concentration of the peptide.
Cloudiness or precipitation during conjugation to an antibody - Change in solvent composition upon mixing peptide and antibody solutions.- pH of the reaction buffer is close to the isoelectric point (pI) of the peptide or antibody.- High concentration of reactants.- Ensure co-solvents are compatible. Perform a small-scale test to check for precipitation upon mixing.- Adjust the pH of the reaction buffer to be at least one unit away from the pI of the peptide and the antibody.[4]- Lower the concentration of the peptide and/or the antibody.
Formation of high molecular weight (HMW) aggregates detected by SEC - Intermolecular hydrophobic interactions.- Formation of β-sheet structures.- Add aggregation-disrupting excipients to the buffer, such as arginine (50-100 mM) or polysorbates (e.g., Tween-20 at 0.01-0.1%).- Optimize the buffer composition, including ionic strength and pH.
Inconsistent results in biological assays - Presence of soluble aggregates affecting the active concentration of the conjugate.- Characterize the aggregation state of the conjugate stock solution using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) before use.- Filter the solution through a 0.22 µm filter to remove large aggregates.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Preparation : Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Solubilization : Add a minimal amount of a polar organic solvent such as DMSO or DMF to the vial to dissolve the peptide completely. Gently vortex or sonicate briefly if necessary.

  • Dilution : Slowly add the aqueous buffer of choice to the concentrated peptide solution while gently mixing. Avoid rapid addition, which can cause localized high concentrations and lead to precipitation.

  • Final Concentration : Adjust the final volume with the aqueous buffer to achieve the desired working concentration.

  • Clarity Check : Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider further dilution or optimization of the solvent system.

Protocol 2: Small-Scale Antibody Conjugation with Aggregation Monitoring
  • Antibody Preparation : Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker Preparation : Dissolve the this compound derivative (e.g., with a reactive group for conjugation) following Protocol 1.

  • Reaction Setup : In a microcentrifuge tube, combine the antibody and the dissolved linker at the desired molar ratio.

  • Incubation : Incubate the reaction mixture at the recommended temperature (e.g., room temperature or 4°C) with gentle mixing.

  • Aggregation Analysis : At different time points (e.g., 0, 1, 2, and 4 hours), take a small aliquot of the reaction mixture and analyze for aggregation using Size Exclusion Chromatography (SEC).

  • Quenching and Purification : Once the desired degree of conjugation is achieved with minimal aggregation, quench the reaction and purify the ADC using an appropriate chromatography method (e.g., SEC or affinity chromatography).

Protocol 3: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
  • System Preparation : Equilibrate an SEC column (e.g., a silica-based column suitable for protein separation) with the desired mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.

  • Sample Preparation : Prepare the this compound conjugate sample in the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection : Inject a defined volume of the sample onto the SEC column.

  • Data Acquisition : Monitor the elution profile using a UV detector, typically at 280 nm for protein-containing samples.

  • Data Analysis : Analyze the resulting chromatogram. The presence of peaks eluting earlier than the main monomeric peak indicates the presence of high molecular weight aggregates. Quantify the percentage of monomer and aggregates by integrating the respective peak areas.

Data Presentation

Table 1: Factors Influencing Aggregation of this compound Conjugates
Factor Influence on Aggregation Relevance to this compound Conjugates
Peptide Sequence Hydrophobic and aromatic residues tend to promote aggregation through hydrophobic interactions and π-π stacking.[5]The presence of phenylalanine, a hydrophobic and aromatic amino acid, increases the propensity for aggregation.
Protecting Groups Hydrophobic protecting groups can increase the overall hydrophobicity of the peptide, leading to reduced aqueous solubility and increased aggregation.[1]The N-terminal Cbz group is hydrophobic and contributes to the low aqueous solubility and aggregation tendency of the linker.
Concentration Higher concentrations increase the likelihood of intermolecular interactions and aggregation.It is crucial to work at the lowest effective concentration to minimize aggregation.
pH Peptides are least soluble at their isoelectric point (pI) where the net charge is zero, leading to increased aggregation.The pH of the solution should be adjusted to be at least one pH unit away from the pI of the peptide conjugate to maintain a net charge and enhance solubility.[4]
Temperature Temperature can have complex effects. While it can increase solubility, it can also promote aggregation by increasing the rate of hydrophobic interactions.Reactions should be performed at the lowest temperature that allows for an acceptable reaction rate. Storage should be at low temperatures (e.g., -20°C or -80°C) to minimize aggregation over time.
Ionic Strength The effect of ionic strength is complex. It can either shield charges and promote aggregation or stabilize the native state and prevent aggregation.The optimal ionic strength of the buffer should be determined empirically for each specific conjugate.
Co-solvents and Excipients Organic co-solvents can improve the solubility of hydrophobic peptides. Excipients like arginine can suppress aggregation.The use of co-solvents like DMSO or DMF is often necessary for initial dissolution. Arginine can be a useful additive in the final aqueous buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Linker Dissolution Linker Dissolution Conjugation Reaction Conjugation Reaction Linker Dissolution->Conjugation Reaction Add linker to Ab Aggregation Hotspot 1 Potential Aggregation Linker Dissolution->Aggregation Hotspot 1 Antibody Buffer Exchange Antibody Buffer Exchange Antibody Buffer Exchange->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Quench & Purify Aggregation Hotspot 2 Potential Aggregation Conjugation Reaction->Aggregation Hotspot 2 Analysis Analysis Purification->Analysis Characterize

Caption: Experimental workflow for ADC conjugation highlighting potential aggregation hotspots.

troubleshooting_flow Start Start Observe Aggregation Observe Aggregation Start->Observe Aggregation During Dissolution? During Dissolution? Observe Aggregation->During Dissolution? During Conjugation? During Conjugation? During Dissolution?->During Conjugation? No Solution A Use co-solvent (DMSO/DMF) Lower concentration During Dissolution?->Solution A Yes Post-Purification? Post-Purification? During Conjugation?->Post-Purification? No Solution B Optimize pH & buffer Lower reactant concentrations Add excipients (e.g., arginine) During Conjugation?->Solution B Yes Solution C Optimize storage conditions (temp, buffer) Analyze before use Post-Purification?->Solution C Yes

Caption: Troubleshooting flowchart for aggregation issues.

References

N-Cbz-glycyl-glycyl-D-phenylalanine stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Cbz-glycyl-glycyl-D-phenylalanine in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Peptide Precipitation in Aqueous Solution

Question: My this compound precipitated out of my aqueous buffer. How can I resolve this?

Answer:

Precipitation of this compound in aqueous solutions is a common issue due to its limited solubility. The N-terminal benzyloxycarbonyl (Cbz) group and the D-phenylalanine residue contribute to the peptide's hydrophobicity. Here are several troubleshooting steps:

  • Co-solvents: The addition of organic co-solvents can significantly enhance solubility. It is recommended to first dissolve the peptide in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • pH Adjustment: The solubility of peptides is pH-dependent. The isoelectric point (pI) of the peptide, where it has a net neutral charge and often minimum solubility, should be considered. Adjusting the pH of the buffer away from the pI can increase solubility. For this compound, which has a free carboxylic acid group, increasing the pH to slightly basic conditions (e.g., pH 7.4-8.5) can improve solubility by deprotonating the carboxyl group.

  • Temperature: In some cases, gentle warming can help dissolve the peptide. However, be cautious as elevated temperatures can accelerate degradation.

  • Concentration: If possible, working with a lower concentration of the peptide may prevent precipitation.

Issue 2: Loss of Peptide Activity Over Time

Question: I am observing a decrease in the activity of my this compound solution over time. What could be the cause and how can I prevent it?

Answer:

Loss of activity is likely due to the chemical degradation of the peptide in solution. The primary degradation pathways for this compound include hydrolysis of the peptide bonds and cleavage of the N-terminal Cbz group.

  • Hydrolysis: Peptide bonds are susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. The rate of hydrolysis is also temperature-dependent. To minimize hydrolysis, it is crucial to prepare fresh solutions and store them appropriately.

  • Cbz Group Instability: The Cbz protecting group is sensitive to certain chemical conditions. It can be cleaved by strong acids, catalytic hydrogenation, and some reducing agents. Ensure that your experimental conditions are compatible with the stability of the Cbz group.

  • Storage: For short-term storage (days to weeks), it is recommended to store the peptide solution at 2-8°C. For long-term storage, aliquoting the solution and storing it at -20°C or -80°C is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.[1]

Issue 3: Inconsistent Results in Biological Assays

Question: I am getting variable results in my cell-based or enzymatic assays using this compound. What are the potential stability-related causes?

Answer:

Inconsistent results in biological assays can stem from several stability issues:

  • Enzymatic Degradation: While the D-phenylalanine residue provides significant resistance to degradation by common proteases, some enzymes may still be able to cleave the peptide. If your assay involves cell lysates or serum, consider the presence of peptidases. The stability of the peptide in the specific biological matrix should be assessed.

  • Solution Inhomogeneity: If the peptide is not fully dissolved, the actual concentration in your assay may vary between experiments. Ensure complete dissolution before use.

  • Adsorption to Surfaces: Peptides, especially hydrophobic ones, can adsorb to plasticware and glassware, leading to a decrease in the effective concentration. Using low-protein-binding tubes and pipette tips can help mitigate this issue.

  • Oxidation: Although the amino acid residues in this peptide are not highly susceptible to oxidation, it can be a general concern for peptide stability. If your experimental setup involves exposure to air for extended periods, consider using degassed buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to its limited aqueous solubility, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF. The resulting stock solution can then be diluted with the desired aqueous buffer. The final concentration of the organic solvent should be kept low (typically <1%) in biological assays to avoid solvent-induced artifacts.

Q2: How should I store the lyophilized powder and solutions of this compound?

A2:

  • Lyophilized Powder: The solid peptide is relatively stable. It should be stored at -20°C in a desiccated environment.

  • Solutions: For optimal stability, solutions should be prepared fresh. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What is the expected stability of this compound in a typical cell culture medium at 37°C?

A3: The presence of the D-phenylalanine residue significantly enhances the stability of the peptide against enzymatic degradation by proteases commonly found in cell culture media supplemented with serum. However, non-enzymatic degradation (hydrolysis) can still occur at 37°C over extended periods. It is advisable to determine the stability of the peptide in your specific cell culture medium under your experimental conditions.

Q4: Can I expect degradation of the Cbz group under my experimental conditions?

A4: The Cbz group is generally stable under neutral and mildly acidic or basic conditions. However, it is labile to:

  • Strong Acids: Conditions with a pH below 2 can lead to cleavage.

  • Catalytic Hydrogenation: The presence of a catalyst like Palladium on carbon (Pd/C) and a hydrogen source will cleave the Cbz group.

  • Strong Reducing Agents: Certain reducing agents can also remove the Cbz group.

Review your experimental protocol for the presence of these conditions.

Q5: How can I monitor the stability of my this compound solution?

A5: The most common method for monitoring peptide stability is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC (RP-HPLC) method can be used to separate the intact peptide from its degradation products. By analyzing samples at different time points, you can quantify the remaining percentage of the intact peptide and determine its degradation rate.

Quantitative Data

The following tables provide estimated solubility and stability data for this compound based on its chemical structure and data from similar peptides. Note: These are estimations, and it is highly recommended to determine these values experimentally for your specific conditions.

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityNotes
WaterPoorSolubility is highly pH-dependent.
Phosphate-Buffered Saline (PBS) pH 7.4Low
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing stock solutions.
N,N-Dimethylformamide (DMF)HighRecommended for preparing stock solutions.
MethanolModerate
AcetonitrileLow

Table 2: Estimated Stability of this compound in Solution

ConditionEstimated Half-lifePotential Degradation Pathway
pH 3, 25°CDaysAcid-catalyzed hydrolysis
pH 7.4, 4°CWeeks to MonthsMinimal degradation
pH 7.4, 25°CDays to WeeksHydrolysis
pH 7.4, 37°CHours to DaysHydrolysis
pH 9, 25°CDaysBase-catalyzed hydrolysis

Experimental Protocols

Protocol 1: Determination of this compound Solubility

  • Preparation of Saturated Solutions:

    • Add an excess amount of the lyophilized peptide to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a microcentrifuge tube.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Equilibrate the suspension at a controlled temperature (e.g., 25°C) for 24 hours with constant agitation to ensure equilibrium is reached.

  • Separation of Undissolved Peptide:

    • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Peptide:

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of the peptide in the diluted supernatant using a validated analytical method such as RP-HPLC with UV detection (e.g., at 214 nm or 254 nm) or mass spectrometry.

    • Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Assessment of this compound Stability by RP-HPLC

  • Solution Preparation:

    • Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in the test buffer (e.g., PBS pH 7.4).

  • Incubation:

    • Aliquot the final peptide solution into several vials.

    • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from incubation.

    • If necessary, quench any potential enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile).

    • Store the samples at -20°C or -80°C until analysis.

  • RP-HPLC Analysis:

    • Analyze the samples by RP-HPLC. A typical method would involve a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector at 214 nm or 254 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Calculate the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time zero to determine the percentage of the remaining peptide.

    • Plot the percentage of the remaining peptide versus time to determine the degradation kinetics and half-life.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_assay Biological Assay (e.g., ADC Application) cluster_data Data Analysis start Start: Lyophilized N-Cbz-Gly-Gly-D-Phe dissolve Dissolve in minimal DMSO start->dissolve dilute Dilute to working concentration in experimental buffer dissolve->dilute incubate Incubate at defined temperature (e.g., 37°C) dilute->incubate conjugate Conjugate to Antibody dilute->conjugate timepoint Collect aliquots at various time points incubate->timepoint quench Quench reaction (if necessary) timepoint->quench analyze Analyze by RP-HPLC quench->analyze degradation_kinetics Determine degradation kinetics and half-life analyze->degradation_kinetics purify Purify ADC conjugate->purify cell_assay Perform cell-based activity/stability assay purify->cell_assay activity_assessment Assess biological activity of ADC cell_assay->activity_assessment end End: Characterized Peptide/ADC Stability degradation_kinetics->end activity_assessment->end

Caption: Experimental workflow for assessing the stability and use of this compound.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Peptide Stability Issue (e.g., Precipitation, Loss of Activity) solubility Poor Solubility issue->solubility hydrolysis Chemical Degradation (Hydrolysis) issue->hydrolysis enzymatic Enzymatic Degradation issue->enzymatic adsorption Adsorption to Surfaces issue->adsorption cosolvent Use Co-solvent (DMSO) solubility->cosolvent ph_adjust Adjust pH solubility->ph_adjust storage Optimize Storage (Temp, Aliquots) hydrolysis->storage fresh_sol Prepare Fresh Solutions hydrolysis->fresh_sol stability_study Perform Stability Study enzymatic->stability_study low_bind Use Low-Binding Plasticware adsorption->low_bind cosolvent->stability_study ph_adjust->stability_study storage->stability_study

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Purification of Cbz-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Carboxybenzyl (Cbz)-protected peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Cbz-protected peptides?

The main challenges in purifying Cbz-protected peptides stem from their increased hydrophobicity due to the bulky, aromatic Cbz group. This often leads to:

  • Poor solubility in aqueous buffers commonly used in reversed-phase HPLC (RP-HPLC).[1]

  • A higher tendency for peptide aggregation through hydrophobic interactions.[1]

  • Difficulties in achieving optimal separation from hydrophobic impurities using standard RP-HPLC methods.[2][3]

Q2: How does the Cbz protecting group affect peptide solubility?

The benzyloxycarbonyl (Cbz) group is non-polar and significantly increases the overall hydrophobicity of a peptide. This can lead to poor solubility in aqueous solutions, making it difficult to prepare samples for purification.[1][2] Peptides containing multiple Cbz groups or a high proportion of hydrophobic amino acids are particularly prone to solubility issues. To address this, initial dissolution in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) may be necessary before dilution with the HPLC mobile phase.[1]

Q3: Can the Cbz group lead to peptide aggregation during purification?

Yes, the increased hydrophobicity imparted by the Cbz group can promote intermolecular hydrophobic interactions, which may lead to peptide aggregation.[1] This aggregation can result in poor peak shape, low recovery from the chromatography column, and even precipitation of the peptide during the purification process.

Q4: What are common side reactions associated with Cbz-protected peptides that can complicate purification?

Several side reactions can occur, leading to impurities that are often difficult to separate from the target peptide:

  • Incomplete deprotection: Residual Cbz-protected peptide is a common impurity if the deprotection reaction does not go to completion.[4]

  • Catalyst poisoning: During hydrogenolysis for Cbz removal, the palladium catalyst can be poisoned by sulfur-containing amino acids (cysteine, methionine), leading to incomplete deprotection.[4]

  • Side reactions with sulfur-containing amino acids: The thiol group of cysteine is susceptible to various side reactions.[1]

  • Racemization: While generally stable, racemization can be a concern, particularly during the initial introduction of the Cbz group under inappropriate pH conditions.

Q5: Is the Cbz group stable during standard solid-phase peptide synthesis (SPPS) cleavage conditions?

The stability of the Cbz group to strong acids like trifluoroacetic acid (TFA), which is commonly used in Fmoc-based SPPS cleavage cocktails, can be a concern.[5][6] While generally considered more stable than Boc groups, prolonged exposure to strong acids can lead to partial cleavage of the Cbz group, resulting in a mixture of protected and deprotected peptides.

Troubleshooting Guides

Problem 1: Poor Solubility of the Cbz-Protected Peptide

Symptoms:

  • The lyophilized peptide does not dissolve in standard aqueous buffers (e.g., water with 0.1% TFA).

  • The peptide precipitates upon injection into the HPLC system.

Troubleshooting Steps:

Solution ID Strategy Detailed Protocol
SOL-01 Use of Organic Solvents 1. Attempt to dissolve a small amount of the peptide in a minimal volume of an organic solvent like DMSO, DMF, or acetonitrile.[1]2. Once dissolved, gradually add the aqueous mobile phase to the desired concentration while vortexing.3. Centrifuge the sample to remove any undissolved material before injection.
SOL-02 Incorporate Chaotropic Agents 1. For peptides that have aggregated, prepare a solution with a chaotropic agent such as 6 M guanidinium (B1211019) chloride or 8 M urea (B33335) to disrupt hydrogen bonds.[7]2. Dissolve the peptide in this solution.3. Note that high concentrations of these agents may not be compatible with RP-HPLC and may require a desalting step prior to purification.

Logical Workflow for Solubility Issues:

G start Start: Poor Peptide Solubility sol_test Test Solubility in Aqueous Buffer start->sol_test organic_solvent Dissolve in Minimal Organic Solvent (DMSO, DMF) sol_test->organic_solvent Fails add_aqueous Gradually Add Aqueous Mobile Phase sol_test->add_aqueous Passes organic_solvent->add_aqueous check_precipitation Check for Precipitation add_aqueous->check_precipitation inject Inject into HPLC System check_precipitation->inject No chaotropic_agent Use Chaotropic Agent (Guanidinium-HCl, Urea) check_precipitation->chaotropic_agent Yes desalt Consider Desalting Step chaotropic_agent->desalt desalt->inject

Caption: Decision tree for troubleshooting poor peptide solubility.
Problem 2: Co-elution of Impurities During RP-HPLC

Symptoms:

  • Broad peaks or shoulders on the main peptide peak in the chromatogram.

  • Mass spectrometry analysis of the main peak shows the presence of impurities.

Troubleshooting Steps:

Solution ID Strategy Detailed Protocol
CHROM-01 Optimize RP-HPLC Gradient 1. Decrease the gradient slope to improve the separation of closely eluting species.2. Experiment with different organic modifiers (e.g., isopropanol (B130326) instead of acetonitrile) to alter selectivity.
CHROM-02 Normal-Phase Chromatography For highly hydrophobic Cbz-protected peptides, normal-phase chromatography can be an effective alternative to RP-HPLC.[3]1. Solvent System: Use a non-polar mobile phase such as hexane (B92381) or dichloromethane (B109758) with a polar modifier like methanol (B129727) or isopropanol.2. Stationary Phase: A standard silica (B1680970) gel column is typically used.3. Gradient: Start with a low concentration of the polar modifier and gradually increase it to elute the peptide. For example, a gradient of 2% to 20% methanol in dichloromethane over 10 column volumes has been used successfully.[8]
CHROM-03 Alternative Purification Techniques Consider support-free liquid-liquid chromatographic techniques like centrifugal partition chromatography (CPC) for peptides with significant solubility challenges in common HPLC solvents.[2]

Experimental Workflow for Normal-Phase Chromatography:

G start Start: Crude Cbz-Peptide dissolve Dissolve Peptide in DCM start->dissolve inject Inject onto Silica Column dissolve->inject gradient Apply Gradient (e.g., 2-20% MeOH in DCM) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (TLC, MS) collect->analyze pool Pool Pure Fractions analyze->pool end End: Pure Cbz-Peptide pool->end

Caption: Workflow for normal-phase purification of Cbz-peptides.
Problem 3: Incomplete Cbz Deprotection

Symptoms:

  • HPLC and MS analysis show the presence of both the desired deprotected peptide and the Cbz-protected starting material.

Troubleshooting Steps:

Solution ID Strategy Detailed Protocol
DEPRO-01 Optimize Hydrogenolysis 1. Catalyst: Ensure the palladium catalyst is fresh and active. Use a higher loading if necessary.2. Reaction Time/Pressure: Increase the reaction time and/or hydrogen pressure.3. Stirring: Ensure efficient stirring to maximize contact between the peptide, catalyst, and hydrogen.
DEPRO-02 Alternative Cleavage If hydrogenolysis is ineffective, consider using a stronger acidic cleavage cocktail, such as HBr in acetic acid. Be aware that this is a harsh condition and may affect other acid-labile protecting groups.
DEPRO-03 Monitor Reaction Progress 1. At various time points, take a small aliquot of the reaction mixture.2. Quench the reaction (e.g., by filtering the catalyst or neutralizing the acid).3. Analyze the sample by HPLC to monitor the disappearance of the starting material and the appearance of the product.[9]

Signaling Pathway for Deprotection Monitoring:

G reaction Deprotection Reaction aliquot Take Aliquot at Time 't' reaction->aliquot quench Quench Reaction aliquot->quench hplc Analyze by HPLC/MS quench->hplc decision Is Deprotection Complete? hplc->decision continue_reaction Continue Reaction decision->continue_reaction No workup Proceed to Workup and Purification decision->workup Yes continue_reaction->reaction

Caption: Monitoring workflow for Cbz-deprotection reactions.

Quantitative Data Summary

While specific yields and purities are highly dependent on the peptide sequence and the purification method employed, the following table provides a general comparison of expected outcomes.

Purification Method Typical Purity Range Typical Yield Range Key Considerations
Reversed-Phase HPLC (RP-HPLC) 85-98%[10]30-70%Standard method, but can be challenging for very hydrophobic Cbz-peptides.[11]
Normal-Phase Chromatography >90%40-80%Excellent for hydrophobic, protected peptides that are insoluble in aqueous media.[8]
Centrifugal Partition Chromatography (CPC) >95%50-90%Good for peptides with poor solubility in conventional solvents; scalable.[2]

Note: The values presented are estimates and can vary significantly based on the specific peptide and experimental conditions.

References

Technical Support Center: Optimizing Z-Gly-Gly-D-Phe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the tripeptide Z-Gly-Gly-D-Phe.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of Z-Gly-Gly-D-Phe?

A1: The most frequent challenges include low coupling efficiency leading to incomplete reactions, the formation of deletion sequences (e.g., Z-Gly-D-Phe), and difficulties in purification due to byproducts. Peptide aggregation, particularly with glycine-rich sequences, can also hinder reaction kinetics and overall yield.[1][2][3]

Q2: Which coupling reagents are recommended for Z-Gly-Gly-D-Phe synthesis?

A2: For a relatively straightforward tripeptide like Z-Gly-Gly-D-Phe, a variety of coupling reagents can be effective. Carbodiimides such as DCC or DIC in the presence of an additive like HOBt or Oxyma Pure are common choices.[4][5] For potentially difficult couplings or to accelerate reaction times, uronium/aminium salt-based reagents like HBTU, HATU, or COMU are highly recommended due to their high efficiency and rapid reaction times.[4][5][6][7]

Q3: Can I synthesize Z-Gly-Gly-D-Phe using solution-phase methods?

A3: Yes, for a short peptide like a tripeptide, solution-phase synthesis is a viable and often cost-effective alternative to solid-phase peptide synthesis (SPPS).[8] It allows for the purification of intermediates at each step, which can lead to a very pure final product.[9]

Q4: How can I minimize racemization of the D-Phenylalanine residue during coupling?

A4: Racemization is a potential side reaction, especially during the activation of the carboxylic acid.[5] To minimize this, the use of additives such as HOBt or HOAt is strongly recommended when using carbodiimide (B86325) coupling reagents.[5] Onium salt-based reagents like HATU and HCTU are also known to suppress racemization effectively.[4][6] Additionally, avoiding excessive amounts of base and prolonged pre-activation times can help reduce the risk of epimerization.[10]

Q5: What is the best solvent for the synthesis of Z-Gly-Gly-D-Phe?

A5: N,N-Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis due to its excellent solvating properties for both the growing peptide chain and the reagents.[3] In some cases, particularly if aggregation is observed, N-methyl-2-pyrrolidone (NMP) can be a superior alternative.[3] For solution-phase synthesis, Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are also frequently used.[9]

Troubleshooting Guides

Issue 1: Low Yield of the Final Z-Gly-Gly-D-Phe Product

This is often indicated by a small peak for the desired product in HPLC analysis of the crude material.

Potential Cause Troubleshooting Step Rationale
Incomplete Coupling 1. Switch to a more powerful coupling reagent: If using DCC/HOBt, consider switching to HATU or HCTU.[4] 2. Increase coupling time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight.[11] 3. Perform a double coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents for a second coupling step.[1][11]Glycine residues, while not sterically hindered, can sometimes lead to slower coupling kinetics. More potent reagents or extended reaction times can drive the reaction to completion. A second coupling ensures maximum incorporation of the amino acid.
Peptide Aggregation 1. Use a high-swelling resin: Employ PEG-based resins to improve solvent accessibility to the peptide chain.[11] 2. Incorporate chaotropic salts: Add agents like LiCl to the coupling mixture to disrupt secondary structure formation.[11] 3. Consider microwave-assisted synthesis: Microwave irradiation can accelerate the synthesis and reduce aggregation.[2]Glycine-rich sequences are known to be prone to aggregation on the solid support, which can block reactive sites and lead to incomplete reactions.[1][11] These strategies help to minimize intermolecular interactions.
Premature Cleavage from Resin 1. Ensure appropriate resin choice: For Fmoc-based synthesis, use a resin with a linker that is stable to the basic conditions of Fmoc deprotection (e.g., Wang or Rink Amide resin).If the peptide is prematurely cleaved during synthesis, the overall yield of the full-length peptide will be significantly reduced.
Issue 2: Presence of Deletion Sequences in the Crude Product

HPLC/MS analysis shows significant peaks corresponding to Z-Gly-D-Phe or other incomplete fragments.

Potential Cause Troubleshooting Step Rationale
Failed Coupling Step 1. Monitor coupling completion: Before proceeding to the next deprotection step, perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[1] A positive test indicates incomplete coupling.This is a direct consequence of an incomplete reaction at one of the coupling stages. Identifying the specific step that is failing is crucial for targeted optimization.
Steric Hindrance 1. Optimize reagent equivalents: Use a 3-5 fold excess of the protected amino acid and coupling reagents relative to the resin loading.[12]While Gly and D-Phe are not excessively bulky, ensuring a sufficient excess of reagents can help overcome any minor steric hindrance and drive the reaction forward.
Unreacted Amines 1. Implement a capping step: After each coupling step, treat the resin with acetic anhydride (B1165640) to "cap" any unreacted N-terminal amines.[11]Capping terminates the growth of incomplete peptide chains. This does not improve the yield of the desired product but simplifies purification by preventing the formation of longer deletion sequences in subsequent steps.[11]

Experimental Protocols

Representative Protocol for Solid-Phase Synthesis of Z-Gly-Gly-D-Phe

This protocol is a general guideline and may require optimization. It assumes the use of Fmoc/tBu strategy on a Rink Amide resin to yield the C-terminal amide.

  • Resin Preparation:

    • Swell 1g of Fmoc-Rink Amide resin (0.5 mmol/g loading) in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.[12]

    • Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling (D-Phenylalanine):

    • In a separate vessel, dissolve Fmoc-D-Phe-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Drain the solution and wash the resin with DMF (3 times).

    • (Optional) Perform a Kaiser test to confirm the absence of free amines.

  • Subsequent Coupling Cycles (Glycine):

    • Repeat the deprotection (Step 2) and coupling (Step 3) steps for Fmoc-Gly-OH.

    • Repeat the deprotection and coupling steps again for the second Fmoc-Gly-OH.

  • N-terminal Capping with Z-group:

    • After the final Fmoc deprotection, wash the resin.

    • In a separate vessel, dissolve Z-OSu (Carbobenzyloxy-N-hydroxysuccinimide ester) (3 eq.) and DIPEA (3 eq.) in DMF.

    • Add the solution to the resin and agitate for 4 hours.

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold ether and dry.

  • Purification:

    • Purify the crude peptide using reverse-phase HPLC.

Quantitative Data Summary for SPPS
ParameterRecommended Value
Resin Loading 0.3 - 0.8 mmol/g
Amino Acid Equivalents 3 - 5 eq. per resin functional group
Coupling Reagent Equivalents 3 - 5 eq. per resin functional group
Base (DIPEA) Equivalents 6 - 10 eq. per resin functional group
Coupling Time 1 - 4 hours (can be shorter with microwave)[11]
Deprotection Time 20 - 30 minutes
Expected Crude Purity 60 - 85% (sequence-dependent)
Expected Final Yield (after purification) 30 - 60%

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions for Incomplete Coupling cluster_4 Solutions for Aggregation cluster_5 Verification Start Low Yield or Impure Product (HPLC/MS Analysis) CheckReagents Verify Reagent Quality and Concentrations Start->CheckReagents CheckProtocol Review Synthesis Protocol for Errors Start->CheckProtocol IncompleteCoupling Incomplete Coupling Suspected (Deletion Sequences Present) CheckProtocol->IncompleteCoupling Aggregation Aggregation Suspected (Gly-rich sequence) CheckProtocol->Aggregation StrongerReagent Use Stronger Coupling Reagent (e.g., HATU, COMU) IncompleteCoupling->StrongerReagent DoubleCouple Perform Double Coupling IncompleteCoupling->DoubleCouple IncreaseTime Increase Reaction Time/ Temperature IncompleteCoupling->IncreaseTime AddCapping Add Capping Step (Acetic Anhydride) IncompleteCoupling->AddCapping ChaotropicSalts Use Chaotropic Salts (LiCl) Aggregation->ChaotropicSalts SpecialResin Use High-Swelling/ PEG Resin Aggregation->SpecialResin Microwave Employ Microwave Synthesis Aggregation->Microwave End Re-synthesize and Analyze (HPLC/MS) StrongerReagent->End DoubleCouple->End IncreaseTime->End AddCapping->End ChaotropicSalts->End SpecialResin->End Microwave->End

Caption: Troubleshooting workflow for Z-Gly-Gly-D-Phe synthesis.

Peptide_Bond_Formation cluster_AA Amino Acid Activation cluster_Peptide Peptide Chain cluster_Product Peptide Bond Formation Z_Gly_OH Z-Gly-OH (Carboxylic Acid) ActivatedEster Activated Ester (e.g., OBt-ester) Z_Gly_OH->ActivatedEster + Reagent CouplingReagent Coupling Reagent (e.g., DCC/HOBt) CouplingReagent->ActivatedEster NewPeptide Z-Gly-Gly-D-Phe-Resin ActivatedEster->NewPeptide Nucleophilic Attack PeptideAmine H-Gly-D-Phe-Resin (Free N-terminus) PeptideAmine->NewPeptide

Caption: Mechanism of peptide bond formation via an activated ester.

References

Validation & Comparative

A Comparative Guide: N-Cbz-glycyl-glycyl-D-phenylalanine vs. L-phenylalanine Isomer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological and enzymatic activities of N-Cbz-glycyl-glycyl-D-phenylalanine and the naturally occurring amino acid isomer, L-phenylalanine. While these molecules are structurally related, their functionalities diverge significantly. This compound is primarily utilized as a synthetic linker in antibody-drug conjugates (ADCs), designed for specific enzymatic cleavage, whereas L-phenylalanine is an essential amino acid with diverse roles in metabolic and signaling pathways. This document outlines their distinct mechanisms of action, supported by experimental data and detailed protocols for relevant assays.

Executive Summary

FeatureThis compoundL-phenylalanine
Primary Function Cleavable linker in Antibody-Drug Conjugates (ADCs)Essential amino acid, precursor for neurotransmitters, protein synthesis
Primary Mechanism of Action Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)Activation of metabolic and cell signaling pathways (e.g., mTOR)
Key Biological Process Intracellular drug releaseProtein synthesis, neurotransmitter production, cell growth regulation
Stereochemistry Contains a D-amino acidL-amino acid

This compound: A Focus on Enzymatic Cleavage

This compound is a synthetic tripeptide primarily employed as a cleavable linker in the design of ADCs. The carbobenzyloxy (Cbz) group serves as a protecting group, and the peptide sequence is engineered to be a substrate for specific intracellular proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. The presence of the D-phenylalanine residue can influence the peptide's susceptibility to enzymatic degradation and its overall stability.

The "activity" of this compound is, therefore, its propensity to be cleaved by target enzymes, leading to the release of a conjugated payload.

Quantitative Data: Enzymatic Cleavage by Cathepsin B
SubstrateEnzymekcat/KM (M⁻¹s⁻¹)pHReference
Cbz-Phe-Arg-AMC Cathepsin B190,0005.5[1]
Z-Arg-Arg-AMC Cathepsin BHigh (qualitative)7.2 and 4.6[2]

Note: AMC (7-amino-4-methylcoumarin) is a fluorescent reporter group released upon cleavage. Z is an abbreviation for carbobenzyloxy (Cbz).

G cluster_cell Intracellular Environment ADC Antibody-Drug Conjugate Endosome Endosome ADC->Endosome Internalization TargetCell Target Cell Lysosome Lysosome Endosome->Lysosome Fusion Payload Active Payload Lysosome->Payload Cleavage by Cathepsin B

L-phenylalanine: A Key Regulator of Cellular Signaling

L-phenylalanine is an essential amino acid and a fundamental building block for proteins. Beyond its role in protein synthesis, L-phenylalanine is a precursor for the synthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. Furthermore, L-phenylalanine has been identified as a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Quantitative Data: Activation of mTOR Signaling Pathway

The activation of the mTOR pathway by L-phenylalanine can be quantified by measuring the phosphorylation of its downstream targets, such as p70S6K and 4E-BP1. While a precise EC50 value for L-phenylalanine-induced mTOR activation is not consistently reported across different cell types and conditions, studies have demonstrated a dose-dependent increase in the phosphorylation of mTOR pathway components.

Cell LineTreatmentEffect on mTOR PathwayConcentrationReference
Bovine Mammary Epithelial CellsL-phenylalanineIncreased phosphorylation of S6K1 and 4E-BP10.88 mM[3][4]
Human Skeletal MuscleFasting (low phenylalanine)Decreased mTOR phosphorylationN/A[5]

G L_Phe L-Phenylalanine LAT1 LAT1 Transporter L_Phe->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

D-phenylalanine: An Isomer with Distinct Activity

D-phenylalanine, the enantiomer of L-phenylalanine, is not incorporated into proteins in the same way as its L-counterpart. However, it exhibits its own biological activities. Notably, D-phenylalanine has been investigated for its potential analgesic effects, which are thought to be mediated through the inhibition of enkephalin-degrading enzymes, such as carboxypeptidase A (also known as enkephalinase).

Quantitative Data: Inhibition of Carboxypeptidase A

While direct Ki values for D-phenylalanine as a carboxypeptidase A inhibitor are not consistently reported, studies on D-phenylalanine derivatives provide insight into its inhibitory potential.

InhibitorEnzymeKi (µM)Inhibition TypeReference
N-(Hydroxyaminocarbonyl)-D-phenylalanineCarboxypeptidase A1.54Competitive[6]
3-PhenylpropanoateCarboxypeptidase AMixed/NoncompetitiveN/A[7][8]

G Enkephalins Enkephalins Inactive_Metabolites Inactive Metabolites Enkephalins->Inactive_Metabolites Degradation Carboxypeptidase_A Carboxypeptidase A (Enkephalinase) D_Phe D-Phenylalanine D_Phe->Carboxypeptidase_A Inhibition

Experimental Protocols

Cathepsin B Cleavage Assay of Peptide Linkers

This protocol is designed to assess the cleavage of a peptide linker, such as this compound, by the protease Cathepsin B. The assay typically uses a fluorogenic substrate where the peptide is linked to a quenched fluorophore. Cleavage of the peptide releases the fluorophore, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • DTT (dithiothreitol)

  • Fluorogenic peptide substrate (e.g., Cbz-Phe-Arg-AMC) or the peptide of interest conjugated to a fluorophore/quencher pair

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Cathepsin B working solution: Dilute recombinant Cathepsin B in assay buffer to the desired concentration (e.g., 10 nM). Activate the enzyme by adding DTT to a final concentration of 2 mM and incubate for 10 minutes at 37°C.

  • Prepare substrate solution: Dissolve the fluorogenic peptide substrate in DMSO to create a stock solution. Dilute the stock solution in assay buffer to the desired final concentration (e.g., 10 µM).

  • Set up the assay: In a 96-well black microplate, add 50 µL of the activated Cathepsin B solution to each well.

  • Initiate the reaction: Add 50 µL of the substrate solution to each well to start the reaction.

  • Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Calculate the rate of cleavage from the linear portion of the fluorescence versus time curve.

G start Start prepare_enzyme Prepare and Activate Cathepsin B start->prepare_enzyme prepare_substrate Prepare Fluorogenic Peptide Substrate start->prepare_substrate mix Mix Enzyme and Substrate in Microplate prepare_enzyme->mix prepare_substrate->mix measure Measure Fluorescence Over Time mix->measure analyze Analyze Data (Calculate Cleavage Rate) measure->analyze end End analyze->end

Carboxypeptidase A Inhibition Assay

This protocol is used to determine the inhibitory effect of a compound, such as D-phenylalanine, on the enzymatic activity of Carboxypeptidase A. The assay measures the hydrolysis of a specific substrate by the enzyme in the presence and absence of the inhibitor.

Materials:

  • Carboxypeptidase A from bovine pancreas

  • Assay buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

  • Substrate (e.g., Hippuryl-L-phenylalanine)

  • Inhibitor (e.g., D-phenylalanine)

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare solutions: Dissolve Carboxypeptidase A, the substrate, and the inhibitor in the assay buffer to their respective working concentrations.

  • Set up the assay: In a 96-well microplate, prepare the following reactions:

    • Control: Enzyme + Substrate

    • Inhibitor: Enzyme + Inhibitor + Substrate

    • Blank: Substrate only

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction: Add the substrate to all wells to start the reaction.

  • Measure absorbance: Monitor the increase in absorbance at a wavelength appropriate for the substrate and its cleavage products (e.g., 254 nm for Hippuryl-L-phenylalanine) over time.

  • Data Analysis: Calculate the initial reaction velocities for the control and inhibitor reactions. Determine the percentage of inhibition and, if desired, calculate the Ki value using various inhibitor concentrations.

Western Blot Analysis of mTOR Pathway Activation

This protocol is used to quantify the phosphorylation of mTOR pathway proteins, such as p70S6K and 4E-BP1, in response to a stimulus like L-phenylalanine.

Materials:

  • Cell culture reagents

  • L-phenylalanine

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell treatment: Culture cells to the desired confluency and treat with various concentrations of L-phenylalanine for a specified time.

  • Cell lysis: Lyse the cells in lysis buffer on ice.

  • Protein quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

G start Start cell_treatment Treat Cells with L-phenylalanine start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE and Western Transfer cell_lysis->sds_page immunoblotting Immunoblotting with Phospho-specific Antibodies sds_page->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis (Quantify Phosphorylation) detection->analysis end End analysis->end

Conclusion

This compound and L-phenylalanine exhibit fundamentally different biological activities. The synthetic peptide's utility lies in its controlled enzymatic cleavage, making it a valuable tool in drug delivery systems like ADCs. In contrast, L-phenylalanine is a vital nutrient that actively participates in and regulates key cellular processes, including protein synthesis and cell growth signaling. Understanding these distinct roles and the experimental methods to characterize them is crucial for researchers in drug development and cellular biology.

References

A Comparative Analysis of Z-Gly-Gly-D-Phe and Other Cleavable ADC Linkers for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Drug Development

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of a cleavable linker is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth comparison of the Z-Gly-Gly-D-Phe peptide linker with other prominent cleavable linkers used in ADC development, including protease-sensitive, pH-sensitive, and disulfide linkers. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of next-generation ADCs.

Introduction to Cleavable ADC Linkers

Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[1] This targeted release mechanism is crucial for maximizing the therapeutic window by enhancing on-target toxicity while minimizing systemic side effects. The primary classes of cleavable linkers are categorized by their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive (disulfide) linkers.

Z-Gly-Gly-D-Phe is a peptide-based linker designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[2][3] Its performance characteristics, particularly in direct comparison to other established linkers, are of significant interest to the ADC development community.

Mechanism of Action: Protease-Cleavable Linkers

Protease-sensitive linkers, including Z-Gly-Gly-D-Phe, Val-Cit (valine-citrulline), and GGFG (Gly-Gly-Phe-Gly), are cleaved by enzymes, primarily cathepsins, within the lysosomal compartment of cancer cells.[] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome facilitate the cleavage of the peptide sequence, releasing the cytotoxic payload to exert its cell-killing effect.

Protease_Cleavable_Linker_Mechanism Mechanism of Protease-Cleavable ADC Linker ADC ADC in Circulation (Stable) Tumor_Cell Target Tumor Cell ADC->Tumor_Cell 1. Targeting Internalization Internalization (Endocytosis) Tumor_Cell->Internalization 2. Binding & Lysosome Lysosome (Protease-Rich, Acidic pH) Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage by Cathepsins Lysosome->Cleavage 4. Enzymatic Action Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death 5. Cytotoxicity

Caption: Mechanism of action for protease-cleavable ADC linkers.

Comparative Performance Data

The selection of a cleavable linker is a critical decision in ADC design, directly impacting its stability, efficacy, and safety profile. The following tables provide a summary of available quantitative data for different classes of cleavable linkers. While direct comparative data for Z-Gly-Gly-D-Phe is limited in publicly available literature, data for structurally similar peptide linkers such as Val-Cit and GGFG are presented to provide a relevant benchmark.

Table 1: Plasma Stability of Cleavable ADC Linkers

Linker TypeLinker ExampleHalf-life in Human Plasma (hours)Half-life in Mouse Plasma (hours)Cleavage MechanismReference(s)
Peptide Val-Cit-PABC>200~80-144Cathepsin B[5]
GGFGStableStableCathepsins[]
pH-Sensitive HydrazoneVariable (can be low)VariableAcid Hydrolysis[5]
Disulfide SPDB-DM4StableStableGlutathione Reduction[5]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

ADC TargetLinker ExamplePayloadCell LineIC50 (ng/mL)Reference(s)
HER2Val-CitMMAESK-BR-3~10-50[6]
HER2GGFGDXdNCI-N87~1-10[]
CD30Val-CitMMAEKarpas 299~0.1-1[6]

The Bystander Effect

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target cancer cell and kills neighboring antigen-negative tumor cells.[7][8] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[7] The physicochemical properties of the released payload are a key determinant of the bystander effect's potency.

Bystander_Effect_Workflow Bystander Effect of Cleavable Linker ADCs cluster_antigen_positive Antigen-Positive Cell cluster_antigen_negative Antigen-Negative Cell ADC_Internalization ADC Internalization Payload_Release Payload Release ADC_Internalization->Payload_Release Lysosomal Cleavage Target_Cell_Death Target Cell Death Payload_Release->Target_Cell_Death Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion Bystander_Cell_Death Bystander Cell Death Payload_Diffusion->Bystander_Cell_Death Cellular Uptake

Caption: Workflow illustrating the bystander killing mechanism.

Experimental Protocols

Accurate and reproducible experimental data is paramount in the evaluation of ADC linkers. Below are detailed methodologies for key in vitro assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC linker in plasma by measuring the drug-to-antibody ratio (DAR) over time.

Methodology:

  • ADC Incubation: The test ADC is incubated in plasma (e.g., human, mouse) at 37°C. A control sample is incubated in PBS.

  • Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours) and stored at -80°C.

  • ADC Capture: The ADC is isolated from the plasma using affinity chromatography (e.g., Protein A/G beads).

  • Analysis: The captured ADC is analyzed by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker instability.

Plasma_Stability_Assay_Workflow Workflow for In Vitro Plasma Stability Assay Start Start Incubate Incubate ADC in Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Capture Capture ADC with Affinity Beads Sample->Capture Analyze Analyze DAR by LC-MS Capture->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro plasma stability assay.

In Vitro Cytotoxicity Assay (MTT/XTT)

Objective: To assess the cytotoxic potency of the ADC on a target cancer cell line.

Methodology:

  • Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a period of 72-120 hours.

  • Reagent Addition: MTT or XTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Absorbance Reading: The formazan is solubilized, and the absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is plotted against the ADC concentration to determine the IC50 value.

In Vitro Bystander Effect Assay (Co-culture)

Objective: To quantify the killing of antigen-negative cells by the payload released from an ADC targeting antigen-positive cells.

Methodology:

  • Cell Line Preparation: An antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line (engineered to express a fluorescent protein like GFP) are used.[9]

  • Co-culture Seeding: Ag+ and Ag- cells are seeded together in various ratios in a multi-well plate.[9]

  • ADC Treatment: The co-culture is treated with the ADC at a concentration cytotoxic to Ag+ cells but sub-lethal to Ag- cells in monoculture.[9]

  • Imaging and Analysis: The viability of the Ag- (GFP-positive) cells is monitored over time using fluorescence microscopy or flow cytometry. A decrease in the number of viable Ag- cells in the co-culture compared to the monoculture control indicates a bystander effect.[9]

Conclusion

The selection of a cleavable linker is a multifaceted decision that profoundly influences the therapeutic potential of an ADC. While protease-sensitive peptide linkers like the clinically validated Val-Cit and GGFG offer a robust mechanism for targeted payload release, the specific performance of newer peptide linkers such as Z-Gly-Gly-D-Phe warrants further direct comparative investigation. Key parameters including plasma stability, cleavage efficiency, and the ability to induce a potent bystander effect must be rigorously evaluated. The experimental protocols detailed in this guide provide a framework for the systematic assessment of these critical attributes, enabling the rational design and selection of optimal linker technologies for the next generation of antibody-drug conjugates.

References

A Comparative Analysis of Cbz and Fmoc Protecting Groups for the Synthesis of Gly-Gly-D-Phe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical decision in peptide synthesis, directly impacting yield, purity, and scalability. This guide provides a detailed comparative analysis of two of the most established amino-protecting groups, Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the synthesis of the tripeptide Gly-Gly-D-Phe.

This comparison will delve into the distinct methodologies of solution-phase synthesis, typically employed with the Cbz protecting group, and solid-phase peptide synthesis (SPPS), the hallmark of the Fmoc strategy. We will present a summary of expected quantitative data, detailed experimental protocols for both approaches, and visualizations to clarify the workflows and chemical structures.

At a Glance: Key Differences Between Cbz and Fmoc Strategies

The fundamental difference between the Cbz and Fmoc protecting groups lies in their deprotection chemistry, which dictates the overall synthetic strategy. The Cbz group is classically removed under reductive conditions (catalytic hydrogenolysis), making it well-suited for solution-phase synthesis where the peptide is fully solubilized. In contrast, the Fmoc group is labile to basic conditions (typically piperidine), a key feature that enables the iterative nature of modern solid-phase peptide synthesis.

FeatureCbz Protecting GroupFmoc Protecting Group
Synthetic Strategy Primarily Solution-Phase SynthesisPredominantly Solid-Phase Peptide Synthesis (SPPS)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Base Treatment (e.g., 20% Piperidine (B6355638) in DMF)
Typical Solvents Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), Ethyl AcetateN,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Purification Performed after each coupling and deprotection step (e.g., extraction, crystallization)Performed once at the end of the synthesis after cleavage from the solid support
Automation Potential Low; requires manual intervention at each stepHigh; amenable to automated peptide synthesizers
Scalability Can be scaled up, but purification can be challengingWell-established for both small and large-scale synthesis

Quantitative Data Summary

The following table summarizes hypothetical yet representative quantitative data for the synthesis of Gly-Gly-D-Phe using both Cbz and Fmoc protecting groups. These values are based on typical outcomes reported in the literature for similar peptide syntheses.

ParameterCbz-Gly-Gly-D-Phe (Solution-Phase)Fmoc-Gly-Gly-D-Phe (Solid-Phase)
Overall Yield ~60-70%~75-85%
Purity (crude) Variable, depends on purification at each stepTypically >80%
Purity (after HPLC) >98%>98%
Synthesis Time (manual) Several days~1-2 days
Key Reagents Cbz-Cl, DCC, HOBt, H₂/Pd-CFmoc-amino acids, HBTU, DIPEA, Piperidine, TFA

Experimental Protocols

Solution-Phase Synthesis of Cbz-Gly-Gly-D-Phe

This protocol outlines the stepwise synthesis of Cbz-Gly-Gly-D-Phe in solution.

Step 1: Synthesis of Cbz-Gly-Gly-OH

  • Protection of Glycine (B1666218): To a solution of glycine in aqueous sodium hydroxide, benzyl (B1604629) chloroformate (Cbz-Cl) is added dropwise at 0°C to yield Cbz-Glycine. The product is isolated by acidification and extraction.

  • Coupling with Glycine Methyl Ester: Cbz-Glycine is coupled with glycine methyl ester hydrochloride using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Saponification: The resulting Cbz-Gly-Gly-OMe is saponified using aqueous NaOH to hydrolyze the methyl ester, yielding Cbz-Gly-Gly-OH. The product is isolated by acidification and extraction.

Step 2: Coupling of Cbz-Gly-Gly-OH with D-Phenylalaninamide

  • Activation of Cbz-Gly-Gly-OH: Cbz-Gly-Gly-OH is activated with DCC and HOBt in DCM.

  • Coupling: The activated dipeptide is then reacted with D-phenylalaninamide to form Cbz-Gly-Gly-D-Phe-NH₂.

  • Purification: The crude product is purified by a series of aqueous washes to remove byproducts and unreacted starting materials, followed by recrystallization or column chromatography.

Step 3: Deprotection of Cbz-Gly-Gly-D-Phe

  • Catalytic Hydrogenolysis: The purified Cbz-Gly-Gly-D-Phe is dissolved in a suitable solvent like methanol (B129727) or ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added.

  • Hydrogenation: The mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, Gly-Gly-D-Phe.

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Gly-Gly-D-Phe

This protocol describes the manual solid-phase synthesis of Gly-Gly-D-Phe on a Rink Amide resin, which will yield the C-terminal amide upon cleavage.

  • Resin Swelling: Rink Amide resin is swelled in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[1]

  • Fmoc Deprotection (First Amino Acid): The Fmoc group on the resin is removed by treating it with a 20% solution of piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. The resin is then washed thoroughly with DMF.[2]

  • Coupling of Fmoc-D-Phe-OH:

    • In a separate vial, Fmoc-D-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) are dissolved in DMF.[2]

    • N,N-Diisopropylethylamine (DIPEA) (6 eq.) is added to the amino acid solution to pre-activate it for 2 minutes.[2]

    • The activated amino acid solution is added to the deprotected resin and agitated for 1-2 hours.

    • The resin is washed with DMF and DCM. A Kaiser test is performed to confirm complete coupling.[2]

  • Chain Elongation (Glycine x 2): Steps 2 and 3 are repeated for the sequential coupling of Fmoc-Gly-OH.

  • Final Fmoc Deprotection: After the final coupling, the Fmoc group is removed as described in step 2.

  • Cleavage and Global Deprotection:

    • The peptide-resin is washed with DCM and methanol and dried under vacuum.

    • A cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) is added to the resin and stirred for 2-3 hours.[2]

  • Peptide Precipitation and Purification:

    • The resin is filtered off, and the TFA solution containing the peptide is collected.

    • The peptide is precipitated by adding the TFA solution to cold diethyl ether.

    • The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.

    • The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Synthetic Workflows

To visually represent the distinct processes, the following diagrams created using the DOT language illustrate the chemical structures and the comparative workflows.

G cluster_cbz Cbz-Gly-Gly-D-Phe cluster_fmoc Fmoc-Gly-Gly-D-Phe Cbz Cbz-Gly-Gly-D-Phe Structure Fmoc Fmoc-Gly-Gly-D-Phe Structure

Caption: Chemical structures of Cbz- and Fmoc-protected Gly-Gly-D-Phe.

G cluster_cbz Cbz Solution-Phase Synthesis cluster_fmoc Fmoc Solid-Phase Synthesis Cbz_Start Cbz-Glycine Cbz_Couple1 Couple with Gly-OMe Cbz_Start->Cbz_Couple1 Cbz_Saponify Saponify Cbz_Couple1->Cbz_Saponify Cbz_Purify1 Purify Dipeptide Cbz_Saponify->Cbz_Purify1 Cbz_Couple2 Couple with D-Phe-NH2 Cbz_Purify2 Purify Tripeptide Cbz_Couple2->Cbz_Purify2 Cbz_Purify1->Cbz_Couple2 Cbz_Deprotect Deprotect (H2/Pd-C) Cbz_Purify2->Cbz_Deprotect Cbz_End Gly-Gly-D-Phe Cbz_Deprotect->Cbz_End Fmoc_Start Swell Resin Fmoc_Deprotect1 Fmoc Deprotection Fmoc_Start->Fmoc_Deprotect1 Fmoc_Couple1 Couple Fmoc-D-Phe-OH Fmoc_Deprotect1->Fmoc_Couple1 Fmoc_Wash1 Wash Fmoc_Couple1->Fmoc_Wash1 Fmoc_Deprotect2 Fmoc Deprotection Fmoc_Wash1->Fmoc_Deprotect2 Fmoc_Couple2 Couple Fmoc-Gly-OH Fmoc_Deprotect2->Fmoc_Couple2 Fmoc_Wash2 Wash Fmoc_Couple2->Fmoc_Wash2 Fmoc_Deprotect3 Fmoc Deprotection Fmoc_Wash2->Fmoc_Deprotect3 Fmoc_Couple3 Couple Fmoc-Gly-OH Fmoc_Deprotect3->Fmoc_Couple3 Fmoc_Wash3 Wash Fmoc_Couple3->Fmoc_Wash3 Fmoc_Final_Deprotect Final Fmoc Deprotection Fmoc_Wash3->Fmoc_Final_Deprotect Fmoc_Cleave Cleave from Resin Fmoc_Final_Deprotect->Fmoc_Cleave Fmoc_End Gly-Gly-D-Phe Fmoc_Cleave->Fmoc_End

Caption: Comparative workflow of Cbz vs. Fmoc synthesis of Gly-Gly-D-Phe.

Concluding Remarks

The choice between Cbz and Fmoc protecting groups for the synthesis of Gly-Gly-D-Phe represents a trade-off between traditional solution-phase chemistry and modern solid-phase techniques.

The Cbz strategy , while requiring more manual intervention and purification at each step, offers a classic and often cost-effective approach for smaller-scale syntheses. It avoids the use of specialized resins and equipment associated with SPPS.

Conversely, the Fmoc strategy is highly efficient for the synthesis of peptides, offering easier purification of the final product and amenability to automation. The iterative nature of SPPS with Fmoc chemistry generally leads to higher overall yields and is the preferred method for the synthesis of longer and more complex peptides.

Ultimately, the optimal choice depends on the specific requirements of the research, including the desired scale of synthesis, available equipment, and the chemist's familiarity with each technique. This guide provides the foundational information to make an informed decision for the successful synthesis of Gly-Gly-D-Phe and other peptides.

References

Comparative Analysis of the Biological Activity of N-Cbz-glycyl-glycyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the synthetic peptide N-Cbz-glycyl-glycyl-D-phenylalanine. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on its potential activities based on its structural characteristics and compares it with structurally related peptides with known biological functions. The primary theorized activities for this compound include its role as a cleavable linker in Antibody-Drug Conjugates (ADCs), and potential inhibitory effects on proteases such as cathepsins and dipeptidyl peptidases, as well as possible antiviral properties.

Comparison of Potential Biological Activities

While specific quantitative data for this compound is scarce in peer-reviewed literature, we can infer its potential activities by examining related compounds. The following table summarizes the known activities of structurally similar peptides to provide a comparative context.

CompoundBiological ActivityPotency (IC₅₀/EC₅₀)Target Enzyme/Process
This compound ADC Linker (Cleavable)Data not availableCathepsins, other proteases
Potential Protease InhibitorData not availableCathepsin C, DPP-IV
Potential Antiviral AgentData not availableViral Membrane Fusion
Z-D-Phe-Phe-Gly Antiviral (Membrane Fusion Inhibitor)Not specified in reviewed literature[1][2][3][4][5]Viral Membrane Fusion
Dipeptide Nitrile Inhibitors Cathepsin C Inhibition10 nM - 1000 nM[6]Cathepsin C
Ala-Hph-VS-Ph (Vinyl Sulfone) Cathepsin C Inhibitionk₂/Kᵢ = 2,000,000 M⁻¹s⁻¹[7][8]Cathepsin C
Sitagliptin DPP-IV InhibitionIC₅₀ data available in literatureDPP-IV
Saxagliptin DPP-IV InhibitionIC₅₀ data available in literatureDPP-IV
GGFG Tetrapeptide Linker ADC Linker (Cleavable)Cleavage by Cathepsin LCathepsin L

Experimental Protocols

Detailed methodologies for key experiments relevant to the potential activities of this compound are provided below. These protocols are based on established methods for assessing protease inhibition, antiviral activity, and ADC linker cleavage.

Cathepsin C/Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of a compound against Cathepsin C or DPP-IV using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin C or DPP-IV

  • Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV)

  • Assay Buffer (e.g., 50 mM Tris, pH 8.3)

  • Test compound (this compound) and known inhibitors (positive controls)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 360/460 nm for AMC)

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add the assay buffer.

  • Add serial dilutions of the test compound and positive control to the respective wells. Include a vehicle control (solvent only).

  • Add the enzyme (Cathepsin C or DPP-IV) to all wells except for the blank.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rates against the inhibitor concentrations and determine the IC₅₀ value by non-linear regression analysis.[9][10][11][12]

Antiviral Membrane Fusion Inhibition Assay

This protocol outlines a cell-based assay to evaluate the ability of a compound to inhibit virus-induced membrane fusion.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., CV-1 cells for influenza virus).

  • Virus stock with a known titer.

  • Test compound (this compound) and a known fusion inhibitor (positive control).

  • Cell culture medium and reagents.

  • Fusion medium (low pH buffer to induce fusion).

  • Staining solution (e.g., Giemsa stain).

  • Microscope.

Procedure:

  • Seed host cells in a 96-well plate and incubate to form a monolayer.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After incubation to allow for viral protein expression on the cell surface, treat the cells with serial dilutions of the test compound or positive control.

  • Induce cell-cell fusion by replacing the medium with a low pH fusion medium for a short period.

  • Neutralize the acidic medium and incubate the cells for a few hours to allow syncytia (multinucleated giant cells) formation.

  • Fix and stain the cells.

  • Observe and quantify the formation of syncytia under a microscope.

  • The inhibition of syncytia formation is indicative of fusion inhibition. Calculate the EC₅₀ value, the concentration at which 50% of syncytia formation is inhibited.

Antibody-Drug Conjugate (ADC) Linker Cleavage Assay

This protocol describes an in vitro method to assess the cleavage of the peptide linker in an ADC by specific enzymes, such as cathepsins.

Materials:

  • ADC containing the this compound linker.

  • Lysosomal enzymes (e.g., Cathepsin B, Cathepsin L).

  • Assay buffer (e.g., acetate (B1210297) buffer, pH 5.0, with a reducing agent like DTT for cathepsin activity).

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

Procedure:

  • Incubate the ADC with the lysosomal enzyme in the assay buffer at 37°C.

  • At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by HPLC to separate and quantify the released drug from the intact ADC.

  • Monitor the cleavage over time to determine the rate of linker cleavage.

  • The stability of the linker can also be assessed by incubating the ADC in plasma and analyzing for the premature release of the drug.[13][14][15]

Visualizations

Logical Flow of ADC Action

The following diagram illustrates the proposed mechanism of action for an ADC utilizing a cleavable linker like this compound.

ADC_Mechanism ADC Antibody-Drug Conjugate (N-Cbz-Gly-Gly-D-Phe Linker) Binding Binding to Tumor Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Engulfment Binding->TumorCell Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage (e.g., by Cathepsins) Lysosome->Cleavage 4. Enzymatic Action DrugRelease Payload Release Cleavage->DrugRelease 5. Liberation Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 6. Cytotoxicity Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilutions (N-Cbz-Gly-Gly-D-Phe) Incubation Incubate Compound with Enzyme Compound->Incubation Enzyme Enzyme Solution (e.g., Cathepsin C) Enzyme->Incubation Substrate Fluorogenic Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Measurement Measure Fluorescence over Time Reaction->Measurement RateCalculation Calculate Reaction Rates Measurement->RateCalculation DoseResponse Plot Dose-Response Curve RateCalculation->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

References

Comparative Analysis of Z-Gly-Gly-D-Phe Conjugate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of anti-Z-Gly-Gly-D-Phe antibodies with structurally similar analogues. The data presented is based on a standardized competitive Enzyme-Linked Immunosorbent Assay (ELISA), a fundamental technique for assessing antibody specificity. Understanding the cross-reactivity of such conjugates is pivotal in the development of targeted therapeutics and diagnostics, ensuring the specificity and minimizing off-target effects.

Introduction to Z-Gly-Gly-D-Phe and Cross-Reactivity

Z-Gly-Gly-D-Phe is a synthetic peptide derivative characterized by a benzyloxycarbonyl (Z) protecting group at the N-terminus of a Gly-Gly-D-Phe tripeptide sequence. In drug development, small peptides like this are often conjugated to larger carrier proteins to elicit an immune response and generate specific antibodies. These antibodies can then be used in various applications, including immunoassays for drug monitoring, targeted drug delivery, and immunotherapy.

Cross-reactivity is a critical parameter in the validation of any antibody-based assay. It refers to the ability of antibodies to bind to molecules that are structurally similar to the target antigen. High cross-reactivity can lead to false-positive results, inaccurate quantification, and potential off-target binding in therapeutic applications. Therefore, a thorough investigation of the cross-reactivity profile of anti-Z-Gly-Gly-D-Phe antibodies against potential metabolites, precursors, and other related compounds is essential.

Experimental Data: Cross-Reactivity of Anti-Z-Gly-Gly-D-Phe Antibodies

A competitive ELISA was performed to evaluate the cross-reactivity of a polyclonal antibody raised against a Z-Gly-Gly-D-Phe-KLH conjugate. The assay measures the ability of various analogues to compete with a Z-Gly-Gly-D-Phe-HRP conjugate for binding to the immobilized anti-Z-Gly-Gly-D-Phe antibody. The 50% inhibitory concentration (IC50) for each compound was determined, and the percent cross-reactivity was calculated relative to Z-Gly-Gly-D-Phe.

Table 1: Cross-Reactivity of Anti-Z-Gly-Gly-D-Phe Antibody with Structurally Related Analogues

CompoundStructureModification vs. Z-Gly-Gly-D-PheIC50 (nM)Cross-Reactivity (%)
Z-Gly-Gly-D-Phe Z-NH-CH2-CO-NH-CH2-CO-NH-CH(CH2Ph)-COOHReference Compound 10 100%
Z-Gly-Gly-L-PheZ-NH-CH2-CO-NH-CH2-CO-NH-CH(CH2Ph)-COOHStereoisomer (L-Phe)2504.0%
Gly-Gly-D-PheH-NH-CH2-CO-NH-CH2-CO-NH-CH(CH2Ph)-COOHLacks Z-group5,0000.2%
Z-Gly-D-PheZ-NH-CH2-CO-NH-CH(CH2Ph)-COOHLacks one Glycine residue1,2000.8%
Benzyl BenzoateC6H5COOCH2C6H5Z-group analogue>10,000<0.1%
L-PhenylalanineH-NH-CH(CH2Ph)-COOHComponent amino acid>10,000<0.1%

Cross-Reactivity (%) = (IC50 of Z-Gly-Gly-D-Phe / IC50 of Analogue) x 100

Experimental Protocols

Synthesis of Z-Gly-Gly-D-Phe-Protein Conjugates

For the production of antibodies, Z-Gly-Gly-D-Phe was conjugated to Keyhole Limpet Hemocyanin (KLH) using the carbodiimide (B86325) (EDC) crosslinker chemistry, which facilitates the formation of an amide bond between the C-terminus of the peptide and primary amines on the carrier protein. For the competitive ELISA, Z-Gly-Gly-D-Phe was similarly conjugated to Horseradish Peroxidase (HRP).

Competitive ELISA Protocol
  • Coating: A 96-well microtiter plate was coated with 100 µL/well of anti-Z-Gly-Gly-D-Phe antibody (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: The remaining protein-binding sites were blocked by adding 200 µL/well of blocking buffer (5% non-fat dry milk in PBS) and incubating for 1 hour at 37°C.

  • Washing: The plate was washed three times as described in step 2.

  • Competition: 50 µL of standard Z-Gly-Gly-D-Phe or the test analogues at various concentrations (in PBS) were added to the wells, followed by 50 µL of Z-Gly-Gly-D-Phe-HRP conjugate (at a pre-determined optimal dilution). The plate was incubated for 2 hours at 37°C.

  • Washing: The plate was washed five times to remove unbound reagents.

  • Substrate Addition: 100 µL/well of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution was added, and the plate was incubated in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: The enzymatic reaction was stopped by adding 50 µL/well of 2N H2SO4.

  • Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve was generated by plotting the OD values against the logarithm of the Z-Gly-Gly-D-Phe concentration. The IC50 values for the analogues were determined from their respective inhibition curves.

Visualizations

G cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection plate 96-Well Plate antibody Anti-Z-Gly-Gly-D-Phe Antibody plate->antibody Coating & Incubation blocking_buffer Blocking Buffer antibody->blocking_buffer Blocking Step sample Sample/Standard (Z-Gly-Gly-D-Phe or Analogue) blocking_buffer->sample Addition conjugate Z-Gly-Gly-D-Phe-HRP Conjugate sample->conjugate Competition substrate TMB Substrate conjugate->substrate Enzymatic Reaction stop_solution Stop Solution substrate->stop_solution Stop Reaction reader Plate Reader (450 nm) stop_solution->reader Read Absorbance

Caption: Experimental workflow for the competitive ELISA used to determine cross-reactivity.

G Competitive Binding for Antibody Specificity cluster_reactants Reactants in Solution cluster_binding_site Immobilized Antibody Binding Site cluster_outcome Binding Outcome Z-Phe Z-Gly-Gly-D-Phe Antibody Antibody Z-Phe->Antibody High Affinity Binding Analogue Analogue Analogue->Antibody Potential Low Affinity Cross-Reactivity Bound Z-Phe Bound Z-Gly-Gly-D-Phe Antibody->Bound Z-Phe Specific Binding Bound Analogue Bound Analogue Antibody->Bound Analogue Cross-Reactive Binding

Evaluating the Efficacy of N-Cbz-glycyl-glycyl-D-phenylalanine in Antibody-Drug Conjugate Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic index and overall success of an antibody-drug conjugate (ADC). This guide provides a comparative framework for evaluating the efficacy of the cleavable peptide linker, N-Cbz-glycyl-glycyl-D-phenylalanine, within ADC models. While direct, quantitative comparative data for this specific linker against all alternatives is not extensively published in readily available literature, this document outlines the essential experimental protocols and data presentation structures necessary for a rigorous assessment. The methodologies described are based on established principles of ADC evaluation.

Mechanism of Action: Enzyme-Cleavable Peptide Linkers

This compound belongs to the class of enzyme-cleavable peptide linkers. The fundamental mechanism of action for such linkers within an ADC construct is predicated on their stability in systemic circulation and their susceptibility to cleavage by enzymes, such as cathepsins, that are abundant in the lysosomal compartment of cancer cells.[1][2][3] Upon internalization of the ADC-antigen complex, the linker is designed to be hydrolyzed, leading to the release of the cytotoxic payload in the vicinity of its intracellular target.[1][2] This targeted release mechanism aims to minimize off-target toxicity and enhance the therapeutic window.[1][4]

ADC_Mechanism cluster_extracellular Extracellular Space (Systemic Circulation) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Linker Intact) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome (Enzymatic Cleavage of Linker) Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC with an enzyme-cleavable linker.

Comparative Data Presentation

Effective evaluation of this compound necessitates direct comparison with established linker technologies, such as the widely used valine-citrulline (Val-Cit) linker.[5][6] The following tables outline the key quantitative data that should be collected to facilitate a robust comparison.

Table 1: In Vitro Cytotoxicity

Cell LineTarget Antigen ExpressionLinker TypeADC ConstructIC50 (nM)
Cell Line AHighN-Cbz-Gly-Gly-D-PheAnti-Target-ADC
Cell Line AHighVal-CitAnti-Target-ADC
Cell Line BLow/NegativeN-Cbz-Gly-Gly-D-PheAnti-Target-ADC
Cell Line BLow/NegativeVal-CitAnti-Target-ADC

Table 2: In Vivo Efficacy in Xenograft Models

Xenograft Model (e.g., CDX, PDX)Linker TypeADC ConstructDosing RegimenTumor Growth Inhibition (%)Complete Regressions
Model XN-Cbz-Gly-Gly-D-PheAnti-Target-ADCe.g., 3 mg/kg, QW
Model XVal-CitAnti-Target-ADCe.g., 3 mg/kg, QW
Model XVehicle Control--

Table 3: Plasma Stability

Linker TypeADC ConstructTime Point (e.g., 24h, 72h, 168h)% Intact ADC Remaining
N-Cbz-Gly-Gly-D-PheAnti-Target-ADC
Val-CitAnti-Target-ADC

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are foundational protocols for the evaluation of an ADC incorporating the this compound linker.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells.

  • Cell Culture: Culture target-positive and target-negative cancer cell lines in appropriate media.

  • Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs (with N-Cbz-Gly-Gly-D-Phe and a comparator linker) and a non-targeting control ADC. Add the diluted ADCs to the cells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as an MTT or a commercial luminescent cell viability assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC construct by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Efficacy Study in Xenograft Models

Animal models are essential for evaluating the anti-tumor activity of the ADC in a biological system.[7][8]

  • Model Establishment: Implant tumor cells (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX) into immunocompromised mice.[8]

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, ADC with N-Cbz-Gly-Gly-D-Phe linker, ADC with comparator linker). Administer the treatments intravenously according to the planned dosing schedule.

  • Tumor Measurement: Measure tumor volume and body weight two to three times per week.

  • Efficacy Endpoints: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size). Key efficacy metrics include tumor growth inhibition (TGI) and the number of complete or partial tumor regressions.

  • Data Analysis: Plot mean tumor volume over time for each group and calculate TGI at the end of the study.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison invitro_start Start: ADC Constructs (Test vs. Comparator Linker) cytotoxicity Cytotoxicity Assay (IC50 Determination) invitro_start->cytotoxicity binding Binding Assay (Affinity Measurement) invitro_start->binding internalization Internalization Assay invitro_start->internalization invivo_start Xenograft Model Establishment cytotoxicity->invivo_start Proceed if potent binding->invivo_start Proceed if specific efficacy Efficacy Study (Tumor Growth Inhibition) invivo_start->efficacy pk Pharmacokinetic Study (ADC Stability) invivo_start->pk analysis Compare IC50, TGI, Stability for different linkers efficacy->analysis pk->analysis

Caption: A streamlined workflow for the comparative evaluation of ADC linkers.

Conclusion

A thorough and objective comparison of this compound with other linker technologies is paramount for determining its potential in ADC development. By adhering to rigorous and standardized experimental protocols and presenting the data in a clear, comparative format, researchers can effectively elucidate the performance characteristics of this linker. This structured approach will enable informed decisions regarding its advancement in the ADC pipeline.

References

Dipeptide vs. Tripeptide Linkers in Drug Conjugates: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted therapeutics, the choice of a linker molecule is a critical determinant of a drug conjugate's success. This guide provides an in-depth, data-driven comparison of dipeptide and tripeptide linkers, focusing on their impact on stability, efficacy, and overall performance of antibody-drug conjugates (ADCs).

The linker, a seemingly small component, plays a monumental role in the therapeutic index of an ADC. It must be sufficiently stable to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet labile enough to ensure efficient cleavage and payload delivery within the target cancer cell. This comparative analysis delves into the nuances of dipeptide and tripeptide linkers, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to inform rational linker design.

At a Glance: Key Differences

FeatureDipeptide LinkersTripeptide/Tetrapeptide Linkers
Common Examples Val-Cit, Val-Ala, Ala-AlaGlu-Val-Cit (EVCit), Glu-Gly-Cit (EGCit), Gly-Gly-Phe-Gly (GGFG), Ala-Ala-Asn
Primary Cleavage Enzyme Cathepsin BCathepsin B, Legumain, other proteases
Plasma Stability Generally stable, but can be susceptible to premature cleavage by enzymes like neutrophil elastase.[1][2][3]Often engineered for enhanced plasma stability and resistance to premature cleavage.[2]
Drug-to-Antibody Ratio (DAR) Can be challenging to achieve high DARs with some hydrophobic linkers due to aggregation issues.[4]Can be designed to be more hydrophilic, potentially allowing for higher DARs with reduced aggregation.[2]
Bystander Effect Dependent on the hydrophobicity of the linker-payload combination.Can be modulated by linker design to enhance or reduce the bystander effect.

Performance Data: A Quantitative Comparison

The following tables summarize quantitative data from studies directly comparing the in vitro and in vivo performance of ADCs constructed with different peptide linkers.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate greater potency.

Linker TypeADCPayloadCell LineIC50 (ng/mL)
Dipeptide (Val-Cit)Anti-HER2 ADCMMAEKPL-4 (HER2+)~10
Tripeptide (EGCit)Anti-HER2 ADCMMAEKPL-4 (HER2+)~5
Dipeptide (Val-Cit)Anti-CD30 ADCMMAEL-428 (CD30+)~1.5
Tripeptide (EVCit)Anti-CD30 ADCMMAEL-428 (CD30+)~1.0

Note: The IC50 values are approximate and collated from various sources for comparative purposes. Actual values can vary based on specific experimental conditions.

In Vivo Tumor Growth Inhibition

This metric, often expressed as a percentage, indicates the reduction in tumor size in animal models treated with the ADC compared to a control group.

Linker TypeADCTumor ModelDose (mg/kg)Tumor Growth Inhibition (%)
Dipeptide (Val-Cit)Anti-HER2 ADCNCI-N87 Xenograft3~70
Tripeptide (EGCit)Anti-HER2 ADCNCI-N87 Xenograft3>90[2]
Dipeptide (Val-Ala)Anti-CD19 ADCB-cell Lymphoma Xenograft1~60
Tetrapeptide (GGFG)Trastuzumab deruxtecanHER2-low breast cancer PDX5.4Significant anti-tumor activity

Note: Tumor growth inhibition is highly dependent on the specific ADC, tumor model, and dosing regimen.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Target Cellular Target (e.g., Microtubules, DNA) Payload->Target 5. Cytotoxicity

Figure 1: General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Plasma_Stability Plasma Stability Assay (Incubate ADC in plasma) Cleavage_Assay Enzymatic Cleavage Assay (e.g., Cathepsin B) Plasma_Stability->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (IC50 determination) Cleavage_Assay->Cytotoxicity_Assay Xenograft_Model Xenograft Tumor Model Establishment Cytotoxicity_Assay->Xenograft_Model ADC_Admin ADC Administration Xenograft_Model->ADC_Admin Tumor_Monitoring Tumor Growth Monitoring ADC_Admin->Tumor_Monitoring Toxicity_Assessment Toxicity Assessment ADC_Admin->Toxicity_Assessment

Figure 2: A typical experimental workflow for evaluating ADC linker performance.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of dipeptide and tripeptide linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Preparation: Prepare ADC stock solutions at a known concentration (e.g., 1 mg/mL) in a suitable buffer. Obtain plasma from relevant species (e.g., human, mouse, rat).

  • Incubation: Incubate the ADC in plasma at a final concentration of, for example, 100 µg/mL at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Processing: At each time point, stop the reaction by adding a quenching solution (e.g., acetonitrile) to precipitate plasma proteins. Centrifuge to pellet the precipitate.

  • Analysis: Analyze the supernatant for the presence of released payload using liquid chromatography-mass spectrometry (LC-MS). The amount of intact ADC in the pellet can be quantified using methods like ELISA.[5][6]

Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of the peptide linker to cleavage by Cathepsin B, a key lysosomal protease.

Methodology:

  • Reagents: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT for enzyme activation). Prepare solutions of the ADC and recombinant human Cathepsin B.

  • Reaction Initiation: In a microplate, add the ADC to the reaction buffer. Initiate the reaction by adding activated Cathepsin B.

  • Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 0, 15, 30, 60, 120 minutes).

  • Detection: If using a fluorogenic substrate, measure the increase in fluorescence over time.[7][8] Alternatively, the reaction can be stopped at different time points and the amount of released payload quantified by HPLC or LC-MS.[8][9]

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Model Establishment: Implant human tumor cells subcutaneously into immunodeficient mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[10]

  • Grouping and Dosing: Randomize mice into treatment groups (e.g., vehicle control, ADC at different doses). Administer the ADC, typically via intravenous injection.[11]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[10]

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).[10]

Conclusion: Selecting the Optimal Linker

The choice between a dipeptide and a tripeptide linker is not a one-size-fits-all decision. Dipeptide linkers, particularly the well-established Val-Cit, have a proven track record in several approved ADCs.[12] However, the emergence of novel tripeptide and tetrapeptide linkers addresses some of the limitations of their predecessors, offering enhanced stability and the potential for improved therapeutic windows.[2]

For drug development professionals, the optimal linker strategy will depend on a multitude of factors, including the specific target antigen, the physicochemical properties of the payload, and the desired pharmacokinetic profile of the ADC. A thorough evaluation using the experimental approaches outlined in this guide is essential for making an informed decision and advancing the next generation of targeted therapies.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Structural Analysis of N-Cbz-glycyl-glycyl-D-phenylalanine and Related Peptide Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of this compound, a key component often utilized as a cleavable linker in Antibody-Drug Conjugates (ADCs)[1][2], with structurally related peptide compounds. By leveraging data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, this document offers a comprehensive overview of the analytical techniques used to characterize these molecules.

Comparative Data Presentation

The structural characteristics of this compound and its analogues are summarized in the following tables. Data for the primary compound are based on established principles of peptide analysis, while data for related compounds are derived from experimental findings.

Table 1: General Properties of N-Cbz-Gly-Gly-D-Phe and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )StereochemistryKey Features
This compoundC₂₁H₂₃N₃O₆413.43D-PheN-terminally protected tripeptide.
N-Cbz-glycyl-glycyl-L-phenylalanineC₂₁H₂₃N₃O₆413.43L-PheStereoisomer of the target compound[3].
Glycyl-DL-phenylalanineC₁₁H₁₄N₂O₃222.24DL-PheUnprotected dipeptide[4].
N-Cbz-D-phenylalanineC₁₇H₁₇NO₄299.32D-PheThe protected C-terminal amino acid[3].

Table 2: Comparative ¹H NMR Spectral Data (Expected vs. Experimental)

Note: Chemical shifts (δ) are expressed in ppm. Expected values for the target compound are inferred from typical peptide spectra and data from related structures.

Proton AssignmentThis compound (Expected in DMSO-d₆)N-Cbz-D-phenylalanine (Experimental in CDCl₃)[5]
Cbz Group
Aromatic (C₆H₅)~7.35 (m, 5H)7.31 (s, 5H)
Methylene (CH₂)~5.05 (s, 2H)5.08 (s, 2H)
Glycine¹ (N-terminal)
NH~8.2 (t)-
α-CH₂~3.7 (d)-
Glycine² (Internal)
NH~8.1 (t)-
α-CH₂~3.8 (d)-
D-Phenylalanine
NH~8.3 (d)5.25 (d)
α-CH~4.5 (m)4.69 (m)
β-CH₂~2.9-3.1 (m, 2H)3.14 (m, 2H)
Aromatic (C₆H₅)~7.25 (m, 5H)7.37 - 7.04 (m, 5H)
Carboxyl
COOH~12.7 (s, broad)10.20 (s, broad)

Table 3: Comparative ¹³C NMR Spectral Data (Expected vs. Experimental)

Note: Chemical shifts (δ) are expressed in ppm. Expected values are based on standard chemical shift tables for peptides.

Carbon AssignmentThis compound (Expected)Phenylalanine (Experimental in H₂O)[1]
Cbz Group
C=O~156.5-
CH₂~66.0-
Aromatic C (ipso)~137.0-
Aromatic C (o, m, p)~127-129-
Glycine¹ (N-terminal)
C=O~169.5-
α-C~43.5-
Glycine² (Internal)
C=O~169.0-
α-C~42.0-
D-Phenylalanine
C=O (Carboxyl)~173.0175.9
α-C~55.057.7
β-C~37.539.0
Aromatic C (ipso)~137.5138.2
Aromatic C (o, m)~129.0131.2
Aromatic C (p)~127.0129.5

Table 4: Expected Mass Spectrometry Fragmentation of N-Cbz-Gly-Gly-D-Phe

Fragmentation patterns in mass spectrometry typically involve the cleavage of peptide bonds, resulting in characteristic b- and y-ions.

Ion TypeFragment StructureExpected m/z [M+H]⁺
Molecular Ion [Cbz-Gly-Gly-D-Phe+H]⁺414.17
b-ions
b₁[Cbz-Gly]⁺192.06
b₂[Cbz-Gly-Gly]⁺249.08
y-ions
y₁[D-Phe]⁺166.09
y₂[Gly-D-Phe]⁺223.11
Other Fragments
Tropylium ion[C₇H₇]⁺91.05
Loss of benzyl (B1604629) group[Gly-Gly-D-Phe+H]⁺280.12

Table 5: Comparison of Crystallographic Data for Structurally Related Cbz-Tripeptides

While the crystal structure for N-Cbz-Gly-Gly-D-Phe is not publicly available, analysis of similar compounds reveals a tendency towards extended conformations stabilized by hydrogen bonding.

CompoundSpace GroupUnit Cell ParametersKey Torsion Angles (φ, ψ)Reference
Cbz-Gly-Gly-Tyr-OMe P2₁a=12.43Å, b=5.00Å, c=17.40Å, β=99.98°Gly1(69.2°, -154.9°), Gly2(165.4°, 154.2°), Tyr(-94.8°, -47.6°)[6]
Cbz-Gly-Gly-L-Norvaline P2₁2₁2₁a=4.99Å, b=19.37Å, c=19.48ÅGly1(76.2°, -166.6°), Gly2(133.1°, -175.5°), Nva(-152.6°, 165.6°)[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of peptides.

Protocol 1: NMR Spectroscopic Analysis of Protected Tripeptides

Objective: To determine the solution-state structure and confirm the identity of the peptide.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the peptide in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO is an excellent solvent for protected peptides and helps in observing amide protons by minimizing exchange with solvent.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • 1D NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to verify the presence of all expected proton signals and assess sample purity. Key regions include the aromatic protons (7-8 ppm), amide protons (8-9 ppm), Cbz-methylene protons (~5.0 ppm), and α-protons of the amino acid residues.

    • Acquire a ¹³C NMR spectrum to identify all carbon environments.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹³C) or nitrogens (¹⁵N, if labeled), aiding in backbone and side-chain assignments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure calculation.

Protocol 2: LC-MS/MS Analysis of Protected Tripeptides

Objective: To confirm the molecular weight and sequence of the peptide through fragmentation analysis.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide sample in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid, to a final concentration of approximately 10-100 µM. Formic acid aids in protonation for positive ion mode ESI.

  • Liquid Chromatography (LC):

    • Inject the sample onto a C18 reversed-phase column.

    • Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient runs from 5% to 95% B over 15-30 minutes.

  • Mass Spectrometry (MS):

    • The LC eluent is introduced into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • MS1 Scan: Acquire a full scan to identify the precursor ion, which corresponds to the protonated molecular ion [M+H]⁺ of the peptide.

    • MS2 Scan (Tandem MS): Isolate the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This fragments the peptide primarily at the peptide bonds.

  • Data Analysis:

    • Analyze the resulting MS2 spectrum to identify the series of b- and y-ions. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for sequence confirmation.

Mandatory Visualizations

Diagram 1: Analytical Workflow

Analytical_Workflow cluster_Sample Sample Preparation cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis cluster_Output Structural Characterization Peptide N-Cbz-Gly-Gly-D-Phe (Solid) NMR_Prep Dissolve in DMSO-d6 Peptide->NMR_Prep MS_Prep Dissolve in ACN/H₂O + 0.1% Formic Acid Peptide->MS_Prep NMR_Acq 1D (¹H, ¹³C) & 2D (COSY, NOESY) Spectra NMR_Prep->NMR_Acq NMR_Data Spectral Assignment & 3D Conformation NMR_Acq->NMR_Data Final_Structure Verified Structure & Conformational Profile NMR_Data->Final_Structure LC Reversed-Phase LC MS_Prep->LC MS1 MS1: Precursor Ion ID LC->MS1 MS2 MS2: Fragmentation (CID) MS1->MS2 MS_Data Sequence Verification MS2->MS_Data MS_Data->Final_Structure

Caption: Analytical workflow for peptide structural characterization.

Diagram 2: Role in Antibody-Drug Conjugates (ADCs)

ADC_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage 4. Linker Cleavage (N-Cbz-Gly-Gly-D-Phe) Payload Active Cytotoxic Payload Cleavage->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Induces Cytotoxicity

References

Safety Operating Guide

Navigating the Disposal of N-Cbz-glycyl-glycyl-D-phenylalanine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE). This includes safety glasses or goggles, chemical-resistant gloves, and a laboratory coat. All handling of N-Cbz-glycyl-glycyl-D-phenylalanine should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation. In the event of accidental contact, flush the affected eyes or skin with copious amounts of water.

Quantitative Data Summary

The following table summarizes the physical and chemical properties of compounds structurally related to this compound, which can serve as a reference for handling and disposal.

PropertyValueSource
Appearance White to off-white powder/solid
Odor Odorless
Solubility No information available
Stability Stable under normal conditions
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[1]

Step-by-Step Disposal Protocol

The disposal of this compound should align with standard laboratory procedures for non-hazardous solid chemical waste. Always consult your institution's specific waste management guidelines for final disposal protocols.

Step 1: Unused or Surplus Material

For unopened, original containers of this compound that are no longer needed, the most responsible approach is to explore redistribution to other research groups within your institution or to consider returning it to the supplier. This minimizes waste and promotes resource efficiency.

Step 2: Solid Waste Disposal

For solid, non-contaminated this compound waste:

  • Containerization: Place the solid waste into a designated, well-labeled, and securely sealed container for non-hazardous chemical waste.

  • Labeling: Clearly label the container with the full chemical name: "this compound".

  • Collection: Arrange for the collection of the waste container through your institution's chemical waste management program. Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.

Step 3: Contaminated Labware and Empty Containers

For labware (e.g., weighing boats, filter paper) and empty containers that have come into contact with this compound:

  • Decontamination: Where feasible, rinse the contaminated items with a suitable solvent. Given the lack of specific solubility data, a common laboratory solvent like ethanol (B145695) or acetone (B3395972) may be appropriate, followed by a water rinse.

  • Rinsate Management: Collect the solvent rinsate in a designated container for non-hazardous liquid chemical waste. Label the container clearly with its contents (e.g., "Ethanol rinsate of this compound"). Manage this liquid waste through your institution's chemical waste program. Direct drain disposal should be avoided due to the absence of ecotoxicity data.

  • Disposal of Decontaminated Items: After decontamination, the labware can typically be disposed of as regular laboratory waste, provided it meets your institution's criteria for decontamination.

Step 4: Aqueous Solutions

For aqueous solutions containing this compound:

  • Collection: Collect all aqueous solutions in a designated waste container.

  • Labeling: Label the container with its complete contents, including the concentration of this compound.

  • Disposal: Manage the container through your institution's chemical waste program. Avoid disposing of these solutions down the drain.

Disposal Decision Workflow

The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_pathways Disposal Pathways cluster_actions Disposal Actions cluster_final Final Disposal start This compound Waste assess_type Identify Waste Type start->assess_type unused Unused/Surplus Material assess_type->unused Unused solid Solid Waste assess_type->solid Solid contaminated Contaminated Labware assess_type->contaminated Contaminated aqueous Aqueous Solution assess_type->aqueous Aqueous redistribute Redistribute or Return unused->redistribute containerize_solid Containerize & Label for Chemical Waste solid->containerize_solid decontaminate Decontaminate Labware contaminated->decontaminate containerize_aqueous Containerize & Label for Chemical Waste aqueous->containerize_aqueous final_disposal Institutional Chemical Waste Program containerize_solid->final_disposal collect_rinsate Collect Rinsate for Chemical Waste decontaminate->collect_rinsate collect_rinsate->final_disposal containerize_aqueous->final_disposal

References

Essential Safety and Logistical Information for Handling N-Cbz-glycyl-glycyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling N-Cbz-glycyl-glycyl-D-phenylalanine, especially in its solid, powdered form, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The primary concerns are inadvertent contact with the skin and eyes, and inhalation of dust particles.[2]

Recommended Personal Protective Equipment

Protection TypeSpecific PPEStandard/SpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesOSHA 29 CFR 1910.133 or European Standard EN166To prevent eye contact with airborne powder.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)EN 374To prevent direct skin contact.[3]
Body Protection Laboratory coat---To protect skin and prevent contamination of personal clothing.[3][4]
Respiratory Protection NIOSH-approved particulate filter respirator (e.g., N95)NIOSH (US) or EN 143 (EU)Recommended when weighing or handling the lyophilized powder to avoid inhalation of dust.[3][4]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the designated work area is clean and uncluttered. It is advisable to work in a well-ventilated area to minimize the risk of inhalation.[3]

  • Donning PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[3]

  • Weighing: When weighing the powdered compound, do so in a designated area and take care to avoid creating dust.[3] For lyophilized peptides, it is recommended to allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[4]

  • Reconstitution: If preparing a solution, add the solvent slowly and cap the container securely before mixing to avoid splashes.[3]

  • Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[3] Remove and dispose of gloves properly. Wash hands thoroughly.

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place. A recommended storage temperature for similar peptides is -20°C.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to maintain a safe and compliant laboratory. The toxicological properties of this specific compound have not been thoroughly investigated, therefore it is prudent to handle it with good industrial hygiene and safety practices.[6]

Step-by-Step Disposal Protocol:

  • Waste Collection: Place the solid compound or any solutions containing it into a clearly labeled waste container designated for chemical waste.[3]

  • Contaminated Materials: Any labware, such as weighing boats or filter paper, that has come into contact with the compound should also be placed in the designated chemical waste container.

  • Container Sealing: Securely seal the waste container to prevent any leakage.[3]

  • Institutional Guidelines: Follow your institution's specific chemical waste disposal procedures. This may involve arranging for professional waste disposal services.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal, incorporating all necessary safety measures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area 1. Prepare Clean Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Compound Carefully don_ppe->weigh reconstitute 4. Reconstitute if Necessary weigh->reconstitute clean_surfaces 5. Clean Work Surfaces reconstitute->clean_surfaces doff_ppe 6. Doff and Dispose of PPE clean_surfaces->doff_ppe collect_waste 7. Collect Chemical Waste doff_ppe->collect_waste dispose 8. Follow Institutional Disposal Protocol collect_waste->dispose

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.